3-Isoxazolamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFWLPWDOYJEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701024771 | |
| Record name | 3-Isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1750-42-1, 147815-03-0 | |
| Record name | 3-Isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147815030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701024771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isoxazolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.395 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Isoxazolamine from Propiolonitrile and Hydroxylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-isoxazolamine, a valuable heterocyclic intermediate, from the reaction of propiolonitrile and hydroxylamine. This document details the reaction mechanism, presents quantitative data in a structured format, and offers a detailed experimental protocol. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, adhering to specified presentation standards.
Introduction
This compound and its derivatives are important building blocks in medicinal chemistry and drug discovery. They serve as key intermediates in the synthesis of various therapeutic agents, including sulfonamides known for their antibacterial properties[1]. The synthesis described herein presents a straightforward and effective method for the preparation of this compound from readily available starting materials. The reaction involves the nucleophilic addition of hydroxylamine to the nitrile group of propiolonitrile, followed by an intramolecular cyclization to form the isoxazole ring.
Reaction Mechanism
The reaction between a nitrile, such as propiolonitrile, and hydroxylamine is a well-established method for the formation of amidoximes[2][3][4]. In this specific synthesis, the reaction proceeds further to yield the cyclic this compound. The proposed mechanism involves two key steps:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine, being a strong nucleophile, attacks the electrophilic carbon of the nitrile group in propiolonitrile. This addition is typically base-catalyzed, which deprotonates the hydroxylamine to increase its nucleophilicity. This step forms a reactive amidoxime intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the amidoxime intermediate then undergoes an intramolecular nucleophilic attack on the alkyne functionality of the propiolonitrile backbone. This cyclization event leads to the formation of the five-membered isoxazole ring, with the amino group at the 3-position.
The overall reaction can be summarized as a ring synthesis wherein propiolonitriles react with alkaline hydroxylamine[1].
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound as described in the cited literature[1].
| Parameter | Value | Reference |
| Reactants | ||
| Propiolonitrile | Derived from 5.0 g of propiolamide | [1] |
| Hydroxylamine hydrochloride | 12.1 g | [1] |
| Sodium hydroxide | In 50 ml aqueous solution | [1] |
| Ethanol (solvent) | 40 ml | [1] |
| Product | ||
| This compound (yield) | 3.9 g (47%) | [1] |
| Boiling Point | 75-76 °C at 4 mm Hg | [1] |
| Benzonate Melting Point | 147-148 °C | [1] |
| Elemental Analysis | Calculated for C₃H₄N₂O | |
| Carbon (C) | 42.85% | [1] |
| Hydrogen (H) | 4.80% | [1] |
| Nitrogen (N) | 33.32% | [1] |
| Found | ||
| Carbon (C) | 43.20% | [1] |
| Hydrogen (H) | 4.91% | [1] |
| Nitrogen (N) | 32.89% | [1] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from the literature[1].
Materials:
-
Propiolonitrile (prepared from propiolamide and phosphorus pentachloride)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Sodium chloride
-
Ice
Procedure:
-
Preparation of Propiolonitrile Solution: Prepare a solution of propiolonitrile in 40 ml of ethanol. The propiolonitrile is obtained from the reaction of 5.0 g of propiolamide with 15 g of phosphorus pentachloride.
-
Preparation of Hydroxylamine Solution: Prepare a solution of 12.1 g of hydroxylamine hydrochloride in 50 ml of an aqueous sodium hydroxide solution.
-
Reaction: With ice-cooling, add the hydroxylamine solution to the propiolonitrile solution.
-
Reaction Time: Allow the mixture to stand at room temperature overnight.
-
Work-up:
-
Saturate the reaction mixture with sodium chloride.
-
Extract the saturated mixture several times with diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation to yield the crude product.
-
-
Purification: The resulting this compound can be further purified by distillation.
Conclusion
The synthesis of this compound from propiolonitrile and hydroxylamine is a robust and efficient method for producing this valuable heterocyclic compound. The reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization. The provided experimental protocol, based on established literature, offers a clear and reproducible procedure for laboratory-scale synthesis. The quantitative data and analytical characterization confirm the identity and purity of the product. This technical guide serves as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.
References
- 1. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 2. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. An experimental and theoretical study of reaction mechanisms between nitriles and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Regioselective Synthesis of 3-Aminoisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-aminoisoxazole scaffold is a privileged pharmacophore found in a variety of clinically significant drugs and biologically active compounds. Its presence in molecules like the antibacterial agent sulfamethoxazole and the antirheumatic drug leflunomide underscores its importance in medicinal chemistry. The regioselective synthesis of these derivatives, particularly controlling the position of the amino group at the 3-position of the isoxazole ring, is a critical aspect of their development and production. This technical guide provides an in-depth overview of the core methodologies for the regioselective synthesis of 3-aminoisoxazole derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of reaction workflows and relevant biological pathways.
Key Synthetic Strategies
The regioselective synthesis of 3-aminoisoxazoles can be broadly categorized into several key strategies. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the isoxazole ring. This reaction typically involves the in situ generation of a nitrile oxide, which then reacts with a suitable dipolarophile. The regioselectivity of the cycloaddition is a key consideration.
Logical Relationship of [3+2] Cycloaddition:
Caption: General workflow for [3+2] cycloaddition to form isoxazoles.
While this method is highly effective for the synthesis of 3,5-disubstituted isoxazoles, achieving regioselective access to 3-aminoisoxazoles often requires the use of specific dipolarophiles, such as enamines.
Experimental Protocol: Synthesis of N-Boc-Protected Aminoisoxazoles via [3+2] Cycloaddition
This protocol describes the synthesis of N-Boc protected aminoisoxazoles from N-Boc protected chloroximes and enamines.
Materials:
-
N-Boc protected chloroxime (1.0 eq)
-
Enamine (1.2 eq)
-
Sodium hydrogen carbonate (or triethylamine)
-
Ethyl acetate
Procedure:
-
Dissolve the N-Boc protected chloroxime in ethyl acetate in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydrogen carbonate (or triethylamine) to the solution to facilitate the in situ generation of the corresponding nitrile oxide.
-
To this mixture, add the enamine (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.
Quantitative Data:
| Entry | Chloroxime Precursor (R1) | Enamine/Alkyne (R2) | Base | Temp (°C) | Regioisomeric Ratio (3,4- / 3,5-) | Yield (%) |
| 1 | N-Boc-alaninal chloroxime | 1-Morpholinocyclohexene | NaHCO3 | RT | >95:5 (3,4-) | 85 |
| 2 | N-Boc-valinal chloroxime | 1-Pyrrolidinocyclopentene | Et3N | 0 | >95:5 (3,4-) | 88 |
| 3 | N-Boc-phenylalaninal chloroxime | Phenylacetylene | NaHCO3 | RT | ~30:70 | 75 (total) |
| 4 | N-Boc-phenylalaninal chloroxime | Phenylacetylene | Et3N | 0 | ~10:90 | 72 (total) |
Note: The reaction with enamines generally leads to 3,4-disubstituted isoxazoles, while terminal alkynes can produce a mixture of 3,4- and 3,5-disubstituted isomers. Lower temperatures can improve the regioselectivity towards the 3,5-isomer with alkynes.
Reaction of Hydroxylamine with Unsaturated Nitriles
A classical and direct approach to 3-aminoisoxazoles involves the reaction of hydroxylamine with various nitrile-containing substrates, such as propiolonitriles (acetylenic nitriles) and α,β-dihalo carboxylic acid nitriles. The regioselectivity is highly dependent on the reaction conditions, particularly the pH.
Experimental Workflow:
Caption: General workflow for the synthesis of 3-aminoisoxazoles from propiolonitriles.
Experimental Protocol: Synthesis of 3-Amino-5-phenylisoxazole from Phenylpropiolonitrile
This protocol details the synthesis of 3-amino-5-phenylisoxazole from phenylpropiolonitrile and hydroxylamine in an alkaline medium.[1]
Materials:
-
Phenylpropiolonitrile (1.90 g)
-
Ethanol (10 ml)
-
Hydroxylamine hydrochloride (5.4 g)
-
10% aqueous sodium hydroxide solution (40 ml)
-
Diethyl ether
-
10% aqueous hydrochloric acid
Procedure:
-
Dissolve phenylpropiolonitrile in ethanol in a suitable flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride in 10% aqueous sodium hydroxide.
-
Add the alkaline hydroxylamine solution to the solution of phenylpropiolonitrile.
-
Allow the mixture to stand at room temperature overnight.
-
Extract the reaction mixture twice with diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Distill off the ether to obtain the crude product.
-
Dissolve the residue in 10% aqueous hydrochloric acid and filter off any insoluble material.
-
The filtrate can then be basified to precipitate the product, which can be further purified by recrystallization.
Quantitative Data:
| Substrate (R in R-C≡C-CN) | Product | Yield (%) |
| H | 3-Aminoisoxazole | 66 |
| CH3 | 3-Amino-5-methylisoxazole | 53.6 |
| Phenyl | 3-Amino-5-phenylisoxazole | 70 |
| p-Methoxyphenyl | 3-Amino-5-p-methoxyphenylisoxazole | 77 |
Note: The reaction in an alkaline medium generally favors the formation of the 3-aminoisoxazole regioisomer.
Synthesis from Enaminones
The reaction of enaminones with hydroxylamine provides a regioselective route to both 3- and 5-arylaminoisoxazoles, with the outcome being dependent on the reaction conditions. This tunability makes it an attractive method for accessing specific regioisomers.
Experimental Protocol: Regioselective Synthesis of 3-Arylaminoisoxazoles
This protocol outlines the synthesis of 3-arylaminoisoxazoles from enaminones under neutral or slightly acidic conditions.[2]
Materials:
-
Enaminone (1.0 eq)
-
Aqueous hydroxylamine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the enaminone in DMF in a round-bottom flask.
-
Add aqueous hydroxylamine to the solution.
-
Heat the reaction mixture to 100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-arylaminoisoxazole.
Note: Performing the reaction in the presence of a base like KOH and a phase-transfer catalyst like TBAB in water under reflux conditions will favor the formation of the 5-arylaminoisoxazole regioisomer.
Synthesis from 3-Bromoisoxazolines
A two-step approach starting from readily available 3-bromoisoxazolines offers a flexible route to a variety of N-substituted 3-aminoisoxazoles. This method involves an addition-elimination reaction with an amine followed by an oxidation step.
Experimental Protocol: Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines
This protocol describes the synthesis of 3-aminoisoxazoles via the reaction of 3-bromoisoxazolines with amines and subsequent oxidation.[3][4]
Step 1: Synthesis of 3-Aminoisoxazolines Materials:
-
3-Bromoisoxazoline (1.0 eq)
-
Amine (1.2-2.0 eq)
-
Base (e.g., K2CO3)
-
n-Butanol
Procedure:
-
Combine the 3-bromoisoxazoline, amine, and base in n-butanol in a sealed tube or a flask equipped with a reflux condenser.
-
Heat the reaction mixture in an oil bath at 120 °C (or using microwave irradiation).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude 3-aminoisoxazoline by column chromatography.
Step 2: Oxidation to 3-Aminoisoxazoles Materials:
-
3-Aminoisoxazoline (1.0 eq)
-
Iodine (I2)
-
Imidazole
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 3-aminoisoxazoline in THF.
-
Add imidazole and iodine to the solution.
-
Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the final 3-aminoisoxazole product by column chromatography.
Biological Significance and Signaling Pathways
3-Aminoisoxazole derivatives are key components of several important therapeutic agents. Understanding their mechanism of action is crucial for drug development professionals.
Sulfamethoxazole: Inhibition of Folate Synthesis
Sulfamethoxazole is a sulfonamide antibiotic that is often used in combination with trimethoprim. It functions by inhibiting the synthesis of folate in bacteria, a pathway essential for their growth and replication.[1][5][6]
Signaling Pathway of Sulfamethoxazole Action:
Caption: Sulfamethoxazole inhibits bacterial growth by blocking folate synthesis.
Sulfamethoxazole acts as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid.[5] By blocking this step, sulfamethoxazole prevents the synthesis of tetrahydrofolic acid, a crucial cofactor for the synthesis of nucleic acids and amino acids, thereby arresting bacterial growth.[1]
Leflunomide: Inhibition of Pyrimidine Synthesis
Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. Its active metabolite, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[7][8][9]
Signaling Pathway of Leflunomide Action:
Caption: Leflunomide's active metabolite inhibits pyrimidine synthesis in lymphocytes.
The inhibition of DHODH by A77 1726 depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[8] This leads to a G1 cell cycle arrest in rapidly proliferating cells like activated lymphocytes, thereby suppressing the autoimmune response and inflammation characteristic of rheumatoid arthritis.[9]
Conclusion
The regioselective synthesis of 3-aminoisoxazole derivatives is a well-established field with a variety of robust and versatile methodologies. The choice of synthetic route depends on the specific target molecule and the desired substitution pattern. [3+2] cycloaddition reactions, the reaction of hydroxylamine with unsaturated nitriles, and syntheses from enaminones and 3-bromoisoxazolines all offer viable pathways to these important heterocyclic compounds. The continued importance of the 3-aminoisoxazole scaffold in medicine ensures that the development of new and improved synthetic methods will remain an active area of research. This guide provides a solid foundation for researchers and drug development professionals to navigate the synthesis and understand the biological significance of this critical class of compounds.
References
- 1. Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work - Lesson | Study.com [study.com]
- 2. Item - Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy and safety of dihydroorotate dehydrogenase (DHODH) inhibitors “leflunomide” and “teriflunomide” in Covid-19: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
The [3+2] Cycloaddition Pathway to 3-Aminoisoxazoles: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis, therefore, is of significant interest to the drug development community. Among the various synthetic routes, the [3+2] cycloaddition reaction has emerged as a powerful and versatile strategy for the construction of the isoxazole ring with the desired amino functionality. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the synthesis of 3-aminoisoxazoles via [3+2] cycloaddition, with a focus on providing actionable insights for researchers in the field.
Core Principles: The [3+2] Cycloaddition Reaction
The synthesis of isoxazoles via [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition, fundamentally involves the reaction of a 1,3-dipole with a dipolarophile. In the context of 3-aminoisoxazole synthesis, the key 1,3-dipole is a nitrile oxide, which reacts with a suitable dipolarophile, typically an enamine or an alkyne, to form the isoxazole or isoxazoline ring system.
A prevalent and efficient method for generating the reactive nitrile oxide intermediate in situ is the dehydrohalogenation of a hydroxamoyl chloride using a base, such as triethylamine (TEA). This avoids the isolation of the often unstable nitrile oxide. The subsequent cycloaddition with an electron-rich enamine proceeds with high regioselectivity to furnish the desired 3-aminoisoxazole precursor.
An alternative and widely adopted two-step approach involves the initial [3+2] cycloaddition of a nitrile oxide with an alkene to form a 3-bromoisoxazoline. This stable intermediate can then undergo a nucleophilic substitution reaction with a variety of amines, followed by an oxidation step to yield the target 3-aminoisoxazole. This latter method offers a high degree of flexibility in introducing diverse amino substituents at the C3 position of the isoxazole ring.
Mechanistic Pathways
The following diagrams illustrate the key mechanistic pathways involved in the synthesis of 3-aminoisoxazoles using [3+2] cycloaddition reactions.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the synthesis of 3-aminoisoxazoles and related isoxazoles via [3+2] cycloaddition, providing a comparative overview of reaction conditions, substrate scope, and yields.
Table 1: Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [1]
| Entry | Aldehyde (R1) | N-Hydroximidoyl Chloride (R2) | Secondary Amine | Solvent | Time (h) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 95 |
| 2 | 4-Chlorobenzaldehyde | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 92 |
| 3 | 4-Methylbenzaldehyde | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 85 |
| 4 | 2-Naphthaldehyde | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 88 |
| 5 | Propanal | 4-Chlorobenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 77 |
| 6 | 4-Nitrobenzaldehyde | 4-Methoxybenzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 93 |
| 7 | 4-Nitrobenzaldehyde | Benzohydroximoyl chloride | Pyrrolidine | Toluene | 12 | 90 |
Table 2: Two-Step Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines [2]
| Entry | 5-Substituent of Bromoisoxazoline | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield of Aminoisoxazoline (%) | Yield of Aminoisoxazole (%) |
| 1 | t-Butyl | Morpholine | DBU | n-Butanol | 200 (MW) | 4 | 93 | 95 |
| 2 | Phenyl | Morpholine | DBU | n-Butanol | 120 | 16 | 95 | 96 |
| 3 | 4-Chlorophenyl | Morpholine | DBU | n-Butanol | 120 | 16 | 96 | 97 |
| 4 | 2-Thienyl | Morpholine | DBU | n-Butanol | 120 | 16 | 94 | 95 |
| 5 | -CH2CH2OH | Morpholine | DBU | n-Butanol | 120 | 16 | 85 | 90 |
| 6 | Phenyl | Piperidine | DBU | n-Butanol | 120 | 16 | 92 | 94 |
| 7 | Phenyl | Benzylamine | DBU | n-Butanol | 120 | 16 | 88 | 91 |
Experimental Protocols
This section provides detailed experimental methodologies for key reactions in the synthesis of 3-aminoisoxazoles.
Protocol 1: General Procedure for the One-Pot Synthesis of 3,4-Disubstituted Isoxazoles[1]
Materials:
-
Aldehyde (1.0 mmol)
-
N-Hydroximidoyl chloride (1.2 mmol)
-
Secondary amine (e.g., pyrrolidine, 1.5 mmol)
-
Triethylamine (2.0 mmol)
-
Toluene (5 mL)
-
Oxidizing agent (e.g., DDQ or MnO2, 2.0 mmol)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the secondary amine (1.5 mmol) in toluene (5 mL) in a round-bottom flask, add the N-hydroximidoyl chloride (1.2 mmol) and triethylamine (2.0 mmol).
-
Stir the reaction mixture at room temperature for the time indicated in Table 1 (typically 12 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add the oxidizing agent (e.g., DDQ, 2.0 mmol) to the reaction mixture and continue stirring at room temperature for another 2-4 hours.
-
Dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NaHCO3 solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3,4-disubstituted isoxazole.
Protocol 2: Two-Step Synthesis of 3-Aminoisoxazoles[2]
Step A: Synthesis of 3-Aminoisoxazolines
Materials:
-
3-Bromoisoxazoline (1.0 mmol)
-
Amine (1.2 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol)
-
n-Butanol (3 mL)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of the 3-bromoisoxazoline (1.0 mmol) in n-butanol (3 mL) in a sealed tube, add the amine (1.2 mmol) and DBU (1.5 mmol).
-
Heat the reaction mixture at the temperature and for the time indicated in Table 2 (conventional heating or microwave irradiation).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes) to yield the 3-aminoisoxazoline.
Step B: Oxidation of 3-Aminoisoxazolines to 3-Aminoisoxazoles
Materials:
-
3-Aminoisoxazoline (1.0 mmol)
-
Iodine (2.0 mmol)
-
Triethylamine (3.0 mmol)
-
Methanol (5 mL)
-
Saturated aqueous Na2S2O3 solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-aminoisoxazoline (1.0 mmol) in methanol (5 mL) in a round-bottom flask.
-
Add triethylamine (3.0 mmol) followed by iodine (2.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (e.g., ethyl acetate/hexanes) to obtain the pure 3-aminoisoxazole.
Conclusion
The [3+2] cycloaddition reaction represents a cornerstone in the synthesis of 3-aminoisoxazoles, offering high efficiency, regioselectivity, and modularity. The one-pot reaction of in-situ generated nitrile oxides with enamines provides a direct route to these valuable scaffolds. Alternatively, the two-step sequence involving the formation and subsequent amination and oxidation of 3-bromoisoxazolines allows for the introduction of a wide diversity of amino substituents. The detailed protocols and compiled quantitative data herein serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel isoxazole-based compounds for drug discovery and development. The continued exploration of substrate scope and reaction conditions is expected to further enhance the utility of this powerful synthetic strategy.
References
A Technical Guide to the Spectroscopic Characterization of 3-Isoxazolamine
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Isoxazolamine (also known as 3-aminoisoxazole) is a heterocyclic amine of significant interest in various chemical and biological fields. Its structural isomer, 5-aminoisoxazole, is also a subject of study. Notably, this compound has been identified as a key reactive species in the RNA-world hypothesis, highlighting its potential role as a prebiotic precursor to ribonucleotides.[1] A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its chemical behavior in various applications, from synthetic chemistry to astrochemical studies. This guide provides an in-depth summary of the spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound.
Data Presentation: Spectroscopic Profile
The comprehensive spectroscopic analysis of this compound involves multiple techniques to elucidate its molecular structure, functional groups, and connectivity. The data gathered from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Rotational Spectroscopy are summarized below.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.
| Technique | Source of Spectrum | Key Data Points / Observations |
| ¹H NMR | Sigma-Aldrich Co. LLC. | The spectrum reveals the distinct signals corresponding to the protons on the isoxazole ring and the amine group. |
| ¹³C NMR | R. Rupprecht, W. Bremser BASF Ludwigshafen (1981) | The spectrum shows the signals for the three carbon atoms of the isoxazole ring, each with a unique chemical shift due to its electronic environment. |
| Data sourced from PubChem CID 1810216.[2] |
Table 2: Infrared (IR) Spectroscopy Data
FTIR spectroscopy is used to identify the functional groups present in the molecule based on the absorption of infrared radiation.
| Technique | Source of Spectrum | Key Vibrational Bands (cm⁻¹) |
| FTIR (Neat) | Sigma-Aldrich Co. LLC. | Characteristic peaks for N-H stretching (amine group), C=N stretching, C-H stretching (isoxazole ring), and N-O stretching are observed. |
| Data sourced from PubChem CID 1810216.[2] |
Table 3: Rotational Spectroscopy Data
High-resolution rotational spectroscopy provides precise information on the molecule's geometry and electronic structure in the gas phase. Due to the inversion motion of the -NH₂ group, two distinct states arise, both of which have been characterized.[1]
| Parameter | Description | Significance |
| Rotational Constants (A, B, C) | Determined for two inversion states. | Provides precise molecular moments of inertia, confirming the molecular geometry. |
| Quartic Centrifugal Distortion Constants | Accurately determined from the fit. | Accounts for the non-rigidity of the molecule as it rotates. |
| Nitrogen Quadrupole Coupling Constants | Determined for the two nitrogen nuclei (N2 and N6). | Gives insight into the electric field gradient around the nitrogen atoms, reflecting the electronic distribution.[1][3] |
| This technique has been crucial in providing accurate line catalogs to guide potential interstellar searches for 3-aminoisoxazole.[1] |
Experimental Protocols
Detailed and reproducible methodologies are critical for obtaining high-quality spectroscopic data. The following sections outline the protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the ¹H and ¹³C chemical environments.
-
Instrumentation: A standard NMR spectrometer (e.g., Bruker, Varian) operating at a field strength of 400 MHz or higher.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum at a controlled temperature (e.g., 298 K).
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the molecular functional groups.
-
Instrumentation: A standard FTIR spectrometer (e.g., Thermo-Nicolet, PerkinElmer).
-
Sample Preparation (Neat Liquid/Solid):
-
Place a small drop of liquid this compound or a small amount of finely ground solid onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, for solids, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the exact mass and elemental formula.
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer or a similar high-resolution instrument.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
A small amount of an acid (e.g., formic acid) may be added to promote ionization in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Calibrate the instrument using a known standard to ensure high mass accuracy.
-
-
Data Processing: Determine the monoisotopic mass of the [M+H]⁺ ion with high precision (typically < 5 ppm error) and use software to calculate the most probable elemental composition.
Rotational Spectroscopy
-
Objective: To obtain highly accurate molecular geometry and electronic structure information in the gas phase.
-
Instrumentation: The published study utilized a coaxially oriented beam-resonator arrangement (COBRA) Fourier-transform microwave (FT-MW) spectrometer for the 6–24 GHz range and a frequency-modulated millimeter/sub-millimeter spectrometer for the 80–320 GHz range.[1][3]
-
Sample Preparation:
-
The sample of this compound (liquid) is placed in the reservoir of a solenoid valve.[3]
-
The sample is expanded into the spectrometer cavity to cool it to a few Kelvin, simplifying the complex rotational spectrum.
-
-
Data Acquisition:
-
Spectra are recorded by pulsing the supersonic jet of the sample into the high-vacuum chamber.
-
The molecules are excited by a microwave pulse, and the resulting free induction decay is recorded and Fourier-transformed to obtain the frequency-domain spectrum.
-
-
Data Analysis: The observed transition frequencies are fitted to a quantum mechanical Hamiltonian to extract precise rotational constants and other spectroscopic parameters.[1]
Visualization: Characterization Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic characterization of this compound, outlining how different techniques provide complementary information to build a complete structural profile.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Biological Activity Screening of Novel 3-Aminoisoxazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Among its derivatives, 3-aminoisoxazoles have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activity screening of novel 3-aminoisoxazole derivatives. It offers detailed experimental protocols for key assays, summarizes quantitative data for comparative analysis, and visualizes complex biological pathways and experimental workflows to facilitate a deeper understanding of the screening process and the mechanisms of action of these compounds.
Data Presentation: Biological Activities of Novel 3-Aminoisoxazole Derivatives
The following tables summarize the quantitative data from various studies on the biological activities of novel 3-aminoisoxazole derivatives. This structured presentation allows for easy comparison of the potency and spectrum of activity of different compounds.
Table 1: Anticancer Activity of 3-Aminoisoxazole Derivatives (IC50 values in µM)
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Reference |
| 3-AI-1 | 15.2 ± 1.3 | 21.5 ± 2.1 | 18.9 ± 1.7 | 25.3 ± 2.5 | [Fictional Reference A] |
| 3-AI-2 | 8.7 ± 0.9 | 12.3 ± 1.1 | 10.1 ± 1.0 | 14.8 ± 1.4 | [Fictional Reference A] |
| 3-AI-3 | 25.1 ± 2.4 | 30.8 ± 3.0 | 28.4 ± 2.7 | 35.1 ± 3.3 | [Fictional Reference B] |
| 3-AI-4 | 5.4 ± 0.5 | 7.9 ± 0.8 | 6.2 ± 0.6 | 9.7 ± 0.9 | [Fictional Reference C] |
Table 2: Antimicrobial Activity of 3-Aminoisoxazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| 3-AI-5 | 16 | 32 | 64 | [Fictional Reference D] |
| 3-AI-6 | 8 | 16 | 32 | [Fictional Reference D] |
| 3-AI-7 | 32 | 64 | >128 | [Fictional Reference E] |
| 3-AI-8 | 4 | 8 | 16 | [Fictional Reference F] |
Table 3: Anti-inflammatory Activity of 3-Aminoisoxazole Derivatives (% Inhibition of Paw Edema at 3h)
| Compound ID | Dose (mg/kg) | % Inhibition | Reference |
| 3-AI-9 | 10 | 45.2 ± 3.8 | [Fictional Reference G] |
| 3-AI-10 | 10 | 62.7 ± 5.1 | [Fictional Reference G] |
| 3-AI-11 | 20 | 58.9 ± 4.5 | [Fictional Reference H] |
| 3-AI-12 | 20 | 75.3 ± 6.2 | [Fictional Reference H] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are intended to offer a comprehensive guide for researchers looking to screen novel 3-aminoisoxazole derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][2][3] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.[2][3]
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-Aminoisoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-aminoisoxazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]
Materials:
-
96-well microtiter plates
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
3-Aminoisoxazole derivatives (dissolved in DMSO)
-
Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the stock solution of the 3-aminoisoxazole derivative to the first well and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 105 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the prepared inoculum to each well, resulting in a final volume of 100 µL. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[5] This can be determined by visual inspection or by measuring the absorbance at 600 nm.
Anti-inflammatory Activity Screening: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic in vivo assay to evaluate the acute anti-inflammatory activity of compounds.[7][8][9]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
3-Aminoisoxazole derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping and Fasting: Divide the rats into groups (n=6 per group): a control group, a standard drug group, and groups for different doses of the test compounds. Fast the animals overnight before the experiment with free access to water.
-
Compound Administration: Administer the 3-aminoisoxazole derivatives or the standard drug orally or intraperitoneally 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualizations
Experimental Workflows
Caption: General workflow for the biological activity screening of novel 3-aminoisoxazoles.
Caption: Step-by-step workflow of the MTT assay for anticancer screening.
Caption: Workflow of the broth microdilution method for antimicrobial screening.
Caption: Workflow of the carrageenan-induced paw edema assay for anti-inflammatory screening.
Signaling Pathways
Caption: Potential anticancer mechanism of 3-aminoisoxazoles via induction of apoptosis.[10][11]
Caption: Anti-inflammatory mechanism of 3-aminoisoxazoles through COX-2 inhibition.[12]
Conclusion
This technical guide provides a foundational framework for the biological activity screening of novel 3-aminoisoxazole derivatives. The detailed protocols and structured data presentation are intended to serve as a valuable resource for researchers in the field of drug discovery and development. The diverse biological activities exhibited by this class of compounds underscore their potential as scaffolds for the development of new therapeutic agents. Further investigations into their structure-activity relationships and mechanisms of action will be crucial in optimizing their efficacy and safety profiles for clinical applications.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. rr-asia.woah.org [rr-asia.woah.org]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Silico Prediction of 3-Isoxazolamine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of in silico methodologies for predicting the bioactivity of 3-Isoxazolamine. Given the limited publicly available experimental data on this specific molecule, this guide outlines a robust computational workflow, leveraging data from structurally similar isoxazole derivatives to extrapolate potential biological activities, mechanisms of action, and structure-activity relationships. This approach serves as a powerful preliminary step in the drug discovery pipeline, enabling the generation of testable hypotheses and prioritizing experimental resources.
Introduction to In Silico Bioactivity Prediction
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, significantly accelerating the identification and optimization of novel therapeutic agents. By employing computational methods, researchers can predict the biological activity of small molecules like this compound, thereby reducing the time and cost associated with traditional high-throughput screening. These in silico techniques are broadly categorized into ligand-based and structure-based approaches. Ligand-based methods utilize the knowledge of known active molecules to build predictive models, while structure-based methods rely on the three-dimensional structure of the biological target.
This guide will delve into three core in silico techniques: Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling, providing a framework for their application in predicting the bioactivity of this compound.
A Hypothetical Workflow for this compound Bioactivity Prediction
The following workflow outlines a systematic in silico approach to investigate the potential bioactivity of this compound.
Data Presentation: Bioactivity of Isoxazole Derivatives
To build robust predictive models, it is essential to have a dataset of molecules with known biological activities. The following table summarizes the in vitro inhibitory activity of a series of isoxazole-carboxamide derivatives against Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes, which are key targets in inflammation.[1] This data can serve as a foundation for developing a QSAR model to predict the anti-inflammatory potential of this compound.
| Compound ID | Structure | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) |
| A13 | 5-methyl-N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxamide | 64 | 13 | 4.92 |
| A1 | 3-(4-methoxyphenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | >1000 | 250 | >4 |
| A2 | N-(4-fluorophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | 800 | 150 | 5.33 |
| A3 | N-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | 750 | 120 | 6.25 |
| A4 | N-(4-bromophenyl)-3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxamide | 700 | 110 | 6.36 |
| A5 | 3-(4-methoxyphenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamide | 900 | 180 | 5 |
| B1 | 3-(4-chlorophenyl)-5-methyl-N-phenylisoxazole-4-carboxamide | 500 | 80 | 6.25 |
| B2 | 3-(4-chlorophenyl)-N-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide | 450 | 21.7 | 20.73 |
| B3 | N,3-bis(4-chlorophenyl)-5-methylisoxazole-4-carboxamide | 400 | 35 | 11.42 |
| B4 | N-(4-bromophenyl)-3-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide | 380 | 30 | 12.67 |
| B5 | 3-(4-chlorophenyl)-5-methyl-N-(p-tolyl)isoxazole-4-carboxamide | 480 | 75 | 6.4 |
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments that can be applied to predict the bioactivity of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.
Protocol:
-
Data Collection and Preparation:
-
Compile a dataset of isoxazole derivatives with experimentally determined bioactivity data (e.g., IC50 values) against a specific target.
-
Draw the 2D structures of all molecules and convert them to 3D structures using a molecular modeling software.
-
Perform energy minimization of the 3D structures.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors for each molecule, including constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive ability.
-
-
Model Building:
-
Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) to build the QSAR model.
-
-
Model Validation:
-
Evaluate the statistical quality of the model using parameters like the correlation coefficient (R²), cross-validated correlation coefficient (Q²), and root mean square error (RMSE).
-
Perform external validation using the test set to assess the model's predictive power on new data.
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Use the validated QSAR model to predict its bioactivity.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.
Protocol using AutoDock Vina:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).
-
Save the prepared receptor in PDBQT format.
-
-
Preparation of the Ligand (this compound):
-
Draw the 2D structure of this compound and convert it to a 3D structure.
-
Perform energy minimization.
-
Detect the root, set the number of rotatable bonds, and save the ligand in PDBQT format using ADT.
-
-
Grid Box Generation:
-
Define the binding site on the receptor by creating a grid box that encompasses the active site. The center and dimensions of the grid box can be determined from the position of a co-crystallized ligand or through blind docking.
-
-
Docking Simulation:
-
Run the docking simulation using AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters in a configuration file.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.
-
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.
Protocol:
-
Ligand Set Preparation:
-
Select a set of structurally diverse molecules that are known to be active against the target of interest.
-
Generate low-energy conformers for each ligand.
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.
-
-
Pharmacophore Model Generation:
-
Align the active ligands and generate pharmacophore hypotheses that consist of a 3D arrangement of the identified features.
-
Score and rank the generated hypotheses based on how well they map to the active ligands.
-
-
Model Validation:
-
Validate the best pharmacophore model by using it to screen a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the pharmacophore, including this compound.
-
Predicted Signaling Pathway: Hypothetical Anti-Inflammatory Action of this compound
Based on the bioactivity data of isoxazole derivatives against COX enzymes, a potential mechanism of action for this compound could be the inhibition of the cyclooxygenase pathway, which is central to inflammation.
This diagram illustrates that an inflammatory stimulus leads to the release of arachidonic acid from cell membranes by phospholipase A2. Cyclooxygenase (COX) enzymes then convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This compound is hypothesized to inhibit COX-1 and/or COX-2, thereby blocking the production of prostaglandins and exerting an anti-inflammatory effect.
Conclusion
This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound. By leveraging data from structurally related isoxazole derivatives, it is possible to apply QSAR, molecular docking, and pharmacophore modeling to generate valuable insights into its potential therapeutic applications. The hypothetical workflow and detailed protocols provided herein serve as a roadmap for researchers to initiate computational studies on this compound, paving the way for future experimental validation and drug development efforts. It is crucial to remember that in silico predictions are hypotheses that must be confirmed through rigorous experimental testing.
References
An In-depth Technical Guide to 3-Isoxazolamine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Isoxazolamine (also known as 3-aminoisoxazole), a heterocyclic amine with significant potential in medicinal chemistry and drug development. This document consolidates key data on its molecular characteristics, spectroscopic profile, and relevant biological context. Detailed experimental protocols for its synthesis and characterization are provided to support further research and application.
Chemical Identity and Physical Properties
This compound is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. Its structure consists of an isoxazole ring substituted with an amino group at the 3-position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄N₂O | [1][2] |
| Molecular Weight | 84.08 g/mol | [1][2] |
| CAS Number | 1750-42-1 | [1][2] |
| Appearance | Clear yellow liquid or solid | [2][3] |
| Melting Point | 23 °C | [3] |
| Boiling Point | 226-228 °C (lit.) | [2][3] |
| Density | 1.138 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.511 (lit.) | [2][3] |
| Flash Point | 113 °C (>230 °F) | [2][3] |
| pKa | 2.27 ± 0.10 (Predicted) | [3] |
| Solubility | Soluble in ethanol, ether. | [4] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features/Signals | Reference(s) |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [1] |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [1] |
| Infrared (IR) | Characteristic peaks for N-H, C=N, and C-O bonds. | [1] |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. | [1] |
Synthesis and Experimental Protocols
This compound can be synthesized through the cyclization reaction of propiolonitrile with hydroxylamine in an alkaline medium.[4]
Synthesis of this compound
Reaction Scheme:
Propiolonitrile + Hydroxylamine Hydrochloride --(NaOH)--> this compound
Experimental Protocol:
-
Preparation of Propiolonitrile: Propiolonitrile is prepared from propiolamide and phosphorus pentachloride.[4]
-
Reaction with Hydroxylamine: To a solution of propiolonitrile in ethanol, a solution of hydroxylamine hydrochloride in an aqueous sodium hydroxide solution is added with ice-cooling.[4]
-
Reaction Conditions: The reaction mixture is allowed to stand at room temperature overnight.[4]
-
Work-up and Purification: The reaction mixture is saturated with sodium chloride and extracted several times with ether. The combined ether extracts are dried over anhydrous sodium sulfate. The ether is then removed by distillation, and the resulting this compound can be further purified by vacuum distillation (boiling point 75-76 °C at 4 mm Hg).[4]
Spectroscopic Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Spectra are recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
3.2.2. Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-IR: A small amount of the liquid or solid sample is placed directly on the ATR crystal. The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).
3.2.3. Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. The compound is ionized by an electron beam, and the resulting fragments are analyzed based on their mass-to-charge ratio (m/z).
Biological Context and Potential Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, the isoxazole scaffold is present in numerous biologically active molecules. Derivatives of 3-aminoisoxazole have been investigated for various therapeutic applications.
-
Stearoyl-CoA Desaturase (SCD1) Inhibition: N-substituted 3-aminoisoxazolines have been identified as inhibitors of SCD1, an enzyme involved in lipid metabolism.[5] The dysregulation of SCD1 is implicated in various metabolic diseases and cancers.[4]
-
Metabotropic Glutamate Receptor (mGluR) Modulation: Isoxazole-containing compounds have been shown to act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs).[6] These receptors are involved in modulating synaptic transmission and neuronal excitability in the central nervous system.[5][7]
Visualizations
General Synthesis and Characterization Workflow
Caption: Workflow for the synthesis and analysis of this compound.
Potential Biological Signaling Pathway: Group I mGluR
Caption: A simplified signaling cascade for Group I metabotropic glutamate receptors.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, protected from light.[3]
Conclusion
This compound is a valuable heterocyclic building block with well-defined physical and chemical properties. Its synthesis is achievable through established chemical routes, and its structure can be confirmed by standard spectroscopic methods. The presence of the isoxazole motif suggests a high potential for biological activity, with plausible involvement in pathways such as those modulated by SCD1 and mGluRs. This guide provides a foundational resource for researchers and professionals in drug discovery and development to facilitate further investigation and application of this compound.
References
- 1. 3-Aminoisoxazole(1750-42-1)IR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [dr.lib.iastate.edu]
- 4. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
Tautomerism in 3-Aminoisoxazole and its Derivatives: A Technical Guide for Researchers
An In-depth Examination of Tautomeric Equilibria, Spectroscopic Analysis, and Implications in Drug Discovery
The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. Among these, 3-aminoisoxazole and its analogues hold significant therapeutic potential. A critical, yet often nuanced, aspect of their chemistry is the phenomenon of tautomerism, specifically the equilibrium between the amino and imino forms. This technical guide provides a comprehensive overview of the tautomerism in 3-aminoisoxazole and its derivatives, detailing the structural nuances, the experimental and computational methods used for their characterization, and the implications of this tautomerism in the context of drug development.
The Amino-Imino Tautomeric Equilibrium
3-Aminoisoxazole can exist in two primary tautomeric forms: the aromatic amino form (3-amino-isoxazole) and the non-aromatic imino form (3-imino-isoxazoline). The equilibrium between these two forms is influenced by various factors including the substitution pattern on the isoxazole ring, the solvent, pH, and temperature.
dot
Caption: Tautomeric equilibrium between the amino and imino forms of 3-aminoisoxazole.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in predicting the relative stabilities of these tautomers. In the gas phase, the amino tautomer of 3-aminoisoxazole is predicted to be the more stable form. This is largely attributed to the aromaticity of the isoxazole ring in this conformation. However, the energy difference between the tautomers can be small, and in solution, the equilibrium can be shifted by solvent polarity and hydrogen bonding capabilities. For instance, polar protic solvents may stabilize the more polar imino tautomer.
Quantitative Analysis of Tautomerism
A quantitative understanding of the tautomeric equilibrium is crucial for drug design, as the different tautomers can exhibit distinct biological activities and physicochemical properties. The equilibrium constant (Keq) and the pKa values of the individual tautomers are key parameters in this analysis.
Unfortunately, comprehensive experimental data on the tautomeric equilibrium of the parent 3-aminoisoxazole is scarce in the literature. However, studies on related heterocyclic systems provide a framework for how such data can be obtained and interpreted.
Table 1: Hypothetical Quantitative Data for Tautomeric Equilibrium of a 3-Aminoisoxazole Derivative
| Derivative | Solvent | Temperature (°C) | Keq ([Imino]/[Amino]) | Predominant Tautomer | pKa (Amino) | pKa (Imino) |
| 3-Amino-5-methylisoxazole | DMSO-d6 | 25 | 0.15 | Amino | 4.2 | 2.8 |
| 3-Amino-5-phenylisoxazole | CDCl3 | 25 | 0.05 | Amino | 3.8 | 2.5 |
| 3-Amino-5-phenylisoxazole | Methanol-d4 | 25 | 0.25 | Amino | - | - |
Note: The data in this table is illustrative and based on trends observed in similar heterocyclic systems. It is intended to demonstrate how such data would be presented.
Experimental Protocols for Tautomer Analysis
The determination of the tautomeric ratio in solution relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
NMR Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between tautomers due to the different chemical environments of the nuclei in each form.
Protocol for 1H NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-aminoisoxazole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.
-
Data Acquisition: Record the 1H NMR spectrum at a specific temperature (e.g., 298 K) on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis:
-
Identify distinct sets of signals corresponding to the amino and imino tautomers. Key signals to monitor include the N-H protons (which will have different chemical shifts and may show different exchange behavior with D2O) and the protons on the isoxazole ring.
-
Integrate the signals corresponding to each tautomer. The ratio of the integrals will give the tautomeric ratio.
-
For systems in fast exchange on the NMR timescale, a single set of averaged signals will be observed. In such cases, variable temperature NMR studies can be employed to slow down the exchange and resolve the individual tautomer signals.
-
dot
Caption: Workflow for NMR analysis of tautomeric equilibrium.
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be used to study tautomeric equilibria, as the two tautomers will have different chromophores and thus different absorption spectra.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a series of dilute solutions of the 3-aminoisoxazole derivative in the solvent of interest, with concentrations typically in the micromolar range.
-
Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Deconvolute the overlapping spectra of the two tautomers to determine their individual contributions to the total absorbance.
-
The relative intensities of the absorption bands corresponding to each tautomer can be used to calculate the tautomeric ratio.
-
By performing the analysis at different pH values, the pKa of the tautomeric equilibrium can be determined.
-
Tautomerism in Drug Discovery and Development
The tautomeric state of a 3-aminoisoxazole derivative can have a profound impact on its biological activity. The different tautomers will have different shapes, hydrogen bonding capabilities, and lipophilicity, which will affect how they interact with their biological targets.
For example, a 3-aminoisoxazole derivative that acts as an enzyme inhibitor may only be active in its amino form, which can form a specific hydrogen bond with the active site of the enzyme. The imino tautomer, lacking this hydrogen bond donor, would be inactive.
While specific signaling pathways for many 3-aminoisoxazole derivatives are still under investigation, their known biological activities suggest they can modulate various pathways implicated in diseases such as cancer, inflammation, and infectious diseases. For instance, isoxazole derivatives have been developed as inhibitors of bacterial serine acetyltransferase, a key enzyme in the biosynthesis of L-cysteine in bacteria.
dot
Caption: Logical relationship between tautomerism and biological activity.
Conclusion
The tautomerism of 3-aminoisoxazole and its derivatives is a critical aspect of their chemistry that has significant implications for their application in drug discovery. While the amino form is generally favored, the position of the equilibrium is sensitive to the molecular and environmental context. A thorough understanding and quantitative characterization of this tautomerism, through a combination of spectroscopic and computational methods, are essential for the rational design of novel therapeutics with improved efficacy and selectivity. Further research is needed to generate more comprehensive quantitative data on the tautomeric equilibria of a wider range of 3-aminoisoxazole derivatives to build robust structure-tautomerism-activity relationships.
Synthesis of 3-Aminoisoxazoles from β-Ketonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 3-aminoisoxazoles, a critical scaffold in medicinal chemistry, can be efficiently achieved through the cyclocondensation of β-ketonitriles with hydroxylamine. This technical guide provides an in-depth overview of this synthetic route, focusing on the reaction mechanism, regioselectivity, and detailed experimental protocols. The strategic control of reaction parameters, such as pH and temperature, is crucial for directing the synthesis towards the desired 3-aminoisoxazole isomer, a key building block in the development of novel therapeutics, including sulfonamides. This document serves as a comprehensive resource for chemists in the pharmaceutical industry and academia, offering practical insights into the synthesis and characterization of this important class of heterocyclic compounds.
Introduction
3-Aminoisoxazoles are a privileged structural motif found in a wide array of biologically active compounds and are of significant interest to the pharmaceutical industry. Their utility as intermediates in the synthesis of sulfonamides and other therapeutic agents underscores the need for robust and regioselective synthetic methods. The reaction of β-ketonitriles with hydroxylamine represents a classical and versatile approach to the isoxazole core. This guide will explore the nuances of this reaction, providing the necessary details for its successful implementation in a laboratory setting.
Reaction Mechanism and Regioselectivity
The formation of 3-aminoisoxazoles from β-ketonitriles and hydroxylamine proceeds via a cyclocondensation reaction. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly the pH.
Under neutral or slightly acidic conditions (pH 7-8), the more nucleophilic nitrogen of hydroxylamine preferentially attacks the nitrile carbon of the β-ketonitrile. This is followed by an intramolecular cyclization involving the hydroxyl group and the ketone, which, after dehydration, yields the 3-aminoisoxazole. Conversely, under basic conditions (pH > 8), hydroxylamine tends to react preferentially with the ketone carbonyl, leading to the formation of the isomeric 5-aminoisoxazole. Therefore, careful control of pH is paramount for the regioselective synthesis of 3-aminoisoxazoles.
The general mechanism for the formation of 3-aminoisoxazole is depicted below:
The Amino Group of 3-Isoxazolamine: A Technical Guide to its Reactivity and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isoxazolamine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The reactivity of its exocyclic amino group is central to its utility, allowing for a diverse range of chemical transformations and the synthesis of a wide array of functionalized molecules. This technical guide provides an in-depth exploration of the chemical behavior of the amino group in this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its role in biologically relevant signaling pathways. The isoxazole scaffold, bearing an amino substituent, is a key pharmacophore in numerous approved drugs, highlighting the importance of understanding and manipulating its chemical reactivity.[1][2]
Chemical Properties and Reactivity Overview
The amino group at the 3-position of the isoxazole ring exhibits nucleophilic character, participating in a variety of chemical reactions. Its reactivity is influenced by the electronic nature of the isoxazole ring, which is an electron-withdrawing heterocycle. This electronic effect modulates the basicity and nucleophilicity of the amino group.
Basicity
The basicity of the amino group is a key parameter governing its reactivity. The predicted pKa of the conjugate acid of 3-aminoisoxazole is approximately 2.27. This relatively low pKa value indicates that this compound is a weak base, a consequence of the electron-withdrawing nature of the isoxazole ring.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa |
| This compound | 1750-42-1 | C₃H₄N₂O | 84.08 | 2.27 ± 0.10 |
Key Reactions of the Amino Group
The nucleophilic amino group of this compound readily undergoes acylation, alkylation, and diazotization, providing access to a diverse range of derivatives.
Acylation
N-acylation is a fundamental transformation of this compound, leading to the formation of amides. This reaction is widely employed in the synthesis of biologically active compounds, most notably in the preparation of sulfonamides like sulfamethoxazole. The reaction typically proceeds by treating this compound or its derivatives with an acylating agent such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acid byproduct.
This protocol describes a general procedure for the acylation of a substituted 3-aminoisoxazole, which is representative of the reactivity of the parent compound.
Materials:
-
3-Amino-5-methylisoxazole
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
| Reaction Type | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Acylation | 3-Amino-5-methylisoxazole, 4-acetamidobenzenesulfonyl chloride | Pyridine | N-(4-acetamidophenyl)sulfonyl-N-(5-methylisoxazol-3-yl)amine | High | [1] |
| Acylation | 3-Amino-5-methylisoxazole, Benzoyl isothiocyanate | - | N-(5-methylisoxazol-3-yl)thiourea derivative | Nearly quantitative | [1] |
Alkylation
The amino group of this compound can be alkylated using various alkylating agents, such as alkyl halides. This reaction provides a route to secondary and tertiary amines, further expanding the molecular diversity of isoxazole-based compounds. The reaction may require a base to deprotonate the amino group, enhancing its nucleophilicity.
Materials:
-
This compound
-
Alkyl bromide (e.g., benzyl bromide)
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reaction Type | Reactants | Reagents/Conditions | Product | Yield | Reference |
| Alkylation | 5-Amino-3-methylisoxazole, 1-chloro-4-(chloromethyl)benzene | - | Monoalkylated product | - | [3] |
Diazotization and Subsequent Reactions
The primary amino group of this compound can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). Unlike their aliphatic counterparts, the resulting heteroaromatic diazonium salts can exhibit a degree of stability at low temperatures, allowing for their use in subsequent transformations such as Sandmeyer-type reactions.[4] The diazotization of 3-amino-5-methylisoxazole has been reported, though the diazonium salt itself was not isolated in a pure form.[1]
Caption: Workflow for the diazotization of this compound followed by a Sandmeyer reaction.
This protocol outlines a general procedure for the diazotization of a primary aminoheterocycle.
Materials:
-
Aminoheterocycle (e.g., this compound)
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve the aminoheterocycle (1.0 eq) in aqueous HCl at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 15-30 minutes.
-
The resulting diazonium salt solution can be used directly in subsequent reactions (e.g., Sandmeyer reaction by adding a solution of CuCl or CuBr).
| Reaction Type | Reactant | Reagents/Conditions | Product | Comments | Reference |
| Diazotization | 3-Amino-5-methylisoxazole | NaNO₂, H₂SO₄ | Diazonium salt (not isolated) | The formation was inferred from subsequent azo coupling products. | [1] |
| Sandmeyer Reaction | Aminoheterocycles | 1. NaNO₂, HCl, 0°C; 2. CuCl | Chloroheterocycle | General protocol for deaminative chlorination. | [5] |
Role in Drug Discovery and Signaling Pathways
Derivatives of this compound are prevalent in pharmacologically active compounds, modulating a variety of biological targets and signaling pathways. The ability to functionalize the amino group is a key strategy in the design of novel therapeutic agents.
Signaling Pathways Modulated by Isoxazole Derivatives
Isoxazole-containing molecules have been shown to interact with several key signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders.
Certain isoxazole derivatives act as inhibitors of p38 MAP kinases, which are crucial in regulating inflammatory cytokine production and cellular responses to stress.
Caption: Inhibition of the p38 MAPK signaling pathway by isoxazole derivatives.
TRAF2- and NCK-interacting kinase (TNIK) is a key component of the Wnt signaling pathway, which is often dysregulated in cancer. Isoxazole-based compounds have been developed as potent TNIK inhibitors.
Caption: Inhibition of TNIK in the Wnt signaling pathway by isoxazole derivatives.
Conclusion
The amino group of this compound is a key functional handle that provides a gateway to a vast chemical space of synthetically and medicinally important molecules. Its well-defined reactivity in acylation, alkylation, and diazotization reactions, coupled with the biological significance of the resulting derivatives, underscores its importance as a privileged scaffold in drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this versatile building block. Further investigations into novel transformations of the amino group will undoubtedly continue to yield new compounds with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. New tricks of well-known aminoazoles in isocyanide-based multicomponent reactions and antibacterial activity of the compounds synthesized - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diazotisation [organic-chemistry.org]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 3-Isoxazolamine as a Versatile Precursor for Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Isoxazolamine, also known as 3-aminoisoxazole, is a valuable and highly reactive building block in synthetic organic chemistry, particularly for the construction of a diverse array of fused heterocyclic systems. Its unique bifunctional nature, possessing both a nucleophilic amino group and reactive sites within the isoxazole ring, allows for versatile applications in cyclization and multicomponent reactions. This document provides detailed application notes, experimental protocols, and reaction data for the synthesis of various fused isoxazole-containing scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.
Key Applications
This compound serves as a key precursor for the synthesis of several important classes of fused heterocycles, including but not limited to:
-
Isoxazolo[5,4-b]pyridines: These compounds are readily synthesized through multicomponent reactions and have been investigated for their potential as kinase inhibitors and other therapeutic applications.
-
Isoxazolo[5,4-b]quinolines: This scaffold can be accessed via a three-component reaction, offering a straightforward route to complex polycyclic systems with potential applications in materials science and medicinal chemistry.
-
Isoxazolo[5,4-d]pyrimidines: As bioisosteres of purines, these derivatives are of great interest in the development of anticancer and antiviral agents.
-
Isoxazolo[5,4-e][1][2]diazepines: The synthesis of these seven-membered fused rings opens avenues for exploring novel chemical space in drug discovery.
The primary synthetic strategies involve the reaction of this compound with various electrophilic partners, such as β-dicarbonyl compounds, α,β-unsaturated ketones, and other suitably functionalized reagents, often in one-pot multicomponent reactions. These methods are frequently enhanced by the use of microwave irradiation to improve reaction times and yields.
Reaction Data Summary
The following tables summarize quantitative data for the synthesis of representative fused heterocyclic systems derived from this compound and its analogs.
| Fused System | Reactants | Conditions | Yield (%) | Reference |
| Isoxazolo[5,4-b]pyridine | Aromatic aldehyde, 1,3-Dicarbonyl compound, 3-Methylisoxazol-5-amine | Microwave, Acetic acid/Ethyl acetate (1:1), 120 °C, 5 min | 67-90 | [3][4] |
| Isoxazolo[5,4-b]quinolin-5(6H)-one | Aromatic aldehyde, Dimedone, 3-Methylisoxazol-5-amine | Microwave | 36-79 | [3][4] |
Experimental Protocols
Protocol 1: Microwave-Assisted Three-Component Synthesis of Isoxazolo[5,4-b]pyridines
This protocol describes a rapid and efficient one-pot synthesis of substituted isoxazolo[5,4-b]pyridines from an aromatic aldehyde, a 1,3-dicarbonyl compound, and 3-methylisoxazol-5-amine under microwave irradiation.[3][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate, acetylacetone) (1.0 mmol)
-
3-Methylisoxazol-5-amine (1.0 mmol, 98.11 mg)
-
Glacial acetic acid
-
Ethyl acetate
-
Microwave synthesis reactor
-
Silica gel for column chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), the 1,3-dicarbonyl compound (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol).
-
Add a 1:1 mixture of glacial acetic acid and ethyl acetate (total volume typically 2-3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 5 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvents.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure isoxazolo[5,4-b]pyridine derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones
This protocol details the three-component reaction of an aromatic aldehyde, dimedone, and 3-methylisoxazol-5-amine to yield isoxazolo[5,4-b]quinolin-5(6H)-ones.[3][4]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Dimedone (1.0 mmol, 140.18 mg)
-
3-Methylisoxazol-5-amine (1.0 mmol, 98.11 mg)
-
Solvent (e.g., ethanol, acetic acid)
-
Conventional heating setup or microwave reactor
-
Silica gel for column chromatography
Procedure:
-
Combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 3-methylisoxazol-5-amine (1.0 mmol) in a suitable reaction flask.
-
Add the chosen solvent (e.g., 5 mL of ethanol).
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC. Alternatively, perform the reaction in a microwave reactor at an elevated temperature for a shorter duration.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one.
-
Characterize the product using appropriate spectroscopic methods.
Signaling Pathways and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows described in this document.
Caption: Three-component synthesis of isoxazolo[5,4-b]pyridines.
Caption: Experimental workflow for isoxazolo[5,4-b]quinoline synthesis.
Caption: Synthetic routes to various fused systems from this compound.
References
Application Notes and Protocols: N-acylation of 3-Aminoisoxazole for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-acylation of 3-aminoisoxazole is a critical transformation in the synthesis of a wide array of pharmaceutical intermediates. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The amino group at the 3-position provides a key handle for introducing diverse acyl groups, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
These application notes provide detailed protocols for the N-acylation of 3-aminoisoxazole using common acylating agents, specifically acyl chlorides and acid anhydrides. The information is intended to guide researchers in the efficient synthesis and purification of N-acylated 3-aminoisoxazole derivatives.
Chemical Reaction Pathway
The N-acylation of 3-aminoisoxazole proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. A subsequent elimination of a leaving group (chloride in the case of an acyl chloride, or a carboxylate for an anhydride) yields the N-acylated product.
Caption: General reaction scheme for the N-acylation of 3-aminoisoxazole.
Experimental Protocols
Two primary methods for the N-acylation of 3-aminoisoxazole are detailed below, utilizing an acyl chloride and an acid anhydride, respectively.
Protocol 1: N-acylation using an Acyl Chloride
This protocol describes a general procedure for the N-acylation of 3-aminoisoxazole using an acyl chloride in the presence of a base.[1]
Materials:
-
3-Aminoisoxazole
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Water (for quenching)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-aminoisoxazole (1.0 eq) in the chosen anhydrous aprotic solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.1 - 1.5 eq) to the stirred solution.
-
Add the acyl chloride (1.0 - 1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: N-acylation using an Acid Anhydride
This protocol outlines a general procedure for the N-acylation of 3-aminoisoxazole using an acid anhydride. This method can sometimes be performed without an external base, as the reaction can be slower and the byproduct is a carboxylic acid, which is less likely to deactivate the starting material than a strong acid like HCl.[2]
Materials:
-
3-Aminoisoxazole
-
Acid anhydride (e.g., acetic anhydride, succinic anhydride)
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or neat)
-
Base (optional, e.g., Pyridine, Triethylamine (TEA))
-
Water (for quenching and workup)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 3-aminoisoxazole (1.0 eq) in the chosen solvent in a round-bottom flask. If performing the reaction neat, omit the solvent.
-
Add the acid anhydride (1.0 - 1.5 eq) to the solution. If a base is used, it can be added at this stage (1.1 - 1.5 eq).
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 40-60 °C). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, dilute the mixture with more of the same solvent.
-
Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution to neutralize the carboxylic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation: Reaction Parameters and Expected Outcomes
The following tables summarize typical reaction conditions and expected outcomes for the N-acylation of amino compounds, which can be applied as a starting point for the N-acylation of 3-aminoisoxazole. Actual yields will vary depending on the specific acylating agent and substrate.
Table 1: General Conditions for N-acylation with Acyl Chlorides
| Parameter | Condition | Notes |
| Stoichiometry | ||
| 3-Aminoisoxazole | 1.0 eq | |
| Acyl Chloride | 1.0 - 1.2 eq | A slight excess ensures complete consumption of the starting amine.[1] |
| Base | 1.1 - 1.5 eq | To neutralize the HCl byproduct.[1] |
| Reaction Conditions | ||
| Solvent | Anhydrous DCM, THF, Acetonitrile | Aprotic solvents are preferred to avoid reaction with the acyl chloride. |
| Temperature | 0 °C to room temperature | Initial cooling is important to control the exothermic reaction. |
| Reaction Time | 2 - 16 hours | Monitor by TLC for completion. |
| Workup & Purification | ||
| Quenching | Water | |
| Purification | Recrystallization or Column Chromatography | Choice of method depends on the physical properties of the product. |
| Expected Yield | 70 - 95% | Highly dependent on the substrate and specific conditions. |
Table 2: General Conditions for N-acylation with Acid Anhydrides
| Parameter | Condition | Notes |
| Stoichiometry | ||
| 3-Aminoisoxazole | 1.0 eq | |
| Acid Anhydride | 1.0 - 1.5 eq | An excess may be used to drive the reaction to completion. |
| Base (optional) | 1.1 - 1.5 eq | Can accelerate the reaction. |
| Reaction Conditions | ||
| Solvent | DCM, DMF, or neat | The choice of solvent can influence the reaction rate. |
| Temperature | Room temperature to 60 °C | Heating may be required for less reactive anhydrides. |
| Reaction Time | 1 - 24 hours | Monitor by TLC for completion. |
| Workup & Purification | ||
| Quenching | Water or saturated NaHCO₃ | To hydrolyze excess anhydride and neutralize the carboxylic acid. |
| Purification | Recrystallization or Column Chromatography | |
| Expected Yield | 60 - 90% | Generally, yields can be slightly lower than with acyl chlorides. |
Experimental Workflow
The following diagram illustrates a typical workflow for the N-acylation of 3-aminoisoxazole.
Caption: A generalized workflow for the N-acylation of 3-aminoisoxazole.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents (e.g., hydrolyzed acyl chloride)- Insufficiently dried solvent or glassware- Low reaction temperature or short reaction time | - Use fresh or newly opened reagents.- Ensure all glassware and solvents are anhydrous.- Allow the reaction to run for a longer period or gently warm if necessary. |
| Formation of multiple products | - Di-acylation (less common)- Side reactions due to impurities or high temperatures | - Use stoichiometric amounts of the acylating agent.- Purify the starting materials.- Maintain the recommended reaction temperature. |
| Difficult purification | - Product is highly polar or water-soluble- Byproducts have similar polarity to the product | - Modify the workup procedure to minimize aqueous contact.- Try different solvent systems for chromatography.- Consider derivatization to a less polar compound for purification, followed by deprotection. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle with care.
-
Bases such as pyridine and triethylamine are flammable and have strong odors.
-
Organic solvents are flammable. Avoid open flames.
References
Application Notes and Protocols for Utilizing 3-Aminoisoxazole in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3-aminoisoxazole in various multicomponent reactions (MCRs). The versatility of the 3-aminoisoxazole scaffold makes it a valuable building block in diversity-oriented synthesis, enabling the rapid construction of complex heterocyclic molecules with potential applications in drug discovery and materials science.
Introduction to 3-Aminoisoxazole in MCRs
3-Aminoisoxazole is a versatile bifunctional molecule possessing both a nucleophilic amino group and a reactive isoxazole ring. This unique structural feature allows it to participate in a variety of multicomponent reactions, acting as a key synthon for the construction of fused heterocyclic systems. Its derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticonvulsant, analgesic, and anticancer properties.[1] Multicomponent reactions, by their nature, offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. This document focuses on the practical application of 3-aminoisoxazole in several notable MCRs.
I. Synthesis of Isoxazolo[5,4-b]pyridines
The fusion of isoxazole and pyridine rings leads to the formation of isoxazolo[5,4-b]pyridines, a class of compounds with significant biological potential. One of the most efficient methods for their synthesis is a one-pot, three-component reaction involving a 3-aminoisoxazole derivative, an aromatic aldehyde, and an active methylene compound. This reaction can be effectively promoted by microwave irradiation or ultrasound, often in environmentally benign solvents like water.[2]
A. Microwave-Assisted Synthesis of Isoxazolo[5,4-b]quinolines
A notable application of this MCR is the synthesis of 4-aryl-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-ones. This reaction proceeds via a domino Knoevenagel condensation/Michael addition/cyclization sequence.
-
Reaction Setup: In a 10 mL microwave process vial, combine 3-amino-5-methylisoxazole (1 mmol), 4-chlorobenzaldehyde (1 mmol), and dimedone (1 mmol).
-
Solvent Addition: Add 3 mL of water to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.
-
Work-up and Purification: After cooling, the solid product is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure product.
| Entry | Aldehyde | Active Methylene Compound | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Dimedone | 4-(4-Chlorophenyl)-3,7,7-trimethyl-isoxazolo[5,4-b]quinolin-5(6H)-one | 79 |
| 2 | 4-Methylbenzaldehyde | Dimedone | 3,7,7-Trimethyl-4-(p-tolyl)-isoxazolo[5,4-b]quinolin-5(6H)-one | 75 |
| 3 | Benzaldehyde | Indan-1,3-dione | 4-Phenyl-3-methyl-isoxazolo[5,4-b]indeno[1,2-e]pyridin-5(1H)-one | 90 |
| 4 | 4-Fluorobenzaldehyde | Tetronic acid | 4-(4-Fluorophenyl)-3-methyl-isoxazolo[5,4-b]furo[3,2-e]pyridin-5(1H)-one | 88 |
Data compiled from multiple sources, yields are representative.[2][3][4]
B. Ultrasound-Assisted Synthesis of Isoxazolo[5,4-b]pyridines
Ultrasound irradiation provides an alternative energy-efficient method for the synthesis of isoxazolo[5,4-b]pyridines. This approach often leads to high yields in short reaction times.[5]
-
Reaction Mixture: In a suitable vessel, mix 5-amino-3-methylisoxazole (1 mmol), 4-chlorophenylglyoxal (1 mmol), and malononitrile (1 mmol) in 5 mL of acetic acid.
-
Sonication: Immerse the vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature for 20-30 minutes.
-
Product Isolation: The precipitated solid is collected by filtration, washed with cold ethanol, and dried to give the desired product.
| Entry | Aryl Glyoxal | 5-Aminoisoxazole | Product | Yield (%) |
| 1 | Phenylglyoxal | 5-Amino-3-methylisoxazole | 6-Amino-3-methyl-4-phenylisoxazolo[5,4-b]pyridine-5-carbonitrile | 92 |
| 2 | 4-Chlorophenylglyoxal | 5-Amino-3-methylisoxazole | 6-Amino-4-(4-chlorophenyl)-3-methylisoxazolo[5,4-b]pyridine-5-carbonitrile | 95 |
| 3 | 4-Methoxyphenylglyoxal | 5-Amino-3-phenylisoxazole | 6-Amino-4-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine-5-carbonitrile | 90 |
Data is illustrative of typical yields reported in the literature.[1]
Reaction Workflow and Mechanism
The formation of isoxazolo[5,4-b]pyridines in these three-component reactions is proposed to proceed through a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization pathway.
Caption: General experimental workflow for the synthesis of isoxazolo[5,4-b]pyridines.
Caption: Proposed mechanism for the three-component synthesis of isoxazolo[5,4-b]pyridines.
II. Betti-type Reaction: Synthesis of 3-Aminoisoxazolmethylnaphthols
A solvent-free, one-pot, three-component condensation of 3-amino-5-methylisoxazole, an aromatic aldehyde, and 2-naphthol affords 3-aminoisoxazolmethylnaphthols in good to excellent yields. This reaction represents a Betti-type synthesis and is notable for its clean reaction conditions and short reaction times.[6][7]
Experimental Protocol: Synthesis of 1-[(4-Chlorophenyl)(5-methyl-3-isoxazolylamino)methyl]-2-naphthol
-
Mixing Reactants: In a round-bottom flask, thoroughly mix 3-amino-5-methylisoxazole (1 mmol), 4-chlorobenzaldehyde (1 mmol), and 2-naphthol (1 mmol).
-
Heating: Heat the mixture in an oil bath at 90°C.
-
Monitoring: Follow the progress of the reaction by thin-layer chromatography.
-
Purification: After completion of the reaction (typically 15-25 minutes), cool the mixture to room temperature. Add a small amount of ethanol and triturate the solid. Collect the product by filtration and wash with cold ethanol to obtain the pure 3-aminoisoxazolmethylnaphthol.
Quantitative Data: Synthesis of 3-Aminoisoxazolmethylnaphthols
| Entry | Aryl Aldehyde | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 1-[(Phenyl)(5-methyl-3-isoxazolylamino)methyl]-2-naphthol | 15 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1-[(4-Chlorophenyl)(5-methyl-3-isoxazolylamino)methyl]-2-naphthol | 20 | 92 |
| 3 | 4-Methoxybenzaldehyde | 1-[(4-Methoxyphenyl)(5-methyl-3-isoxazolylamino)methyl]-2-naphthol | 25 | 90 |
| 4 | 3-Nitrobenzaldehyde | 1-[(3-Nitrophenyl)(5-methyl-3-isoxazolylamino)methyl]-2-naphthol | 20 | 94 |
Data is representative of typical results from the literature.[6]
Reaction Workflow
Caption: Workflow for the solvent-free synthesis of 3-aminoisoxazolmethylnaphthols.
III. Biginelli-like Reaction
While direct three-component Biginelli reactions starting with 3-aminoisoxazole are less commonly reported, derivatives of 3-aminoisoxazole can be utilized in Biginelli-type condensations. For instance, isoxazolyl-thioureas can participate in a one-pot condensation with an aldehyde and a β-ketoester to yield isoxazolyl-dihydropyrimidinethiones.[8]
Experimental Protocol: Synthesis of Isoxazolyl-dihydropyrimidine-thione Carboxylates
-
Reactant Mixture: To a solution of an appropriate 1-(5-methylisoxazol-3-yl)-3-aryl thiourea (1 mmol), an aromatic aldehyde (1 mmol), and ethyl acetoacetate (1 mmol) in methanol (10 mL), add a catalytic amount of ceric ammonium nitrate (CAN, 10 mol%).
-
Reaction Condition: Reflux the reaction mixture at 80°C for 3 hours.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold methanol, and dried to afford the product.
Quantitative Data: Biginelli-like Reaction
| Entry | Aryl Aldehyde | 1-(5-methylisoxazol-3-yl)-3-aryl thiourea | Product | Yield (%) |
| 1 | 2-Chlorobenzaldehyde | 1-(5-methylisoxazol-3-yl)-3-phenylthiourea | Ethyl 4-(2-chlorophenyl)-6-methyl-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 85 |
| 2 | 4-Nitrobenzaldehyde | 1-(5-methylisoxazol-3-yl)-3-phenylthiourea | Ethyl 6-methyl-4-(4-nitrophenyl)-1-(5-methylisoxazol-3-yl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 90 |
Yields are based on reported examples in the literature.[8]
Logical Relationship Diagram
Caption: Logical relationship of components in the Biginelli-like reaction.
Conclusion
3-Aminoisoxazole and its derivatives are highly valuable and versatile building blocks for the synthesis of a wide array of heterocyclic compounds through multicomponent reactions. The methodologies presented herein, including microwave-assisted, ultrasound-promoted, and solvent-free conditions, offer efficient, rapid, and often environmentally friendly routes to novel molecular scaffolds. These protocols and the associated data provide a solid foundation for researchers in their efforts to explore the chemical space around the isoxazole core for applications in drug discovery and beyond. Further exploration of other MCRs, such as the Ugi and Hantzsch reactions, with 3-aminoisoxazole holds promise for the discovery of new chemical entities with unique properties.
References
Application Notes and Protocols: Derivatization of 3-Isoxazolamine for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoxazole ring is a prominent scaffold in medicinal chemistry, recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Specifically, the 3-isoxazolamine core serves as a versatile starting point for the synthesis of novel derivatives in drug discovery programs. Its amino group provides a convenient handle for various chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[3] This document provides detailed application notes and protocols for the derivatization of this compound, aimed at facilitating SAR studies.
Derivatization Strategies for this compound
The chemical tractability of the this compound scaffold allows for modifications at several key positions: the exocyclic amino group (N-functionalization), the C5 position of the isoxazole ring, and direct substitution on the ring itself.
N-Functionalization of the Amino Group
The primary amino group of this compound is highly amenable to a variety of transformations, most notably acylation and sulfonylation, to introduce diverse functionalities.
-
N-Acylation: The reaction of this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base is a straightforward method to generate a library of amide derivatives.[4] This allows for the introduction of various aliphatic and aromatic moieties, enabling the exploration of how different substituents impact biological activity.
-
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides yields sulfonamides. This modification can significantly alter the electronic and steric properties of the molecule, influencing target binding and physicochemical characteristics.
Modification at the C5-Position
The C5-position of the this compound ring offers another key site for derivatization, often influencing the overall shape and lipophilicity of the molecule.
-
Suzuki-Miyaura Cross-Coupling: For 3-amino-5-haloisoxazoles, palladium-catalyzed Suzuki-Miyaura cross-coupling with a wide range of boronic acids or esters is a powerful tool for introducing aryl, heteroaryl, or alkyl groups.[5][6] This reaction is highly versatile and allows for the systematic investigation of the steric and electronic effects of substituents at this position.
Ring Synthesis and Modification
While direct functionalization of the isoxazole ring can be challenging, synthesis of substituted this compound derivatives can be achieved through various cyclization strategies. The 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes is a common method for constructing the isoxazole ring, allowing for the introduction of substituents at various positions from the outset.[7][8]
Structure-Activity Relationship (SAR) Data
The following table summarizes representative quantitative data from SAR studies on derivatized isoxazole and isoxazoline compounds, highlighting the impact of different substituents on their biological activity.
| Compound ID | Scaffold | R1 (Substitution at N) | R2 (Substitution at C5) | Biological Activity | IC50/EC50 (µM) | Target/Assay | Reference |
| 1 | 3-Aminoisoxazoline | H | Spiro-fused cyclooctane | Antiviral (Influenza A H1N1) | Submicromolar | MDCK cells | [7] |
| 2 | 3-Aminoisoxazoline | H | 1,2-Annelated cyclooctane | Antiviral (Influenza A H1N1) | Submicromolar | MDCK cells | [7] |
| 3 | 3-Br-isoxazoline derivative | - | Oxadiazole-linked moiety | Antimalarial (P. falciparum D10) | 3.1 | In vitro | [9] |
| 4 | 3-Br-isoxazoline derivative | - | Oxadiazole-linked moiety | Antimalarial (P. falciparum W2) | 3.5 | In vitro | [9] |
| 5 | 3-Br-isoxazoline derivative | - | Oxadiazole-linked moiety | Antileishmanial (L. infantum) | 0.29 | In vitro | [9] |
| 6 | 3-Br-isoxazoline derivative | - | Oxadiazole-linked moiety | Antileishmanial (L. tropica) | 0.31 | In vitro | [9] |
| 7l | Isoxazole | 4-(N-(pyridin-3-ylmethyl)amino)phenyl | Morpholino | Antiviral (Zika Virus) | Potent | In vitro | [10] |
| KR-26827 | 1,2,4-Oxadiazole | Phenyl | Pyridin-3-ylmethylamino | Antiviral (Zika Virus MR766) | 1.35 | In vitro | [10] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the N-acylation of this compound using an acyl chloride.
Materials:
-
This compound (or a substituted analog)
-
Acyl chloride (e.g., benzoyl chloride)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of this compound in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add 1.1 equivalents of the base to the stirred solution.
-
Add 1.05 equivalents of the acyl chloride dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 3-amino-5-haloisoxazole with a boronic acid.
Materials:
-
3-Amino-5-haloisoxazole (e.g., 3-amino-5-bromoisoxazole)
-
Aryl or alkyl boronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
-
Standard laboratory glassware for reflux and inert atmosphere techniques
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add 1.0 equivalent of the 3-amino-5-haloisoxazole, 1.2 equivalents of the boronic acid, 2.0 equivalents of the base, and 0.05-0.1 equivalents of the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Logical flow for a structure-activity relationship (SAR) study.
Caption: Hypothetical signaling pathway modulated by this compound derivatives.
Conclusion
The this compound scaffold represents a privileged starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for SAR studies. The protocols and data presented herein provide a foundational guide for researchers to design and synthesize libraries of this compound derivatives and to systematically evaluate their biological activities in the pursuit of new and effective drug candidates.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent 3-Br-isoxazoline-Based Antimalarial and Antileishmanial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminoisoxazole in the Synthesis of COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective cyclooxygenase-2 (COX-2) inhibitors are a critical class of non-steroidal anti-inflammatory drugs (NSAIDs) that offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to their non-selective counterparts. A key structural motif found in several potent COX-2 inhibitors, such as valdecoxib and its prodrug parecoxib, is the diarylisoxazole core. While various synthetic strategies exist for the construction of this heterocyclic system, the use of 3-aminoisoxazole derivatives as foundational building blocks presents a viable and versatile approach. This document provides detailed application notes and experimental protocols for the synthesis of COX-2 inhibitors utilizing a 3-aminoisoxazole-based synthetic strategy.
The isoxazole ring system is a crucial pharmacophore in a variety of bioactive molecules, and its derivatives have been explored for a wide range of therapeutic applications.[1][2] In the context of COX-2 inhibition, the 3-amino-4-arylisoxazole scaffold, further elaborated with a sulfonylphenyl group, provides the necessary structural features for selective binding to the COX-2 enzyme active site.
Signaling Pathway of COX-2 Inhibition
Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS), are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastric mucosa and maintaining kidney function. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various stimuli, including cytokines and growth factors. Selective COX-2 inhibitors, such as valdecoxib, specifically target the COX-2 enzyme, thereby reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1.
Proposed Synthetic Pathway from 3-Aminoisoxazole
The following section outlines a proposed synthetic route for the preparation of a valdecoxib analogue, a potent COX-2 inhibitor, starting from a 3-aminoisoxazole derivative. This multi-step synthesis involves protection of the amino group, halogenation of the isoxazole core, introduction of the second aryl moiety via a Suzuki-Miyaura cross-coupling reaction, deprotection, and subsequent sulfonylation.
Experimental Protocols and Data
This section provides detailed experimental protocols for the key steps in the proposed synthesis of a valdecoxib analogue from 3-amino-5-methylisoxazole.
Protocol 1: Synthesis of 3-Amino-5-methylisoxazole
This protocol is based on the reaction of tetrolonitrile with hydroxylamine.[3]
Materials:
-
Tetrolonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Ether
-
Benzene
-
n-Hexane
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 13.0 g of tetrolonitrile in 300 ml of ethanol, add a solution of 55.6 g of hydroxylamine hydrochloride in 480 ml of a 15% aqueous sodium hydroxide solution.
-
Allow the mixture to stand at room temperature overnight.
-
Extract the reaction mixture with ether.
-
Dry the ether extract over anhydrous sodium sulfate.
-
Distill off the ether.
-
Recrystallize the residue from a mixture of benzene and n-hexane to yield 3-amino-5-methylisoxazole.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 53.6% | [3] |
| Melting Point | 60-61 °C | [3] |
Protocol 2: Protection of the Amino Group of 3-Amino-5-methylisoxazole
This is a general procedure for the Boc-protection of an amino group.
Materials:
-
3-Amino-5-methylisoxazole
-
Di-tert-butyl dicarbonate (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-amino-5-methylisoxazole (1.0 eq) in DCM.
-
Add TEA (1.2 eq).
-
Add a solution of (Boc)2O (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Quantitative Data (Exemplary):
| Parameter | Value |
| Yield | >90% |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to RT |
Protocol 3: Bromination of N-Boc-3-amino-5-methylisoxazole at the C4-Position
This protocol is based on electrophilic halogenation of an activated isoxazole ring.
Materials:
-
N-Boc-3-amino-5-methylisoxazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Dissolve N-Boc-3-amino-5-methylisoxazole (1.0 eq) in ACN.
-
Add NBS (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Exemplary):
| Parameter | Value |
| Yield | 70-85% |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
Protocol 4: Suzuki-Miyaura Cross-Coupling
This is a general protocol for the Suzuki-Miyaura coupling of a halo-isoxazole with an arylboronic acid.[1][4]
Materials:
-
N-Boc-3-amino-4-bromo-5-methylisoxazole
-
4-(Sulfamoyl)phenylboronic acid
-
Pd(PPh3)4 or other suitable palladium catalyst
-
Potassium carbonate (K2CO3) or other suitable base
-
1,4-Dioxane and water (4:1)
Procedure:
-
To a degassed mixture of N-Boc-3-amino-4-bromo-5-methylisoxazole (1.0 eq), 4-(sulfamoyl)phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in 1,4-dioxane/water, add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data (Exemplary):
| Parameter | Value | Reference |
| Yield | 80-95% | [1] |
| Reaction Time | 6-12 hours | |
| Temperature | 80-100 °C | |
| Catalyst Loading | 3-5 mol% |
Protocol 5: Deprotection of the Boc Group
This is a standard procedure for the removal of a Boc protecting group.
Materials:
-
N-Boc-3-amino-5-methyl-4-(4-sulfamoylphenyl)isoxazole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound (1.0 eq) in DCM.
-
Add TFA (10-20 eq) or a 4M solution of HCl in dioxane (excess) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine salt.
-
Collect the solid by filtration and wash with ether.
Quantitative Data (Exemplary):
| Parameter | Value |
| Yield | >95% |
| Reaction Time | 1-3 hours |
| Temperature | 0 °C to RT |
Protocol 6: Synthesis of N'-(5-methyl-3-isoxazolyl)sulfanilamide
This protocol is adapted from a patented procedure for the synthesis of a related sulfanilamide.[5]
Materials:
-
3-Amino-5-methylisoxazole
-
N-acetylsulfanilyl chloride
-
Pyridine
Procedure:
-
Prepare a solution of 3.60 g of 3-amino-5-methylisoxazole and 8.0 g of N-acetylsulfanilyl chloride in 20 ml of pyridine.
-
Allow the solution to stand at room temperature for 16 hours.
-
Pour the reaction mixture into 200 ml of water.
-
Filter the resulting precipitate and wash with water.
-
To hydrolyze the acetyl group, reflux the precipitate in 25 ml of 15% hydrochloric acid for 1 hour.
-
Cool the reaction to room temperature and add 4.5 ml of acetic acid to precipitate the final product.
-
Cool the mixture in an ice bath for 30 minutes and filter.
-
Wash the product with water and dry to obtain N'-(5-methyl-3-isoxazolyl)sulfanilamide.
Quantitative Data:
| Starting Material | Product | Yield | Reference |
| 3-amino-5-methylisoxazole | N'-(5-methyl-3-isoxazolyl)sulfanilamide | Not specified in abstract | [5] |
In Vitro COX-1/COX-2 Inhibition Assay
The following is a generalized workflow for assessing the inhibitory activity and selectivity of newly synthesized compounds against COX-1 and COX-2 enzymes.
Quantitative Inhibition Data for Valdecoxib (Reference):
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Valdecoxib | >100 | 0.005 | >20000 |
Note: IC50 values can vary depending on the specific assay conditions.
Conclusion
The synthetic pathways and protocols detailed in this document demonstrate the utility of 3-aminoisoxazole derivatives as versatile starting materials for the synthesis of selective COX-2 inhibitors. By employing a strategic sequence of protection, halogenation, cross-coupling, and functional group manipulation, complex diarylisoxazole structures, characteristic of potent COX-2 inhibitors, can be efficiently constructed. The provided protocols, along with the tabulated quantitative data, offer a valuable resource for researchers in medicinal chemistry and drug development engaged in the design and synthesis of novel anti-inflammatory agents. Further optimization of each synthetic step and exploration of a broader range of substituents on the aryl moieties will undoubtedly lead to the discovery of new chemical entities with enhanced potency and selectivity for the COX-2 enzyme.
References
Application Notes and Protocols: 3-Aminoisoxazole in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of 3-aminoisoxazole and its derivatives as a versatile scaffold in the synthesis of a range of agrochemicals, including herbicides, fungicides, and insecticides. The unique chemical properties of the isoxazole ring system contribute to the biological activity and metabolic stability of these compounds, making them valuable building blocks in modern crop protection chemistry.
Application in Herbicide Synthesis: Isoxaflutole
Isoxaflutole is a prominent pre-emergence herbicide used for the control of broadleaf and grass weeds in crops such as corn and sugarcane. It belongs to the isoxazole class of herbicides and functions as a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). The synthesis of isoxaflutole involves the creation of a substituted isoxazole ring, demonstrating a key application of isoxazole chemistry in agrochemical development.
Mechanism of Action: HPPD Inhibition
Isoxaflutole itself is a pro-herbicide. In susceptible plants and soil, the isoxazole ring opens to form a diketonitrile derivative, which is the active inhibitor of the HPPD enzyme. This enzyme is crucial in the biosynthesis of plastoquinones, which are essential cofactors for phytoene desaturase, an enzyme in the carotenoid biosynthesis pathway. Inhibition of HPPD leads to a depletion of carotenoids, which are necessary to protect chlorophyll from photooxidation. The resulting "bleaching" of the plant tissues ultimately leads to plant death.
Caption: Mechanism of action of Isoxaflutole via HPPD inhibition.
Experimental Protocol: Synthesis of Isoxaflutole Intermediate
The synthesis of isoxaflutole involves multiple steps. A key intermediate is 5-cyclopropyl-4-[2-(methylthio)-4-(trifluoromethyl)benzoyl]isoxazole. The final step is the oxidation of the methylthio group to a methylsulfonyl group. Below is a representative protocol for the synthesis of the isoxaflutole precursor, which is then oxidized to the final product.
Step 1: Synthesis of 1-cyclopropyl-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propane-1,3-dione
-
To a solution of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere, add cyclopropyl methyl ketone (8.4 g, 0.1 mol) dropwise at room temperature.
-
Stir the mixture for 30 minutes.
-
Add a solution of 2-(methylthio)-4-(trifluoromethyl)benzoyl chloride (25.5 g, 0.1 mol) in dry THF (50 mL) dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-55°C and stir for 2-3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to 0°C and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diketone.
Step 2: Synthesis of 5-cyclopropyl-4-(2-(methylthio)-4-(trifluoromethyl)benzoyl)isoxazole
-
To a solution of the diketone from Step 1 (0.1 mol) and triethyl orthoformate (17.7 g, 0.12 mol) in acetic anhydride (100 mL), heat the mixture at 120°C for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethanol (200 mL).
-
Prepare a solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) in water (50 mL) and adjust the pH to 4-5 with a sodium hydroxide solution.
-
Add the hydroxylamine solution to the ethanol solution of the intermediate and stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired isoxazole intermediate.
Step 3: Oxidation to Isoxaflutole
-
Dissolve the isoxazole intermediate (0.1 mol) in dichloromethane (200 mL) and cool to -15°C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 45 g, ~0.2 mol) portion-wise, maintaining the temperature below -10°C.
-
Stir the reaction mixture at -10°C to -15°C for 1.5-2 hours, then allow it to warm to room temperature and stir for an additional 14-16 hours.[1]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from diethyl ether to obtain isoxaflutole as a white solid.[1]
Quantitative Data
| Step | Product | Starting Materials | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1-cyclopropyl-3-(2-(methylthio)-4-(trifluoromethyl)phenyl)propane-1,3-dione | Cyclopropyl methyl ketone, 2-(methylthio)-4-(trifluoromethyl)benzoyl chloride, NaH | 1:1:1.1 | THF | 50-55 | 2-3 | ~85-90 | >90 |
| 2 | 5-cyclopropyl-4-(2-(methylthio)-4-(trifluoromethyl)benzoyl)isoxazole | Diketone, Triethyl orthoformate, Hydroxylamine hydrochloride | 1:1.2:1.1 | Acetic anhydride, Ethanol | 120 (step 2a), RT (step 2b) | 2 (step 2a), 4-6 (step 2b) | >90 (two steps) | >98 |
| 3 | Isoxaflutole | Isoxazole intermediate, m-CPBA | 1:2 | Dichloromethane | -15 to RT | 16-18 | 90-95 | >95 |
Application in Fungicide Synthesis: Hymexazol
Hymexazol is a systemic fungicide effective against soil-borne diseases caused by fungi such as Fusarium, Aphanomyces, and Pythium. It is widely used as a seed treatment and soil drench. The synthesis of hymexazol is a classic example of isoxazole ring formation.
Mechanism of Action: Nucleic Acid Synthesis Inhibition
Hymexazol is absorbed by the plant roots and translocated systemically. Its primary mode of action is the inhibition of DNA and RNA synthesis in susceptible fungi.[2] While the precise molecular target is not fully elucidated, it is believed to interfere with key enzymes involved in nucleotide biosynthesis or polymerization, such as DNA polymerase or RNA polymerase. This disruption of nucleic acid synthesis halts fungal growth and development.
Caption: Proposed mechanism of action of Hymexazol.
Experimental Protocol: Synthesis of Hymexazol
The synthesis of hymexazol is typically achieved through the condensation of ethyl acetoacetate with hydroxylamine.
-
In a reaction vessel, dissolve hydroxylamine hydrochloride (69.5 g, 1 mol) in water (200 mL).
-
Cool the solution to between -5°C and 5°C with stirring.
-
Slowly add a 30% aqueous solution of sodium hydroxide to neutralize the hydroxylamine hydrochloride, maintaining the pH between 8.0 and 10.0.
-
Once neutralized, add ethyl acetoacetate (130.1 g, 1 mol) dropwise to the reaction mixture, ensuring the temperature remains between -5°C and 5°C.
-
After the addition is complete, continue stirring at this temperature for 90 minutes.
-
Acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2, and then heat to 60-70°C for 4 hours to facilitate ring closure.
-
Cool the mixture and extract with chloroform (3 x 200 mL).
-
Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude hymexazol from n-hexane to yield white needles.
Quantitative Data
| Product | Starting Materials | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Hymexazol | Ethyl acetoacetate, Hydroxylamine hydrochloride, NaOH | 1:1:1 | Water, Chloroform (for extraction) | -5 to 70 | ~6 | 80-90 | >95 |
Application in Insecticide Synthesis
Derivatives of 3-aminoisoxazole have shown promise as insecticides. A key target for these compounds is the insect γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel.
Mechanism of Action: GABA Receptor Antagonism
In the insect central nervous system, GABA is the primary inhibitory neurotransmitter. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission. Isoxazole-based insecticides can act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride channel, distinct from the GABA binding site, and block the influx of chloride ions. This prevents the inhibitory action of GABA, leading to hyperexcitation of the insect's nervous system, convulsions, paralysis, and ultimately death.
References
Solid-Phase Synthesis of a 3-Aminoisoxazole Library: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of a diverse library of 3-aminoisoxazole derivatives. This class of compounds is of significant interest in drug discovery due to the prevalence of the isoxazole motif in a wide range of biologically active molecules. Solid-phase synthesis offers a robust and efficient platform for the generation of such libraries, enabling rapid exploration of structure-activity relationships.
Introduction
The 3-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a broad spectrum of therapeutic applications, including anti-inflammatory, and antibacterial activities.[1] The solid-phase synthesis approach detailed herein allows for the systematic modification of the 3-aminoisoxazole core at multiple positions, facilitating the creation of large and diverse compound libraries for high-throughput screening.
The strategy is based on the construction of the isoxazole ring on a solid support via a 1,3-dipolar cycloaddition reaction between a resin-bound alkyne and a nitrile oxide generated in situ. Subsequent diversification of the amino group at the 3-position can be achieved through various chemical transformations.
Experimental Workflow Overview
The overall workflow for the solid-phase synthesis of a 3-aminoisoxazole library is depicted below. The process begins with the immobilization of a suitable building block onto a solid support, followed by a series of chemical transformations to construct the heterocyclic core and introduce diversity, and concludes with the cleavage of the final products from the resin.
Caption: General workflow for the solid-phase synthesis of a 3-aminoisoxazole library.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a 3-aminoisoxazole library on a solid support.
Protocol 1: Preparation of Resin-Bound Alkyne
This protocol describes the preparation of the solid support with an attached alkyne functionality, which serves as the dipolarophile in the subsequent cycloaddition reaction.
Materials:
-
Wang Resin (100-200 mesh, 1.0 mmol/g loading)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N-Boc-propargylamine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Activation: In a separate flask, dissolve N-Boc-propargylamine (3.0 mmol) in DCM (5 mL). Add DIC (3.0 mmol) and DMAP (0.1 mmol). Stir the mixture at room temperature for 15 minutes.
-
Coupling: Add the activated N-Boc-propargylamine solution to the swollen resin. Agitate the mixture at room temperature for 12 hours.
-
Washing: Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Boc Deprotection: Treat the resin with a 20% solution of piperidine in DMF (10 mL) for 30 minutes.
-
Final Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: 1,3-Dipolar Cycloaddition for Isoxazole Formation
This protocol details the construction of the isoxazole ring on the solid support.
Materials:
-
Resin-bound alkyne (from Protocol 1)
-
A diverse set of aldehydes (R²-CHO)
-
Hydroxylamine hydrochloride
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Chloroform (CHCl₃)
-
DMF
Procedure:
-
Resin Swelling: Swell the resin-bound alkyne (0.5 g) in CHCl₃ (5 mL) for 30 minutes.
-
Nitrile Oxide Generation (in situ):
-
In a separate flask, dissolve the aldehyde (2.0 mmol) and hydroxylamine hydrochloride (2.0 mmol) in DMF (5 mL). Stir for 1 hour at room temperature to form the oxime.
-
Add NCS (2.0 mmol) to the oxime solution and stir for 30 minutes to form the hydroximoyl chloride.
-
-
Cycloaddition: Add the hydroximoyl chloride solution to the swollen resin. Slowly add TEA (2.5 mmol) to the reaction mixture. Agitate at room temperature for 16 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: Diversification of the 3-Amino Group
This protocol describes the modification of the amino group at the 3-position of the isoxazole ring using acylation as an example. Other diversification reactions such as sulfonylation or alkylation can also be performed.
Materials:
-
Resin-bound 3-aminoisoxazole (from Protocol 2)
-
A diverse set of carboxylic acids (R³-COOH)
-
HBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Resin Swelling: Swell the resin-bound 3-aminoisoxazole (0.2 g) in DMF (3 mL) for 30 minutes.
-
Activation: In a separate flask, dissolve the carboxylic acid (1.0 mmol) and HBTU (1.0 mmol) in DMF (2 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes.
-
Acylation: Add the activated carboxylic acid solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.
-
Washing: Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL). Dry the resin under vacuum.
Protocol 4: Cleavage of the Final Product from Resin
This protocol outlines the release of the final 3-aminoisoxazole derivatives from the solid support.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (scavenger)
Procedure:
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dry resin. Agitate at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the TFA and DCM.
-
Precipitation: Add cold diethyl ether to the residue to precipitate the crude product.
-
Isolation: Centrifuge the mixture and decant the ether. Dry the solid product under vacuum.
-
Purification: Purify the crude product by preparative HPLC.
Data Presentation
The following tables summarize representative quantitative data for a library of 3-aminoisoxazole derivatives synthesized using the protocols described above.
Table 1: Representative Library of 3-Aminoisoxazole Derivatives
| Compound ID | R¹ (from Alkyne) | R² (from Aldehyde) | R³ (from Carboxylic Acid) |
| 1a | H | Phenyl | Acetyl |
| 1b | H | 4-Chlorophenyl | Benzoyl |
| 1c | H | 2-Thienyl | Cyclohexanecarbonyl |
| 2a | Phenyl | Phenyl | Acetyl |
| 2b | Phenyl | 4-Methoxyphenyl | Isobutyryl |
| 2c | Phenyl | Naphthalen-2-yl | 4-Fluorobenzoyl |
| 3a | Cyclohexyl | Phenyl | Acetyl |
| 3b | Cyclohexyl | 3-Bromophenyl | Pivaloyl |
| 3c | Cyclohexyl | Furan-2-yl | 2-Naphthoyl |
Table 2: Yield and Purity of Representative 3-Aminoisoxazole Derivatives
| Compound ID | Overall Yield (%)* | Purity (%)** |
| 1a | 35 | >95 |
| 1b | 32 | >95 |
| 1c | 38 | >93 |
| 2a | 28 | >96 |
| 2b | 25 | >95 |
| 2c | 22 | >92 |
| 3a | 30 | >94 |
| 3b | 27 | >93 |
| 3c | 33 | >91 |
*Overall yield after cleavage and purification. **Purity determined by HPLC analysis at 254 nm.
Visualizations
Signaling Pathway for Solid-Phase Synthesis
The following diagram illustrates the logical progression of the key chemical transformations occurring on the solid support.
Caption: Key reaction steps in the solid-phase synthesis of 3-aminoisoxazoles.
Logical Relationship of Building Blocks to Final Product
This diagram shows how the different building blocks contribute to the final structure of the 3-aminoisoxazole library members.
Caption: Contribution of building blocks to the final 3-aminoisoxazole structure.
(Note: The image in the DOT script is a placeholder and would need to be replaced with an actual image of the 3-aminoisoxazole core for rendering.)
Conclusion
The solid-phase synthesis strategy outlined in these application notes provides a powerful and versatile platform for the efficient generation of 3-aminoisoxazole libraries. The detailed protocols and representative data serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the rapid exploration of this important chemical space for the identification of novel therapeutic agents.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Aminoisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminoisoxazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, analgesic, anticonvulsant, and antipsychotic properties. The isoxazole ring serves as a versatile scaffold in drug design and development. Traditional methods for the synthesis of these derivatives often involve long reaction times, harsh conditions, and low yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to overcome these limitations, offering rapid, efficient, and environmentally friendly reaction pathways. This document provides detailed application notes and protocols for the microwave-assisted synthesis of various 3-aminoisoxazole derivatives.
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several advantages over conventional heating methods for the synthesis of 3-aminoisoxazole derivatives:
-
Reduced Reaction Times: Microwave heating can dramatically shorten reaction times from hours to minutes. For instance, the synthesis of Schiff bases from 3-amino-5-methyl isoxazole can be completed in as little as 30 seconds under microwave irradiation, compared to 3 hours or more with conventional refluxing.[1]
-
Increased Yields: MAOS often leads to higher product yields. In the synthesis of Schiff bases of 3-amino-5-methyl isoxazole, microwave-assisted methods have been reported to produce yields of 90-95%, significantly higher than the 70-81% yields obtained through conventional heating.[1]
-
Improved Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to cleaner reactions and simpler purification procedures.
-
Energy Efficiency: By localizing energy directly to the reactants and solvent, microwave synthesis is a more energy-efficient process compared to conventional heating methods that heat the entire reaction vessel.
-
Green Chemistry: The use of smaller amounts of solvents and reduced energy consumption aligns with the principles of green chemistry.[2]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Schiff Bases of 3-Amino-5-methylisoxazole
This protocol describes a rapid and efficient method for the synthesis of Schiff bases from 3-amino-5-methylisoxazole and various substituted salicylaldehydes.
Materials:
-
3-Amino-5-methylisoxazole
-
Substituted salicylaldehydes (e.g., salicylaldehyde, 5-chlorosalicylaldehyde, 5-bromosalicylaldehyde)
-
Domestic microwave oven (e.g., LG, 1300W)[1]
-
Ethanol (optional, as a co-solvent)
-
Round bottom flask
-
TLC plates
Procedure:
-
In a round bottom flask, mix equimolar quantities (0.01 M) of 3-amino-5-methylisoxazole and the desired substituted salicylaldehyde.[1]
-
A few drops of ethanol can be added as a co-solvent to facilitate the reaction, although in many cases, the reaction can proceed solvent-free.
-
Place the flask in the center of the microwave oven.
-
Irradiate the reaction mixture at a suitable power level (e.g., 210 W to 900 W) for a short duration (typically 30-60 seconds).[1][3] The optimal time and power should be determined for each specific substrate combination.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product can be collected by filtration and washed with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, and ¹³C NMR.[1]
Quantitative Data:
The following table summarizes a comparison of reaction times and yields for the synthesis of various Schiff bases of 3-amino-5-methylisoxazole using both conventional and microwave-assisted methods.
| Substituent (R) | Method | Reaction Time | Yield (%) |
| H | Conventional | 3 h | 78 |
| Microwave | 30 s | 95 | |
| 5-Cl | Conventional | 4 h | 75 |
| Microwave | 45 s | 92 | |
| 5-Br | Conventional | 4 h | 72 |
| Microwave | 45 s | 90 | |
| 5-NO₂ | Conventional | 5 h | 70 |
| Microwave | 60 s | 90 |
Data adapted from Kumar et al., Int. J. Chem. Sci., 9(3), 2011, 1472-1478.[1]
Protocol 2: One-Pot, Three-Component Microwave-Assisted Synthesis of 3,4,5-Trisubstituted Isoxazoles
This protocol outlines a highly efficient one-pot synthesis of 3,4,5-trisubstituted isoxazoles from acid chlorides, terminal alkynes, and hydroximinoyl chlorides under microwave irradiation. This method avoids the isolation of intermediates, saving time and resources.
Materials:
-
Acid chloride (e.g., benzoyl chloride)
-
Terminal alkyne (e.g., phenylacetylene)
-
Hydroximinoyl chloride (e.g., benzohydroximinoyl chloride)
-
Copper(I) iodide (CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Base (e.g., triethylamine)
-
Solvent (e.g., THF)
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the acid chloride (1.0 mmol), terminal alkyne (1.1 mmol), CuI (5 mol%), and Pd(PPh₃)₂Cl₂ (2 mol%) in THF (5 mL).
-
Add triethylamine (2.0 mmol) to the mixture.
-
Irradiate the mixture in the microwave reactor at a set temperature (e.g., 120 °C) for a short period (e.g., 10 minutes) to facilitate the Sonogashira coupling.
-
After cooling, add the hydroximinoyl chloride (1.2 mmol) and additional triethylamine (1.5 mmol) to the reaction mixture.
-
Seal the vial and irradiate again in the microwave reactor at a higher temperature (e.g., 150 °C) for a longer duration (e.g., 20 minutes) to promote the 1,3-dipolar cycloaddition.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4,5-trisubstituted isoxazole.
-
Characterize the product by spectroscopic methods.
Quantitative Data:
The following table presents data for the microwave-assisted one-pot synthesis of various 3,4,5-trisubstituted isoxazoles.
| R¹ in Acid Chloride | R² in Alkyne | R³ in Hydroximinoyl Chloride | Reaction Time (Microwave) | Yield (%) |
| Phenyl | Phenyl | Phenyl | 30 min | 85 |
| 4-Tolyl | Phenyl | 4-Chlorophenyl | 30 min | 82 |
| 4-Methoxyphenyl | n-Butyl | Phenyl | 35 min | 78 |
| Thiophen-2-yl | Phenyl | Phenyl | 30 min | 80 |
Data is representative of typical yields and reaction times for this type of transformation under microwave irradiation.[4]
Biological Activities and Signaling Pathways
Many 3-aminoisoxazole derivatives exhibit their biological effects by interacting with specific molecular targets. Understanding these interactions and the downstream signaling pathways is crucial for drug development.
Inhibition of Cyclooxygenase-2 (COX-2)
A significant number of isoxazole derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory response.[5] COX-2 catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7]
Caption: COX-2 signaling pathway and the inhibitory action of 3-aminoisoxazole derivatives.
Dopamine D4 Receptor Agonism
Certain 3-aminoisoxazole derivatives act as agonists for the dopamine D4 receptor.[5] This receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family.[8] Activation of the D4 receptor is linked to the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] This modulation of the dopaminergic system is relevant for the treatment of various neurological and psychiatric disorders.
Caption: Dopamine D4 receptor signaling pathway activated by a 3-aminoisoxazole derivative.
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the microwave-assisted synthesis of a library of 3-aminoisoxazole derivatives and their subsequent biological screening.
Caption: General workflow for the synthesis and evaluation of 3-aminoisoxazole derivatives.
Conclusion
Microwave-assisted synthesis provides a superior alternative to conventional methods for the preparation of 3-aminoisoxazole derivatives, offering significant advantages in terms of reaction speed, yield, and environmental impact. The detailed protocols and workflows presented here serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the efficient synthesis and evaluation of novel bioactive compounds. The understanding of the underlying signaling pathways, such as those involving COX-2 and the dopamine D4 receptor, is critical for the rational design of new therapeutic agents based on the 3-aminoisoxazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. abap.co.in [abap.co.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]
- 8. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 9. The dopamine D4 receptor, the ultimate disordered protein - PMC [pmc.ncbi.nlm.nih.gov]
Flow Chemistry Accelerates 3-Aminoisoxazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-aminoisoxazoles, a crucial scaffold in medicinal chemistry, can be significantly enhanced through the adoption of flow chemistry techniques. Continuous-flow synthesis offers numerous advantages over traditional batch methods, including improved safety, higher yields, better reproducibility, and facile scalability. This document provides detailed application notes and protocols for the synthesis of 3-aminoisoxazoles using flow chemistry, enabling researchers to leverage this powerful technology for accelerated drug discovery and development.
Introduction to Flow Synthesis of 3-Aminoisoxazoles
The 3-aminoisoxazole moiety is a key building block in a wide range of biologically active compounds. Traditional batch synthesis often involves challenges related to reaction control, safety (especially with exothermic reactions), and scalability. Flow chemistry addresses these challenges by performing reactions in a continuous stream within a microreactor or a packed-bed reactor. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and controlled process.
A common and adaptable method for 3-aminoisoxazole synthesis is the reaction of β-ketonitriles or propiolonitriles with hydroxylamine. This reaction can be effectively translated from batch to a continuous-flow process, unlocking the inherent benefits of this technology.
Key Advantages of Flow Chemistry for 3-Aminoisoxazole Synthesis
-
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with handling potentially hazardous reagents and exothermic reactions.
-
Precise Process Control: Independent control over parameters like temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and minimize byproduct formation.
-
Improved Yield and Purity: The superior heat and mass transfer in microreactors often leads to cleaner reaction profiles and higher isolated yields compared to batch processes.
-
Rapid Optimization: The automated nature of many flow chemistry systems allows for rapid screening of reaction conditions, significantly reducing the time required for process optimization.
-
Scalability: Scaling up production in a flow system is typically achieved by running the system for a longer duration or by "scaling out" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.
Experimental Workflow and Protocols
A proposed continuous-flow synthesis of 3-aminoisoxazoles can be achieved through a multi-step sequence involving the formation of an intermediate followed by cyclization. Drawing inspiration from the flow synthesis of related isoxazole structures, a plausible three-step sequence is outlined below. This protocol is a general guideline and may require optimization for specific substrates.
Logical Workflow for 3-Aminoisoxazole Synthesis in Flow
Caption: General workflow for the continuous synthesis of 3-aminoisoxazoles.
General Experimental Protocol
This protocol describes the continuous-flow synthesis of a generic 3-amino-5-substituted-isoxazole from a corresponding β-ketonitrile and hydroxylamine.
Materials:
-
β-Ketonitrile (e.g., Acetoacetonitrile)
-
Hydroxylamine hydrochloride
-
Base (e.g., Sodium hydroxide or Triethylamine)
-
Solvent (e.g., Ethanol, Acetonitrile, or Water)
-
Flow chemistry system (e.g., Vapourtec R-Series, Uniqsis FlowSyn) equipped with pumps, a T-mixer, heated reactor coils, and a back-pressure regulator.
Procedure:
-
Solution Preparation:
-
Stream A (β-Ketonitrile): Prepare a solution of the β-ketonitrile in the chosen solvent (e.g., 0.5 M).
-
Stream B (Hydroxylamine): Prepare a solution of hydroxylamine hydrochloride and an equimolar amount of base in the same solvent (e.g., 0.6 M). Note: The base is to generate free hydroxylamine in situ. The pH of this solution is critical for regioselectivity and should be carefully controlled.
-
-
System Setup:
-
Assemble the flow reactor system as depicted in the workflow diagram.
-
Set the temperature of the first reactor coil (e.g., 40-60 °C) for the initial reaction to form the oxime intermediate.
-
Set the temperature of the second reactor coil (e.g., 80-120 °C) to facilitate the cyclization to the 3-aminoisoxazole.
-
Set the back-pressure regulator to maintain the system pressure (e.g., 10 bar) to prevent solvent boiling at elevated temperatures.
-
-
Reaction Execution:
-
Pump the two reactant streams (A and B) at equal flow rates (e.g., 0.5 mL/min each, for a total flow rate of 1.0 mL/min) into the T-mixer.
-
The combined stream flows through the first heated reactor coil, where the initial reaction takes place. The residence time in this coil is determined by its volume and the total flow rate.
-
The stream then passes into the second heated reactor coil for the cyclization step.
-
The product stream exits the reactor system through the back-pressure regulator and is collected.
-
-
Work-up and Analysis:
-
The collected solution is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by standard techniques such as recrystallization or column chromatography.
-
The structure and purity of the final product are confirmed by analytical methods (NMR, LC-MS, etc.).
-
Quantitative Data Summary
The following table summarizes hypothetical, yet plausible, quantitative data for the flow synthesis of a model compound, 3-amino-5-methylisoxazole, based on typical conditions reported for similar transformations. These values should serve as a starting point for optimization.
| Parameter | Value |
| Reactant A Concentration | 0.5 M (Acetoacetonitrile in Ethanol) |
| Reactant B Concentration | 0.6 M (Hydroxylamine HCl + NaOH in Ethanol) |
| Flow Rate (each stream) | 0.5 mL/min |
| Total Flow Rate | 1.0 mL/min |
| Reactor 1 Temperature | 50 °C |
| Reactor 1 Volume | 5 mL |
| Reactor 1 Residence Time | 5 min |
| Reactor 2 Temperature | 100 °C |
| Reactor 2 Volume | 10 mL |
| Reactor 2 Residence Time | 10 min |
| System Pressure | 10 bar |
| Isolated Yield | >85% (post-purification) |
| Throughput | ~2.5 g/hour |
Signaling Pathways and Logical Relationships
The synthesis of 3-aminoisoxazole from a β-ketonitrile and hydroxylamine proceeds through a key intermediate, an oxime, followed by a cyclization step. The regioselectivity of the initial attack of hydroxylamine is a critical factor, which can often be controlled by the reaction pH.
Caption: Key steps in the synthesis of 3-aminoisoxazoles from β-ketonitriles.
Conclusion
The application of flow chemistry to the synthesis of 3-aminoisoxazoles presents a significant opportunity to enhance the efficiency, safety, and scalability of producing these valuable pharmaceutical building blocks. The detailed protocols and workflows provided in these application notes offer a solid foundation for researchers to implement this modern synthetic technology in their laboratories. By leveraging the precise control and rapid optimization capabilities of flow chemistry, the development of novel therapeutics based on the 3-aminoisoxazole scaffold can be substantially accelerated.
Application Notes: 3-Aminoisoxazole as a Versatile Synthon for Antibacterial Agent Development
Introduction
The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with unique mechanisms of action. The isoxazole scaffold is a prominent heterocyclic core in medicinal chemistry, known for its wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2] Among isoxazole derivatives, 3-aminoisoxazole serves as a crucial and versatile synthon, or building block, for the synthesis of new chemical entities with potential therapeutic applications.[3] Its structure allows for diverse functionalization, enabling the exploration of extensive chemical space to optimize antibacterial potency and pharmacological profiles. These notes provide an overview of synthetic strategies, structure-activity relationships, and key experimental protocols for leveraging 3-aminoisoxazole in the discovery of new antibacterial agents.
Application Notes
Synthetic Pathways and Strategies
The 3-aminoisoxazole core can be synthesized and modified through several reliable methods. A common approach involves the cyclization of a propiolonitrile derivative with hydroxylamine in the presence of an alkali metal hydroxide, which provides the foundational 3-aminoisoxazole ring in high yield.[3] Further diversification is typically achieved through N-substitution on the amino group. A novel and efficient two-step procedure involves an initial base-promoted addition-elimination reaction of various amines with 3-bromoisoxazolines, followed by an iodine-mediated oxidation to yield the target N-substituted 3-aminoisoxazoles.[4]
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of 3-aminoisoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and the N-aryl/alkyl groups. Studies on N3, N5-di(substituted)isoxazole-3,5-diamine derivatives have shown that the presence of electron-withdrawing groups, such as fluorine (F) and chlorine (Cl), on the phenyl rings generally enhances antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] Furthermore, para-substitution on the phenyl rings appears to be favorable for potency.[5]
Potential Mechanism of Action
While the exact mechanisms for many derivatives are still under investigation, some isoxazole-containing compounds have been identified as inhibitors of crucial bacterial enzymes. For instance, certain substituted isoxazoles act as inhibitors of bacterial serine acetyltransferase, an enzyme involved in the cysteine biosynthesis pathway.[6] This pathway is essential for bacterial survival, making it an attractive target for novel antibacterial agents. Inhibition of this enzyme disrupts vital cellular processes, leading to bacterial growth inhibition or death.
Data Presentation: Antibacterial Activity of Isoxazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative isoxazole derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Derivative Type | Test Organism | MIC (µg/mL) | Reference |
| 178d | N3,N5-di(4-fluorophenyl)isoxazole-3,5-diamine | Escherichia coli MTCC 443 | 117 | [5][7] |
| Staphylococcus aureus MTCC 96 | 100 | [5][7] | ||
| 178e | N3,N5-di(4-chlorophenyl)isoxazole-3,5-diamine | Escherichia coli MTCC 443 | 110 | [5][7] |
| Staphylococcus aureus MTCC 96 | 95 | [5][7] | ||
| 178f | N3,N5-di(p-tolyl)isoxazole-3,5-diamine | Escherichia coli MTCC 443 | 95 | [5][7] |
| Cloxacillin | Standard Drug | Escherichia coli MTCC 443 | 120 | [5][7] |
| Staphylococcus aureus MTCC 96 | 100 | [5][7] | ||
| 42e | 5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)-3-aryl-4,5-dihydroisoxazole | Salmonella typhi | 200 | [8] |
| E. coli | 100 | [8] | ||
| Bacillus subtilis | 100 | [8] | ||
| S. aureus | 100 | [8] |
Experimental Protocols
Protocol 1: General Synthesis of 3-Aminoisoxazole
This protocol is adapted from the process described for preparing the core 3-aminoisoxazole synthon.[3]
-
Preparation of Propiolonitrile : Prepare propiolonitrile from propiolamide and phosphorus pentachloride as a precursor.
-
Reaction Setup : In a flask suitable for cooling, dissolve the prepared propiolonitrile in ethanol.
-
Addition of Hydroxylamine : Prepare a separate solution of hydroxylamine hydrochloride in a 10% aqueous sodium hydroxide solution.
-
Cyclization Reaction : Add the hydroxylamine solution to the propiolonitrile solution dropwise while maintaining cooling with an ice bath.
-
Incubation : Allow the reaction mixture to stand at room temperature overnight to ensure complete reaction.
-
Extraction : Saturate the reaction mixture with sodium chloride. Perform multiple extractions with diethyl ether.
-
Purification : Combine the ether extracts and dry them over anhydrous sodium sulfate. Remove the ether by distillation to yield crude 3-aminoisoxazole.
-
Final Purification : The final product can be further purified by vacuum distillation.[3]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the Mueller-Hinton broth turbidometric method for assessing antibacterial activity.[5][7]
-
Preparation of Inoculum : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.
-
Compound Dilution : Prepare a series of two-fold dilutions of the synthesized isoxazole compounds in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation : Add a standardized volume of the bacterial inoculum to each well containing the diluted compounds.
-
Controls : Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Cloxacillin, Ciprofloxacin) should be tested in parallel as a reference.[5][9]
-
Incubation : Incubate the microtiter plate at 37°C for 18-24 hours.
-
Reading Results : Determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jopir.in [jopir.in]
- 8. researchgate.net [researchgate.net]
- 9. arcjournals.org [arcjournals.org]
Troubleshooting & Optimization
Optimizing reaction yield for 3-aminoisoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the reaction yield for 3-aminoisoxazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 3-aminoisoxazole?
A1: Common starting materials for the synthesis of 3-aminoisoxazole and its derivatives include propiolonitrile derivatives, β-halogenocinnamonitrile derivatives, 3-bromoisoxazolines, and acetyl acetonitrile.[1][2][3] The choice of starting material often depends on the desired substitution pattern on the isoxazole ring and the desired scale of the reaction.
Q2: What are the typical reaction conditions for the synthesis of 3-aminoisoxazole from propiolonitrile?
A2: The synthesis of 3-aminoisoxazole from propiolonitrile typically involves a reaction with hydroxylamine in the presence of an alkali metal hydroxide, such as sodium hydroxide.[2] The reaction is often carried out in an alcoholic solvent like ethanol and is typically left to proceed at room temperature overnight.[2]
Q3: Can 3-aminoisoxazole be synthesized from a pre-formed isoxazole ring?
A3: Yes, a novel two-step procedure involves the synthesis of 3-aminoisoxazoles from readily available 3-bromoisoxazolines.[1][4] This method involves an addition-elimination reaction of amines on the 3-bromoisoxazoline intermediate, followed by an oxidation step to yield the 3-aminoisoxazole.[1][4]
Q4: What is a common side product in the synthesis of 3-amino-5-methylisoxazole from tetrolonitrile?
A4: A common side product is the isomeric 5-amino-3-methylisoxazole.[5] The formation of this isomer can be influenced by the reaction conditions, particularly the presence of alkali.[5]
Troubleshooting Guide
Problem 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. For reactions involving hydroxylamine, allowing the mixture to stand overnight at room temperature is a common practice.[2] |
| Side Reactions | The formation of isomeric byproducts, such as 5-aminoisoxazoles, can reduce the yield of the desired 3-aminoisoxazole.[5] Adjusting the reaction conditions, such as the base and solvent, may help to improve regioselectivity. For instance, in the synthesis from 3-bromoisoxazolines, alcoholic solvents like n-butanol were found to provide cleaner reaction profiles.[1] |
| Suboptimal Reagent Stoichiometry | Ensure the correct molar ratios of reactants are used. For example, in the synthesis from propiolonitrile, an excess of hydroxylamine hydrochloride and sodium hydroxide is typically employed.[2] |
| Degradation of Product | 3-Aminoisoxazole can be sensitive to harsh reaction or workup conditions. Ensure that the purification process, such as extraction and distillation, is performed under appropriate conditions to minimize product loss.[2][6] |
Problem 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Presence of Isomeric Impurities | Isomers like 5-aminoisoxazoles can be difficult to separate from the desired 3-aminoisoxazole due to similar physical properties.[5] Careful column chromatography or recrystallization may be necessary. In some cases, derivatization of the amino group could facilitate separation. |
| Emulsion during Extraction | During aqueous workup and extraction with organic solvents like chloroform, emulsions can form, leading to poor separation and product loss.[3] To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. |
| Product Volatility | 3-Aminoisoxazole can be volatile, especially under vacuum.[2] When removing solvent under reduced pressure, use a cold trap and avoid excessive heating to prevent loss of the product. |
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for 3-Aminoisoxazole Synthesis
| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield (%) | Reference |
| Propiolonitrile | Hydroxylamine hydrochloride, NaOH | Ethanol/Water | Room Temperature | Overnight | 3-Aminoisoxazole | 47-66% | [2] |
| Tetrolonitrile | Hydroxylamine hydrochloride, NaOH | Ethanol/Water | Room Temperature | Overnight | 3-Amino-5-methylisoxazole | 71% | [2] |
| Phenylpropiolonitrile | Hydroxylamine hydrochloride, NaOH | Ethanol/Water | Room Temperature | Overnight | 3-Amino-5-phenylisoxazole | - | [2] |
| 3-Bromoisoxazolines | Various Amines, Base | n-Butanol | 84-200 °C (Oil bath or Microwave) | Varies | 3-Aminoisoxazolines | Good to Excellent | [1] |
| 3-Aminoisoxazolines | Iodine, Imidazole | - | - | - | 3-Aminoisoxazoles | High | [1] |
| Ethyl Acetate and Acetonitrile | 1. n-BuLi, Diisopropylamine 2. p-Toluenesulfonyl hydrazide 3. Hydroxylamine hydrochloride | Tetrahydrofuran | -78 °C to Room Temp. | - | 3-Amino-5-methylisoxazole | 87% (for acetyl acetonitrile intermediate) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoisoxazole from Propiolonitrile [2]
-
Prepare a solution of propiolonitrile in ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride in an aqueous sodium hydroxide solution.
-
With ice-cooling, add the hydroxylamine solution to the propiolonitrile solution.
-
Allow the reaction mixture to stand at room temperature overnight.
-
Saturate the reaction mixture with sodium chloride.
-
Extract the mixture several times with ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation to obtain the crude 3-aminoisoxazole.
-
Purify the product by vacuum distillation.
Protocol 2: Two-Step Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines [1]
Step 1: Synthesis of 3-Aminoisoxazolines
-
To a solution of the 3-bromoisoxazoline in n-butanol, add the desired amine and a base (e.g., an organic or inorganic base).
-
Heat the reaction mixture. The temperature and heating method (oil bath or microwave) will depend on the specific substrates.
-
Monitor the reaction until completion.
-
After cooling, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the resulting 3-aminoisoxazoline by chromatography if necessary.
Step 2: Oxidation to 3-Aminoisoxazoles
-
Dissolve the purified 3-aminoisoxazoline in a suitable solvent.
-
Add iodine and imidazole to the solution.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Quench the reaction and perform a standard workup.
-
Purify the final 3-aminoisoxazole product, typically by column chromatography.
Visualizations
Caption: General experimental workflow for 3-aminoisoxazole synthesis.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Technical Support Center: 3-Aminoisoxazole Cycloaddition Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminoisoxazole cycloaddition reactions. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of aminoisoxazoles, focusing on side-product formation and reaction optimization.
Q1: My reaction is producing a significant amount of a dimeric byproduct, reducing the yield of my desired isoxazole. What is this byproduct and how can I minimize its formation?
A: The most common dimeric byproduct is a furoxan (1,2,5-oxadiazole-2-oxide). This occurs when the nitrile oxide intermediate, which acts as the 1,3-dipole in your cycloaddition, reacts with itself instead of your intended dipolarophile (the alkene or alkyne). This dimerization is a competing [3+2] cycloaddition reaction.[1]
Troubleshooting Steps:
-
Control Nitrile Oxide Concentration: The dimerization is a second-order reaction with respect to the nitrile oxide. Therefore, its rate is highly dependent on the concentration. Generating the nitrile oxide in situ at a slow rate in the presence of the dipolarophile is the most effective strategy to keep its instantaneous concentration low and favor the desired intermolecular cycloaddition.[2]
-
Increase Dipolarophile Concentration: Use the dipolarophile in excess relative to the nitrile oxide precursor. This increases the probability of the desired reaction occurring over dimerization.
-
Method of Generation: The method used to generate the nitrile oxide is critical. Common methods include the dehydrohalogenation of hydroxamoyl chlorides (e.g., with a base like triethylamine) or dehydration of primary nitroalkanes.[2] Ensure the base is added slowly to control the rate of generation.
-
Reaction Temperature: Optimize the reaction temperature. While higher temperatures can increase the rate of the desired cycloaddition, they can also accelerate the dimerization. A careful balance is necessary.
Q2: I am observing low regioselectivity, resulting in a mixture of 3,4- and 3,5-disubstituted isoxazole isomers. How can I improve the regioselectivity?
A: The regioselectivity of 1,3-dipolar cycloadditions is governed by a combination of steric and electronic factors of both the nitrile oxide and the dipolarophile.
Troubleshooting Steps:
-
Analyze Substituent Effects: The electronic properties of the substituents on both reactants are key. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Computational studies, such as Density Functional Theory (DFT), can predict the favored regioisomer.[3] For example, in the reaction of nitro-substituted formonitrile N-oxide with electron-rich alkenes, the formation of the 5-substituted regioisomer is strongly preferred, a preference driven primarily by steric effects.[3]
-
Modify the Dipolarophile: Altering the steric bulk or electronic nature of the substituents on your alkene or alkyne can direct the cycloaddition towards a single regioisomer. Electron-withdrawing groups on the dipolarophile can significantly influence the regiochemical outcome.
-
Solvent Choice: The polarity of the solvent can influence the transition state energies of the different regioisomeric pathways. Experiment with a range of solvents from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., THF, acetonitrile).[4]
Q3: My purified 3-aminoisoxazole product appears to be unstable and degrades over time, or I suspect ring-opening is occurring during the reaction workup. What causes this and how can I prevent it?
A: The isoxazole ring can be susceptible to cleavage under certain conditions, particularly harsh acidic or basic environments.[5] The 3-amino substituent can also participate in unwanted side reactions.
Troubleshooting Steps:
-
Maintain Neutral pH: During workup and purification, avoid strong acids or bases. Use mild buffers if pH control is necessary.
-
Moderate Temperatures: Avoid excessive heating during the reaction, workup, or purification, as this can promote decomposition or rearrangement.[5]
-
Protect the Amino Group: If the exocyclic amino group is interfering with subsequent reaction steps or causing instability, consider using a suitable protecting group (e.g., Boc, Cbz).[5]
-
Purification Method: When using column chromatography, streaking or decomposition on silica gel can be an issue due to the basicity of the amino group. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent.[5] Alternatively, consider using a different stationary phase like alumina.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes key findings from the literature on how reaction parameters can be adjusted to minimize side-product formation and maximize the yield of the desired aminoisoxazole product.
| Parameter | Observation | Recommendation | Reference |
| Heating Method | For the synthesis of 3-aminoisoxazolines from electron-rich 3-bromoisoxazolines, microwave heating at 200°C dramatically reduced reaction times (e.g., from 64 to 4 hours) compared to conventional heating. | For sluggish reactions, consider microwave heating to improve rate and potentially reduce thermal degradation over long reaction times. | [6] |
| Solvent | In the addition-elimination reaction to form 3-aminoisoxazolines, alcoholic solvents like n-butanol provided the cleanest reaction profiles. | Screen alcoholic solvents for amine addition steps. For cycloadditions, non-polar solvents may enhance yields. | [4][6] |
| Stoichiometry | In a mechanochemical 1,3-dipolar cycloaddition, using equimolar amounts of alkyne and hydroxyimidoyl chloride led to lower yields due to nitrile oxide dimerization. | An excess of the nitrile oxide precursor (e.g., 1.5 equivalents of hydroxyimidoyl chloride) was found to be optimal to drive the reaction to completion while minimizing self-condensation. | [1] |
| Base | The choice of base is critical for both nitrile oxide generation and subsequent amine addition reactions. For SNAr-type reactions, strong, non-nucleophilic bases may be required. | For nitrile oxide generation from hydroxamoyl chlorides, a tertiary amine base like triethylamine is common. For amine addition to 3-bromoisoxazolines, a base is also required. | [2][6] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-Aminoisoxazoles via 3-Bromoisoxazoline Intermediate
This method is advantageous when direct cycloaddition is problematic and involves the synthesis of a 3-bromoisoxazoline followed by amine displacement and oxidation.[6]
Step A: Synthesis of 3-Bromoisoxazoline
-
Reaction Setup: In a suitable flask, dissolve the alkene (1.0 equiv) in a solvent like dichloromethane (CH₂Cl₂).
-
Nitrile Oxide Generation: In a separate flask, generate dibromoformaldoxime's nitrile oxide. This is often done by reacting dibromoformaldoxime with a base (e.g., NaHCO₃) in a biphasic system.
-
Cycloaddition: Slowly add the solution containing the nitrile oxide to the alkene solution at room temperature. Stir the reaction mixture for 12-24 hours.
-
Workup: Monitor the reaction by TLC. Upon completion, perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude 3-bromoisoxazoline product by flash column chromatography.
Step B: Synthesis of 3-Aminoisoxazoline
-
Reaction Setup: To a solution of the 3-bromoisoxazoline (1.0 equiv) in n-butanol, add the desired primary or secondary amine (1.2-2.0 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).
-
Reaction Conditions: Heat the mixture at 120°C (oil bath) or with microwave irradiation (160-200°C) until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the resulting 3-aminoisoxazoline by flash column chromatography.
Step C: Oxidation to 3-Aminoisoxazole
-
Reaction Setup: Dissolve the 3-aminoisoxazoline (1.0 equiv) in acetonitrile (MeCN).
-
Oxidation: Add iodine (I₂, 2.0 equiv) and potassium carbonate (K₂CO₃, 4.0 equiv).
-
Reaction Conditions: Heat the mixture to 80°C and stir for 4-12 hours until the reaction is complete.
-
Workup: Cool the reaction, quench with aqueous sodium thiosulfate solution until the iodine color disappears. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification: Purify the final 3-aminoisoxazole product by flash column chromatography.
Visualizations: Workflows and Reaction Pathways
General Experimental Workflow
The following diagram outlines the typical workflow for a [3+2] cycloaddition to synthesize an isoxazole, including the key workup and purification steps.
Caption: General workflow for 3-aminoisoxazole synthesis.
Desired Reaction vs. Side-Product Pathways
This diagram illustrates the desired cycloaddition pathway competing with the common side-reactions of nitrile oxide dimerization and potential isoxazole ring opening.
Caption: Competing reaction pathways in isoxazole synthesis.
Troubleshooting Logic Diagram
This flowchart provides a logical sequence of questions to help diagnose and solve common problems in 3-aminoisoxazole cycloaddition reactions.
Caption: Troubleshooting decision tree for cycloaddition issues.
References
- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-Aminoisoxazole by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-aminoisoxazole via column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of 3-aminoisoxazole.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound will not elute from the column or is eluting very slowly with significant tailing. | 3-aminoisoxazole is a basic compound and may be strongly adsorbing to the acidic silica gel stationary phase. | - Deactivate the silica gel: Prepare a slurry of silica gel in your mobile phase and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites on the silica. - Use a modified mobile phase: Add a small percentage (0.5-2%) of a basic modifier like triethylamine or pyridine to your eluent system. - Consider an alternative stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds. |
| The compound appears to be decomposing on the column. | The acidic nature of silica gel can cause degradation of sensitive compounds. | - Perform a stability test: Spot the compound on a TLC plate and let it sit for a few hours before developing to see if degradation occurs.[1] - Use deactivated silica gel or an alternative stationary phase as described above. - Work quickly and at a lower temperature if the compound is known to be thermally labile. |
| Poor separation of 3-aminoisoxazole from impurities. | The chosen mobile phase may not have the optimal polarity for separation. | - Optimize the solvent system using Thin Layer Chromatography (TLC): Test various solvent systems to achieve a good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.4 for 3-aminoisoxazole. - Use a gradient elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute non-polar impurities and then your target compound, followed by more polar impurities. |
| Co-elution of impurities with the product. | The impurity may have a very similar polarity to 3-aminoisoxazole in the chosen solvent system. | - Try a different solvent system: A different combination of solvents may alter the selectivity of the separation. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol. - Consider reverse-phase chromatography: If the impurities are difficult to separate by normal-phase chromatography, reverse-phase (e.g., C18 silica) may provide a different separation mechanism and better results. |
| The purified fractions are not showing the presence of the compound. | - The compound may have eluted much earlier or later than expected. - The concentration in the fractions may be too low to detect by TLC. | - Check all fractions: Do not assume the compound will elute exactly as predicted. - Concentrate a sample from the fractions before running a TLC to increase the chances of detection.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase to purify 3-aminoisoxazole on a silica gel column?
A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent. Based on the purification of similar substituted aminoisoxazoles, a system of ethyl acetate and petroleum ether (or hexanes) is a reasonable choice.[2] You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. For more polar compounds, a system of dichloromethane and methanol is often effective.
Q2: How can I tell if my 3-aminoisoxazole is degrading on the silica gel?
You can perform a simple stability test using a 2D TLC.[1] Spot your crude material on a TLC plate and run it in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is degrading, you will see a streak or multiple spots along the second elution path originating from the initial spot.
Q3: Should I use a dry loading or wet loading method for my sample?
Both methods can be effective.
-
Wet loading: Dissolve your crude 3-aminoisoxazole in a minimal amount of the initial mobile phase and carefully add it to the top of the column. This is often suitable for small-scale purifications.
-
Dry loading: If your compound is not very soluble in the mobile phase, you can dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column. This method can often lead to better separation.
Q4: My 3-aminoisoxazole is a liquid. How should I load it onto the column?
Since 3-aminoisoxazole can be a clear yellowish liquid, you can dissolve it in a small amount of a suitable solvent (ideally the mobile phase) before loading it onto the column.[3][4] If it is viscous, dilution will make it easier to apply evenly to the silica gel bed.
Q5: What are the potential impurities I might encounter?
Impurities will depend on the synthetic route used. Common starting materials for the synthesis of 3-aminoisoxazole include propiolic acid, hydroxylamine hydrochloride, and 2,3-dichloropropionitrile.[4] Therefore, unreacted starting materials or byproducts from side reactions could be present.
Experimental Protocol: Flash Column Chromatography of 3-Aminoisoxazole
This is a general protocol and may require optimization based on your specific crude material and the impurities present.
1. Materials and Equipment:
-
Crude 3-aminoisoxazole
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents for mobile phase (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
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Triethylamine (optional, as a modifier)
-
Glass chromatography column with a stopcock
-
Sand
-
Cotton or glass wool
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Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization (if applicable) or a staining solution
2. Column Preparation (Wet Packing):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top to protect the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it. Ensure the solvent level never drops below the top of the sand.
3. Sample Loading (Dry Loading Recommended):
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Dissolve the crude 3-aminoisoxazole in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution.
-
Remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin eluting the column, starting with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes). If necessary, add 0.5-1% triethylamine to the mobile phase.
-
Collect fractions in appropriately sized test tubes or flasks.
-
If using gradient elution, gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
5. Monitoring the Separation:
-
Monitor the elution of your compound by TLC. Spot every few fractions on a TLC plate.
-
Develop the TLC plate in a solvent system that gives good separation.
-
Visualize the spots (e.g., under a UV lamp or using a stain).
-
Combine the fractions that contain the pure 3-aminoisoxazole.
6. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-aminoisoxazole.
Experimental Workflow
Caption: Workflow for the purification of 3-aminoisoxazole.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminoisoxazole 95 1750-42-1 [sigmaaldrich.com]
- 4. 3-Aminoisoxazole | 1750-42-1 [chemicalbook.com]
Overcoming regioselectivity issues in 3-aminoisoxazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 3-aminoisoxazoles, with a particular focus on controlling regioselectivity.
Troubleshooting Guide
Problem: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazole regioisomers.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome.[1][2]
-
Catalyst: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3][4] Ruthenium catalysts have also been employed for this purpose.[3]
-
Solvent: Non-polar solvents have been found to give higher yields in some cycloaddition reactions.[3]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.[3] For instance, in the reaction of terminal alkynes with in situ generated nitrile oxides, decreasing the temperature from room temperature to 0 °C has been shown to improve the regioselectivity in favor of the 3,5-isomer.[5]
-
-
Inherent Reactivity of Substrates: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile govern the regioselectivity, as explained by Frontier Molecular Orbital (FMO) theory.[3]
-
Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[3] For terminal alkynes, this generally favors the formation of the 3,5-disubstituted isoxazole.[3]
-
Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state, which also generally favors the formation of the 3,5-isomer.[3]
-
Problem: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction is yielding the 3,5-isomer.
Strategies to Favor the 3,4-Regioisomer:
-
Alternative Synthetic Routes:
-
Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines like pyrrolidine) is highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[2][3]
-
Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid, such as BF₃·OEt₂, can be optimized to selectively produce 3,4-disubstituted isoxazoles.[6]
-
Problem: The yield of my desired 3-aminoisoxazole is low.
Troubleshooting Low Yields:
-
Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and may dimerize to form furoxans.[3] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.[3]
-
Substrate Reactivity: Electron-poor alkynes may react slowly. The use of a catalyst like Cu(I) can often accelerate the reaction.[3] Steric hindrance on either the nitrile oxide or the alkyne can also reduce the reaction rate.[3]
-
Reaction Conditions:
-
Base: When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are crucial.[3]
-
Temperature: While higher temperatures can increase the reaction rate, they may also lead to the decomposition of starting materials or products. Optimization is key.[3]
-
-
Product Instability: Some aminoisoxazoles can be unstable. It is sometimes recommended to use the product immediately after preparation.[7]
Frequently Asked Questions (FAQs)
Q1: How can I selectively synthesize 3-amino-5-alkylisoxazoles over 5-amino-3-alkylisoxazoles when using a β-ketonitrile precursor?
A1: The regioselectivity in the reaction of β-ketonitriles with hydroxylamine can be effectively controlled by adjusting the pH and temperature of the reaction medium. To favor the formation of 3-amino-5-alkylisoxazoles, the reaction should be carried out at a pH between 7 and 8 and at a temperature of 45°C or lower.[8] Under these conditions, hydroxylamine preferentially reacts with the nitrile group.[8]
Q2: What conditions favor the formation of 5-amino-3-alkylisoxazoles from the same β-ketonitrile precursor?
A2: To selectively obtain 5-amino-3-alkylisoxazoles, the reaction should be conducted at a pH greater than 8 and a higher temperature of 100°C.[8] These conditions promote the preferential reaction of hydroxylamine with the ketone functionality.[8]
Q3: Are there any specific catalysts that can improve the regioselectivity of the 1,3-dipolar cycloaddition to yield 3,5-disubstituted isoxazoles?
A3: Yes, copper(I) catalysts are widely used to ensure high regioselectivity for the formation of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[3][4] This is a key feature of "click" chemistry approaches to isoxazole synthesis.
Q4: Can I synthesize 3,4-disubstituted isoxazoles using a metal-free method?
A4: Yes, a highly efficient and regiospecific metal-free method involves the enamine-triggered [3+2] cycloaddition.[2] In this approach, an aldehyde reacts with a secondary amine (like pyrrolidine) to form an enamine in situ, which then undergoes a cycloaddition with a nitrile oxide (generated from an N-hydroximidoyl chloride) to produce the 3,4-disubstituted isoxazole.[2][9]
Data Presentation
Table 1: Effect of pH and Temperature on the Regioselective Synthesis of Aminoisoxazoles from β-Ketonitriles [8]
| Desired Product | R Group | pH | Temperature (°C) | Yield (%) |
| 3-Amino-5-methylisoxazole | Methyl | 7-8 | ≤ 45 | 85 |
| 5-Amino-3-methylisoxazole | Methyl | > 8 | 100 | 90 |
| 3-Amino-5-ethylisoxazole | Ethyl | 7-8 | ≤ 45 | 88 |
| 5-Amino-3-ethylisoxazole | Ethyl | > 8 | 100 | 85 |
| 3-Amino-5-cyclopropylisoxazole | Cyclopropyl | 7-8 | ≤ 45 | 82 |
| 5-Amino-3-cyclopropylisoxazole | Cyclopropyl | > 8 | 100 | 80 |
Table 2: Regioselectivity in the Synthesis of Aminoisoxazoles from Terminal Alkynes and in situ Generated Nitrile Oxides [5]
| Alkyne | Temperature (°C) | Ratio of 3,4-isomer : 3,5-isomer |
| Terminal Alkyne 1 | Room Temperature | ~30 : 70 |
| Terminal Alkyne 1 | 0 | ~10 : 90 |
| Terminal Alkyne 2 | Room Temperature | ~30 : 70 |
| Terminal Alkyne 2 | 0 | ~10 : 90 |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 3-Amino-5-alkylisoxazoles [8]
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To a solution of the appropriate β-ketonitrile (1.0 eq) in an alcohol solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride (1.5 eq).
-
Adjust the pH of the mixture to 7-8 using an appropriate base (e.g., aqueous sodium hydroxide).
-
Stir the reaction mixture at a temperature of 45°C or lower.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an acidic work-up to facilitate the cyclization.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [3]
-
To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL), add the N-hydroximidoyl chloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
After completion of the reaction, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 3,4-disubstituted isoxazole.
Visualizations
Caption: A flowchart for troubleshooting regioselectivity issues in isoxazole synthesis.
Caption: Reaction workflow for the synthesis of 3,4-disubstituted isoxazoles via enamines.
Caption: Influence of pH and temperature on the regioselective synthesis of aminoisoxazoles.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 6. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Stability of 3-aminoisoxazole under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-aminoisoxazole under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 3-aminoisoxazole?
A1: The primary stability concerns for 3-aminoisoxazole are its susceptibility to degradation under basic (alkaline) conditions, and to a lesser extent, in highly acidic environments. The isoxazole ring is prone to cleavage, particularly with increasing pH and temperature. Additionally, it has been reported that 3-aminoisoxazole can decompose explosively upon heating, with a thermal runaway onset temperature of 186°C.[1]
Q2: I am observing a rapid loss of my 3-aminoisoxazole sample in a basic buffer. What is happening?
A2: At a basic pH, 3-aminoisoxazole is likely undergoing base-catalyzed hydrolysis. This process involves the opening of the isoxazole ring, leading to the formation of degradation products and a loss of the parent compound. Studies on related isoxazole-containing compounds, such as leflunomide, have demonstrated that base-catalyzed ring opening is significantly faster at elevated temperatures.
Q3: Is 3-aminoisoxazole stable in acidic conditions?
A3: While generally more stable in acidic than in basic conditions, some aminoisoxazoles have been noted to be unstable in acidic media.[2] Strong acidic conditions (pH < 3.5), especially when combined with heat, can lead to acid-catalyzed hydrolysis and degradation of the molecule.[3]
Q4: Can I use microwave heating for reactions involving 3-aminoisoxazole?
A4: Caution is advised when using microwave heating. While it can accelerate reactions, the increased temperature may lead to the degradation of 3-aminoisoxazole, as has been observed with some of its derivatives.[1] It is crucial to carefully control the temperature and reaction time to minimize degradation.
Q5: What are the expected degradation products of 3-aminoisoxazole?
A5: Under hydrolytic conditions, the isoxazole ring is expected to cleave. Based on the degradation pathways of similar structures, potential degradation products from acid or base-catalyzed hydrolysis could include smaller, more polar molecules resulting from the fragmentation of the ring.
Troubleshooting Guides
Issue 1: Unexpectedly low yield or complete loss of 3-aminoisoxazole during a reaction.
| Possible Cause | Troubleshooting Steps |
| Reaction conditions are too basic. | 1. Measure the pH of your reaction mixture. 2. If the pH is > 8, consider using a milder base or a buffered system to maintain a lower pH. 3. If possible, perform the reaction at a neutral or slightly acidic pH. |
| Reaction temperature is too high. | 1. Lower the reaction temperature. 2. If heating is necessary, use the lowest effective temperature and minimize the heating time. 3. Consider alternative, lower-temperature activation methods if applicable. |
| Prolonged reaction time. | 1. Monitor the reaction progress frequently using an appropriate analytical technique (e.g., TLC, LC-MS). 2. Work up the reaction as soon as it reaches completion to avoid prolonged exposure to potentially destabilizing conditions. |
Issue 2: Appearance of unknown peaks in my chromatogram after working with 3-aminoisoxazole.
| Possible Cause | Troubleshooting Steps |
| Degradation during sample preparation or analysis. | 1. Ensure that solvents and buffers used for sample preparation and chromatographic analysis are within a stable pH range for 3-aminoisoxazole (ideally neutral to slightly acidic). 2. Avoid high temperatures during sample preparation (e.g., evaporation). 3. Analyze samples as quickly as possible after preparation. |
| Degradation during storage. | 1. Store 3-aminoisoxazole, both in solid form and in solution, at low temperatures (e.g., 2-8°C or frozen) and protected from light. 2. For solutions, use buffered systems in the optimal pH range if long-term storage is required. |
Data on Stability
| Condition | pH Range | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | 1-3 | Room Temperature | Moderate | Acid-catalyzed ring opening |
| 1-3 | Elevated (>50°C) | Low | Accelerated acid-catalyzed ring opening | |
| Neutral | 6-8 | Room Temperature | High | Minimal degradation |
| 6-8 | Elevated (>50°C) | Moderate to Low | Thermally induced degradation | |
| Basic | 9-12 | Room Temperature | Low | Base-catalyzed ring opening |
| 9-12 | Elevated (>50°C) | Very Low | Accelerated base-catalyzed ring opening |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3-Aminoisoxazole
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4]
Objective: To generate potential degradation products of 3-aminoisoxazole under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials:
-
3-Aminoisoxazole
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a UV detector or LC-MS
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 3-aminoisoxazole at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Keep the solution at room temperature and take samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 N HCl and/or at an elevated temperature (e.g., 60°C).
-
Before analysis, neutralize the samples with an appropriate amount of NaOH.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature and sample at shorter intervals due to expected faster degradation (e.g., 0, 1, 2, 4, 8 hours).
-
If degradation is too rapid, consider using a lower temperature. If it's too slow, repeat with 1 N NaOH.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Photolytic Degradation:
-
Expose a sample of the stock solution and a solid sample to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze the samples after a defined exposure time.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of 3-aminoisoxazole remaining and to observe the formation of any degradation products.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 3-aminoisoxazole from its potential degradation products.
| Parameter | Recommendation |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in water B: Acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute more polar degradation products first, followed by the parent compound. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Room temperature |
Visualizations
References
Scale-up challenges in the production of 3-aminoisoxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 3-aminoisoxazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the large-scale production of 3-aminoisoxazole?
A1: Several synthetic routes are employed for the production of 3-aminoisoxazole, with the choice often depending on the availability and cost of starting materials, as well as safety and environmental considerations. A prevalent method involves the reaction of a propiolonitrile derivative with hydroxylamine in the presence of an alkali metal hydroxide.[1] Another common approach is the cyclization of an α,β-dihalocarboxylic acid nitrile with hydroxylamine in an alkaline medium.[2] For substituted 3-aminoisoxazoles, a two-step procedure involving the reaction of 3-bromoisoxazolines with amines followed by oxidation has been described.[3]
Q2: What are the critical safety concerns when scaling up the synthesis of 3-aminoisoxazole?
A2: The synthesis of many nitrogen-containing heterocycles can be exothermic, posing a risk of thermal runaway if not properly controlled.[4][5] It is crucial to conduct a thorough thermal hazard assessment to understand the reaction's heat release and the thermal stability of reactants, intermediates, and products. The use of hazardous reagents, such as phosphorus pentachloride in the preparation of propiolonitrile from propiolamide, requires stringent handling protocols and engineering controls.[1] Additionally, some synthetic routes may utilize toxic solvents like chloroform for extraction, which should be replaced with safer alternatives where possible.[6]
Q3: How can the formation of the isomeric impurity, 5-aminoisoxazole, be minimized?
A3: The formation of the 5-amino isomer can be a significant issue, particularly in syntheses involving α,β-dihalocarboxylic acid nitriles. One effective strategy to suppress the formation of this by-product is to use an N-protected hydroxylamine, such as N-carbamoyl-hydroxylamine, during the cyclization reaction.[2] Careful control of reaction temperature and the rate of addition of reagents can also influence the regioselectivity of the cyclization.
Q4: Are there chromatography-free methods for the purification of 3-aminoisoxazole at an industrial scale?
A4: Yes, purification strategies that avoid column chromatography are highly desirable for large-scale production. One patented method describes a purification process for 3-amino-5-methylisoxazole that involves treating the reaction mixture with an aqueous caustic solution followed by distillation of the aqueous phase to recover the product.[7] This process was developed to eliminate undesirable discoloration of the solvent used in subsequent reactions. Recrystallization from appropriate solvent systems, such as a mixture of benzene and n-hexane, is another common non-chromatographic purification technique.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature. - Formation of by-products (e.g., furoxans). | - Monitor reaction progress using appropriate analytical techniques (e.g., TLC, HPLC, NMR). - Ensure the quality and purity of all reagents. - Optimize the reaction temperature; some reactions may require initial cooling followed by heating. - In cycloaddition reactions, consider in-situ generation of nitrile oxides to minimize dimerization. |
| Formation of Discolored Product or Solvent | - Presence of impurities in starting materials. - Side reactions leading to colored by-products. | - Treat the crude product with an aqueous caustic solution prior to final isolation.[7] - Recrystallize the final product from a suitable solvent system. - Ensure all reaction vessels are clean and free from contaminants. |
| Difficulty in Isolating the Product | - Emulsion formation during extraction. - Product is highly soluble in the aqueous phase. | - If using chloroform for extraction, consider switching to an alternative solvent to avoid emulsification.[6] - Saturate the aqueous layer with a salt (e.g., sodium chloride) to decrease the solubility of the product before extraction.[1] |
| Poor Regioselectivity (Formation of Isomers) | - Reaction conditions favoring the formation of the undesired isomer. | - Utilize N-protected hydroxylamine to improve selectivity for the 3-amino isomer.[2] - Carefully control the reaction temperature and reagent addition rates. |
| Exothermic Reaction Leading to Poor Control | - Inadequate heat removal capacity of the reactor at scale. - Reaction rate is too fast. | - Perform a thorough thermal hazard analysis before scaling up. - Implement controlled addition of reagents to manage the rate of heat generation. - Ensure the reactor has sufficient cooling capacity for the intended scale. |
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoisoxazole from Propiolonitrile
This protocol is adapted from a patented procedure.[1]
-
Preparation of Propiolonitrile: In a suitable reaction vessel, react 5.0 g of propiolamide with 15 g of phosphorus pentachloride to generate propiolonitrile.
-
Reaction with Hydroxylamine: Dissolve the prepared propiolonitrile in 40 ml of ethanol. With ice-cooling, add a solution of 12.1 g of hydroxylamine hydrochloride in 50 ml of a 10% aqueous sodium hydroxide solution.
-
Reaction Completion and Work-up: Allow the mixture to stand at room temperature overnight. After the reaction is complete, saturate the reaction mixture with sodium chloride.
-
Extraction: Extract the product several times with ether.
-
Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, and remove the ether by distillation to yield 3-aminoisoxazole.
Protocol 2: Synthesis of 3-Amino-5-methylisoxazole
This protocol is based on a patented method.[2]
-
Preparation of Reagent Solution: To a solution of 16 g (0.4 mole) of sodium hydroxide in 100 ml of water, add 15.2 g (0.2 mole) of crystallized N-carbamoyl-hydroxylamine, and saturate the mixture with potassium carbonate.
-
Reaction: Treat the resulting solution with 45.5 g (0.2 mole) of α,β-dibromo-butyric acid nitrile.
-
Reaction Conditions: Shake the mixture for 40 hours at 20°C and then heat for a further 3 hours at 95°C.
-
Work-up and Extraction: After cooling, extract the basic portions of the reaction mixture with a suitable organic solvent (e.g., benzene or ethyl acetate).
-
Purification: Concentrate the combined organic extracts. The crude product can be further purified by recrystallization from benzene to yield 3-amino-5-methylisoxazole.
Visualizations
Caption: Experimental workflow for the synthesis of 3-aminoisoxazole.
Caption: Troubleshooting logic for addressing low yield in 3-aminoisoxazole synthesis.
References
- 1. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 2. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
- 5. cetjournal.it [cetjournal.it]
- 6. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 7. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
Managing exothermic reactions in 3-aminoisoxazole synthesis
Welcome to the Technical Support Center for the synthesis of 3-aminoisoxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing exothermic reactions and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of 3-aminoisoxazoles?
A1: The primary exothermic event in the common synthesis routes for 3-aminoisoxazoles is the cyclocondensation reaction. Specifically, the reaction of a β-keto nitrile with hydroxylamine is known to be exothermic. The initial acid-base neutralization of hydroxylamine hydrochloride with a base can also generate heat. Furthermore, the final product, 3-aminoisoxazole, can decompose exothermically at elevated temperatures.[1]
Q2: What are the potential thermal hazards associated with 3-aminoisoxazole synthesis?
A2: The main thermal hazard is a runaway reaction, which can occur if the heat generated by the exothermic cyclocondensation reaction is not effectively removed. This can lead to a rapid increase in temperature and pressure within the reactor. Additionally, 3-aminoisoxazole itself has been reported to be thermally unstable and can decompose explosively.[1] An Accelerating Rate Calorimetry (ARC) study indicated a thermal runaway with a sudden pressure increase at an onset temperature of 186 °C for 3-aminoisoxazole.[1]
Q3: What are the key parameters to control to manage the exotherm?
A3: Critical parameters to control include:
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Rate of addition: Slow, controlled addition of reagents, particularly hydroxylamine, is crucial to manage the rate of heat generation.
-
Temperature: Maintaining a low reaction temperature using an ice bath or other cooling methods is essential.[2]
-
Stirring: Efficient stirring ensures uniform temperature distribution and prevents the formation of localized hot spots.
-
Concentration: Operating at lower concentrations can help to moderate the reaction rate and improve heat dissipation.
Q4: Are there alternative, potentially safer, synthetic routes?
A4: Yes, alternative methods such as those utilizing ultrasound or microwave irradiation have been developed.[3][4] These techniques can sometimes offer better control over reaction conditions and reduce reaction times, which can minimize the risk of thermal runaway. However, each method must be carefully evaluated for its own safety considerations.
Troubleshooting Guides
Issue 1: Rapid, uncontrolled temperature increase during hydroxylamine addition.
| Potential Cause | Troubleshooting Steps |
| Reagent addition is too fast. | Immediately stop the addition. Ensure the cooling system is functioning optimally. Once the temperature is under control, resume addition at a significantly slower rate. |
| Inadequate cooling. | Ensure the reaction vessel is properly immersed in the cooling bath (e.g., ice-water). Check the efficiency of the cooling system. For larger scale reactions, consider a more robust cooling method. |
| Poor stirring. | Increase the stirring rate to improve heat transfer. Ensure the stir bar or overhead stirrer is adequately sized for the reaction vessel. |
| High reactant concentration. | Dilute the reaction mixture with an appropriate solvent. For future experiments, consider starting with more dilute solutions. |
Issue 2: Formation of side products or low yield.
| Potential Cause | Troubleshooting Steps |
| Poor temperature control leading to side reactions. | Maintain a consistent and low reaction temperature throughout the addition and reaction time. |
| Incorrect stoichiometry. | Carefully check the molar ratios of your reactants. An excess of one reagent can sometimes lead to the formation of byproducts. |
| Suboptimal pH. | The pH of the reaction mixture can influence the reaction pathway. Monitor and adjust the pH as needed for your specific protocol. |
Issue 3: Thermal runaway of the final product during workup or storage.
| Potential Cause | Troubleshooting Steps |
| Overheating during solvent removal. | Use a rotary evaporator with a water bath at a controlled, low temperature. Avoid aggressive heating. |
| Unstable product. | Be aware that 3-aminoisoxazole can decompose exothermically.[1] Store the purified product at a low temperature and avoid prolonged storage at elevated temperatures. |
Quantitative Data on Thermal Hazards
Table 1: Thermal Hazard Data for a Structurally Related Heterocyclic Synthesis (3-Amino-4-nitrofurazan)
| Parameter | Value | Significance |
| Heat of Reaction (ΔHr) | 599.9 kJ·mol-1 | A high heat of reaction indicates a significant potential for a large temperature increase if the reaction is not controlled. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | 55 °C | This is the maximum temperature the reaction would reach under adiabatic conditions (no heat loss to the surroundings). It is a critical parameter for assessing the risk of a runaway reaction. |
| Temperature of a 24-hour Time to Maximum Rate (TD24) | 23 °C | This is the temperature at which it would take 24 hours for the reaction to reach its maximum rate under adiabatic conditions. A low TD24 indicates that the reaction can become self-heating at or near ambient temperatures. |
Note: The data in Table 1 is for the synthesis of 3-amino-4-nitrofurazan and should be used as an illustrative example of the kind of thermal hazards that can be present in the synthesis of substituted amino-heterocycles. A thorough thermal hazard assessment should be conducted for the specific 3-aminoisoxazole synthesis being performed.
Experimental Protocols
Protocol 1: Synthesis of 3-Aminoisoxazole via Cyclocondensation (with enhanced safety measures)
This protocol is a modified version of literature procedures, with an emphasis on controlling the exothermic reaction.[2]
Materials:
-
Propiolonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Ethanol
-
Deionized water
-
Ice
Procedure:
-
Preparation of Hydroxylamine Solution: In a flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride in a 10% aqueous sodium hydroxide solution. Caution: This neutralization is exothermic. Prepare this solution in an ice-water bath to dissipate the heat.
-
Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stir bar, dissolve propiolonitrile in ethanol.
-
Cooling: Place the reaction flask in an ice-water bath and cool the solution to 0-5 °C with efficient stirring.
-
Controlled Addition: Slowly add the hydroxylamine solution from the dropping funnel to the cooled propiolonitrile solution over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition and ensure it does not rise above 10 °C. Adjust the addition rate as necessary to maintain this temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
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Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5] Extract the product with a suitable organic solvent.
Visualizations
Caption: A logical workflow for managing the exothermic reaction during 3-aminoisoxazole synthesis.
Caption: A decision-making diagram for troubleshooting an uncontrolled exothermic event.
References
- 1. 3-Isoxazolamine | C3H4N2O | CID 1810216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Removal of unreacted starting materials from 3-aminoisoxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminoisoxazole. The following sections address common issues related to the removal of unreacted starting materials and other impurities during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 3-aminoisoxazole reaction mixture?
A1: Common impurities can include unreacted starting materials such as hydroxylamine and propiolonitrile derivatives, isomeric byproducts like 5-aminoisoxazoles, and residual solvents from the reaction.[1][2] The presence of certain starting materials or side reactions can also lead to discoloration of the final product.[3]
Q2: Which purification techniques are most effective for obtaining high-purity 3-aminoisoxazole?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Common and effective techniques include:
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Extraction: Liquid-liquid extraction is widely used to separate the basic 3-aminoisoxazole from neutral or acidic impurities.[1][4]
-
Recrystallization: This is a powerful technique for removing final traces of impurities and obtaining crystalline, high-purity product.[1][4]
-
Acid-Base Extraction: Treating the crude product with an acid to form the salt of 3-aminoisoxazole, washing with an organic solvent to remove non-basic impurities, and then neutralizing to regenerate the purified free base is a common strategy.[4]
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Distillation: For liquid 3-aminoisoxazole, distillation under reduced pressure can be effective.[1][4]
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Column Chromatography: While effective, it is often used for smaller scale purifications or when other methods fail to provide the desired purity.[5]
Q3: My final 3-aminoisoxazole product is discolored. What could be the cause and how can I fix it?
A3: Discoloration can arise from impurities formed during the synthesis, particularly when certain solvents are used in subsequent reactions.[3] One patented method to address this involves treating the reaction mixture with an aqueous caustic solution, followed by distillation of the aqueous phase before recovering the 3-aminoisoxazole.[3] Recrystallization can also help in removing colored impurities.[1]
Q4: How can I separate 3-aminoisoxazole from its 5-aminoisoxazole isomer?
A4: The separation of these isomers can be challenging. One approach involves reacting the crude mixture containing the amidoxime intermediate with a weak acid to selectively cyclize it to the desired 3-aminoisoxazole, after having removed the 5-amino isomer byproduct by extraction with a specific solvent like carbon tetrachloride.[2] Chromatographic methods can also be employed for their separation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield After Extraction | - Incomplete extraction from the aqueous phase. - Emulsion formation. | - Increase the number of extractions with the organic solvent.[3] - Saturate the aqueous layer with sodium chloride to decrease the solubility of the product in water.[4] - If an emulsion forms, allow the mixture to stand or add a small amount of brine to break the emulsion. |
| Product Fails to Crystallize | - Presence of significant impurities. - Incorrect solvent system or concentration. | - Perform an initial purification step (e.g., acid-base wash) to remove gross impurities before attempting recrystallization. - Experiment with different recrystallization solvents or solvent mixtures (e.g., benzene/n-hexane, aqueous ethanol).[4] - Ensure the solution is sufficiently concentrated and allow adequate time for crystallization at a reduced temperature.[3] |
| Poor Separation on Column Chromatography | - Inappropriate solvent system (eluent). - Overloading the column. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. - Ensure the amount of crude product loaded onto the column is appropriate for its size. |
| Presence of Starting Materials in Final Product | - Incomplete reaction. - Inefficient purification. | - Monitor the reaction progress using TLC or another analytical method to ensure completion. - Employ an acid-base extraction to specifically remove unreacted acidic or basic starting materials.[4] |
Data on Purification Methods
| Purification Method | Solvent/Conditions | Yield | Purity/Melting Point | Reference |
| Recrystallization | Benzene | - | 61-62.5 °C | [3] |
| Recrystallization | Benzene/n-hexane | 71% | 60-61 °C | [4] |
| Recrystallization | Aqueous ethanol | 77% | 171-172 °C | [4] |
| Extraction & Distillation | Ether extraction, then distillation | 66% | bp 75-76 °C/4 mm Hg | [4] |
| Acid/Base Extraction & Recrystallization | HCl/NaOH, Ether extraction, Aqueous ethanol recrystallization | 48% | 171-172 °C | [4] |
| Caustic Wash & Extraction | Aqueous NaOH, Methylene chloride extraction | - | - | [3] |
Key Experimental Protocols
Protocol 1: Acid-Base Extraction and Recrystallization of 3-amino-5-phenylisoxazole
This protocol is adapted from a patented synthesis method.[4]
-
Dissolution: Dissolve the crude reaction residue in a suitable organic solvent like ether.
-
Acid Extraction: Extract the ether solution with 10% aqueous hydrochloric acid. The basic 3-aminoisoxazole will move into the aqueous layer as its hydrochloride salt.
-
Separation of Layers: Separate the aqueous layer containing the product salt from the organic layer which retains non-basic impurities.
-
Basification: Make the acidic aqueous extract alkaline by adding an aqueous sodium hydroxide solution. This will precipitate the purified 3-aminoisoxazole free base.
-
Product Extraction: Extract the alkaline aqueous solution again with ether to recover the purified product.
-
Drying and Evaporation: Combine the ether extracts, dry over anhydrous sodium sulfate, and then distill off the ether.
-
Recrystallization: Recrystallize the resulting residue from a suitable solvent, such as aqueous ethanol, to obtain the final pure product.
Protocol 2: Purification of 3-amino-5-methylisoxazole via Caustic Treatment and Extraction
This protocol is based on a method to remove impurities that cause discoloration.[3]
-
Caustic Treatment: Add an aqueous sodium hydroxide solution to the crude reaction mixture containing 3-amino-5-methylisoxazole.
-
Heating and Distillation: Heat the mixture, for instance, to a temperature in the range of 50-150 °C. During this process, distill off the aqueous phase.
-
Extraction: After cooling, extract the remaining mixture multiple times with methylene chloride to recover the purified 3-amino-5-methylisoxazole.
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Solvent Removal: Combine the organic extracts and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
- 1. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 2. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 3. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 4. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimerization of nitrile oxides in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of isoxazoles, with a specific focus on preventing the undesirable dimerization of nitrile oxide intermediates.
Frequently Asked Questions (FAQs)
Q1: What is nitrile oxide dimerization and why is it a problem in isoxazole synthesis?
A1: Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates essential for the [3+2] cycloaddition reaction to form isoxazoles from alkynes. However, they can readily react with themselves in a [3+2] cycloaddition to form furoxans (1,2,5-oxadiazole-2-oxides), which are stable dimers. This dimerization is a competing side reaction that consumes the nitrile oxide, thereby reducing the yield of the desired isoxazole product and complicating purification.
Q2: What are the primary strategies to minimize or prevent nitrile oxide dimerization?
A2: The most effective strategies revolve around keeping the instantaneous concentration of the nitrile oxide low and ensuring it reacts with the desired dipolarophile (alkyne) faster than it can dimerize. Key methods include:
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In situ generation: Generating the nitrile oxide in the presence of the alkyne, so it is trapped as it is formed.
-
Slow addition/generation: Slowly adding the nitrile oxide precursor or the reagent that generates it (e.g., a base) to the reaction mixture containing the alkyne.[1]
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High dilution: Performing the reaction in a larger volume of solvent to decrease the probability of two nitrile oxide molecules encountering each other.
-
Control of temperature: Lowering the reaction temperature can often slow down the rate of dimerization more significantly than the desired cycloaddition.
-
Use of sterically hindered substrates: Bulky groups on the nitrile oxide can sterically hinder the approach of two molecules for dimerization.
Q3: How does the choice of nitrile oxide precursor affect dimerization?
A3: Common precursors for nitrile oxides include aldoximes, hydroxamoyl chlorides, and primary nitroalkanes.
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Aldoximes are frequently used and can be oxidized in situ using various reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), sodium hypochlorite (bleach), or greener options like Oxone® in the presence of NaCl.[2] The choice of oxidant and reaction conditions can influence the rate of nitrile oxide generation and thus the extent of dimerization.
-
Hydroxamoyl chlorides generate nitrile oxides upon dehydrohalogenation with a base, often an amine like triethylamine. Slow addition of the base is crucial to control the rate of nitrile oxide formation.
-
Primary nitroalkanes can be dehydrated to form nitrile oxides, but this method is less common for intermolecular cycloadditions.
Q4: Are there any environmentally friendly ("green") methods for generating nitrile oxides that also suppress dimerization?
A4: Yes, several greener methods have been developed. One prominent example is the use of Oxone®, a stable and non-toxic oxidant, in combination with sodium chloride (NaCl) to generate nitrile oxides from aldoximes in situ.[2] These reactions can often be performed in aqueous media or under solvent-free conditions, reducing the environmental impact.[2][3][4] Ultrasound-assisted synthesis is another green technique that can accelerate the desired cycloaddition and improve yields.[4][5]
Troubleshooting Guides
Problem 1: Significant formation of furoxan (dimer) byproduct is observed.
| Possible Cause | Suggested Solution |
| High instantaneous concentration of nitrile oxide. | 1. Slow down the addition: If using a hydroxamoyl chloride precursor, add the base (e.g., triethylamine) dropwise over an extended period. If generating from an aldoxime, add the oxidizing agent solution slowly. 2. Use high dilution: Increase the volume of the solvent to lower the overall concentration of reactants. |
| Slow cycloaddition reaction compared to dimerization. | 1. Increase dipolarophile concentration: Use a higher excess of the alkyne (dipolarophile) to increase the probability of the desired reaction. 2. Use a more reactive dipolarophile: Electron-deficient alkynes are generally more reactive towards nitrile oxides. 3. Optimize temperature: While counterintuitive, sometimes slightly increasing the temperature can accelerate the cycloaddition more than dimerization. This needs to be determined empirically. |
| Nitrile oxide generation method is too rapid. | 1. Switch to a milder oxidant: If using a strong oxidizing agent for aldoxime oxidation, consider a milder alternative. 2. Lower the temperature: Perform the reaction at 0 °C or even lower to decrease the rate of both generation and dimerization. |
Problem 2: Low or no yield of the desired isoxazole product.
| Possible Cause | Suggested Solution |
| Decomposition of the nitrile oxide. | 1. Maintain low temperatures: Many nitrile oxide generation methods are best performed at 0 °C or below to minimize decomposition. 2. Ensure rapid in situ trapping: The nitrile oxide should be generated in the presence of a sufficient concentration of the dipolarophile for immediate reaction. |
| Inefficient nitrile oxide generation. | 1. Check reagent purity: Ensure the aldoxime, hydroxamoyl chloride, or other precursors are pure. 2. Verify reagent stoichiometry and choice: Use the correct equivalents of reagents. The choice of base for dehydrohalogenation or oxidant for aldoxime oxidation is critical. 3. Solvent effects: Use a suitable aprotic solvent like THF, DCM, or dioxane. Protic solvents may react with the nitrile oxide. |
| Steric hindrance. | 1. Modify substrates: If possible, use less sterically hindered precursors for the nitrile oxide or a less hindered dipolarophile. 2. Increase reaction time and/or temperature: This may help overcome the steric barrier, but monitor for increased dimerization. |
Data Presentation
Table 1: Comparison of In Situ Nitrile Oxide Generation Methods and Effect on Dimerization
| Precursor | Reagent/Conditions | Dipolarophile | Solvent | Temp (°C) | Isoxazole Yield (%) | Dimer Byproduct | Reference |
| Benzaldehyde oxime | NCS, Et₃N | Phenylacetylene | CH₂Cl₂ | RT | High | Minimal | [2] |
| 4-Methoxybenzaldehyde oxime | Oxone®, NaCl | Styrene | CH₃CN/H₂O | RT | 85 | Not reported | [2] |
| Benzaldehyde oxime | Bleach (NaOCl) | Intramolecular alkyne | DCM/H₂O | 0 to RT | 97 | Not observed | [6][7][8] |
| Hydroxamoyl chloride | Et₃N (slow addition) | Various alkynes | Benzene | RT | Good to excellent | Low | [9] |
| Benzaldehyde oxime | Hypervalent Iodine | Terminal alkynes | CH₃CN | RT | up to 94 | Not reported | [10] |
Note: Yields are highly substrate-dependent. This table provides a general comparison.
Table 2: Effect of Temperature and Solvent on Isoxazole Yield
| Nitrile Oxide Precursor | Dipolarophile | Solvent | Temperature (°C) | Isoxazole Yield (%) | Observations |
| Aromatic hydroxamoyl chloride | Alkyne | Toluene | 25 | 75 | Lower temperature favors cycloaddition over dimerization. |
| Aromatic hydroxamoyl chloride | Alkyne | Toluene | 80 | 60 | Increased temperature leads to more dimer formation. |
| Benzaldehyde oxime | Styrene | Dichloromethane | 25 | High | Aprotic, non-polar solvent works well. |
| Benzaldehyde oxime | Styrene | Methanol | 25 | Moderate | Protic solvent can lead to side reactions. |
| Benzonitrile oxide | Vinylacetic acid | THF | 25 | - | Polar aprotic solvent.[6] |
| Benzonitrile oxide | Vinylacetic acid | Water | 25 | - | Protic solvent can have a significant effect on reaction rate.[6] |
Experimental Protocols
Protocol 1: In Situ Generation of Nitrile Oxide from an Aldoxime using N-Chlorosuccinimide (NCS)
-
Reaction Setup: To a stirred solution of the aldoxime (1.0 mmol) and the alkyne dipolarophile (1.2 mmol) in an appropriate solvent (e.g., 10 mL of THF or CH₂Cl₂), add a base such as triethylamine (1.5 mmol).
-
Nitrile Oxide Generation and Cycloaddition: Cool the mixture in an ice bath (0 °C). Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 mmol) in the same solvent (5 mL) dropwise over 30 minutes. The formation of the intermediate hydroxamoyl chloride occurs first.
-
Reaction Progression: Allow the reaction to stir at room temperature. The triethylamine will effect the in situ dehydrochlorination to generate the nitrile oxide, which is then trapped by the alkyne.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Purification: Filter the reaction mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired isoxazole product.[1]
Protocol 2: Green Synthesis of Isoxazoles using Oxone® and NaCl
-
Reaction Setup: In a round-bottom flask, dissolve the aldoxime (1.0 mmol), the alkyne (1.2 mmol), and sodium chloride (1.0 mmol) in a mixture of acetonitrile and water (e.g., 1:1, 10 mL).
-
Nitrile Oxide Generation and Cycloaddition: To the stirred solution, add Oxone® (2KHSO₅·KHSO₄·K₂SO₄) (1.0 mmol) in one portion at room temperature.
-
Reaction Progression: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Workup and Purification: Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Mandatory Visualizations
Caption: Experimental workflows for preventing nitrile oxide dimerization.
Caption: Reaction pathways in isoxazole synthesis from nitrile oxides.
References
- 1. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting low conversion rates in 3-aminoisoxazole reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in 3-aminoisoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My 3-aminoisoxazole synthesis is resulting in a low yield. What are the common causes?
Low yields in 3-aminoisoxazole synthesis can stem from several factors, including suboptimal reaction conditions, reagent quality, and the inherent stability of the starting materials and products. Key areas to investigate include:
-
Reaction Temperature: Inadequate or excessive heat can lead to incomplete reactions or the formation of side products. For instance, in syntheses involving 3-bromoisoxazolines, while heating is necessary, the temperature needs to be optimized. Microwave heating has been shown to reduce reaction times significantly compared to conventional heating methods like an oil bath.[1]
-
Solvent Choice: The reaction solvent plays a crucial role. Alcoholic solvents such as n-butanol have been found to provide cleaner reaction profiles in the synthesis of 3-aminoisoxazolines from 3-bromoisoxazolines.[1] The choice of solvent can also affect the regioselectivity in cycloaddition reactions.[2]
-
Base Selection: The type and amount of base used can significantly impact the reaction outcome. For reactions involving 3-bromoisoxazolines, a base is required to facilitate the addition-elimination of amines.[1][3]
-
Starting Material Quality: The purity of precursors, such as 3-bromoisoxazolines or alkynes, is critical. Impurities can lead to unwanted side reactions and lower the yield of the desired 3-aminoisoxazole.
-
Side Reactions: The formation of byproducts, such as furoxans in [3+2] cycloaddition reactions, can be a significant issue. This is often influenced by reaction concentration, and high dilution is sometimes necessary to minimize these side products.[2]
-
Product Instability: Some derivatives, like Z-3-Amino-propenal formed from isoxazole reduction, are highly reactive and can undergo self-condensation, leading to lower isolated yields.[4]
-
Incomplete Oxidation: In two-step procedures where a 3-aminoisoxazoline intermediate is formed, incomplete oxidation to the final 3-aminoisoxazole will naturally result in a lower yield. A general and effective oxidation procedure utilizes iodine in the presence of imidazole.[1]
FAQ 2: How can I optimize the reaction conditions for my 3-aminoisoxazole synthesis?
Optimization is a systematic process. Consider the following steps:
-
Temperature Screening: If your yield is low, experiment with a range of temperatures. For thermally sensitive substrates, lower temperatures over longer periods may be beneficial. Conversely, for less reactive starting materials, higher temperatures or microwave irradiation could improve conversion.[1]
-
Solvent Screening: If you are observing multiple products or a "dirty" reaction mixture, consider changing the solvent. A solvent screen including protic (e.g., n-butanol, ethanol) and aprotic (e.g., toluene, acetonitrile, DMF) options can help identify the optimal medium for your specific substrates.[1]
-
Base Screening: The choice of an organic versus an inorganic base can influence the reaction. Experiment with different bases (e.g., triethylamine, sodium bicarbonate) to see the effect on your reaction's efficiency.[3]
-
Concentration Adjustment: If you suspect side reactions like dimerization or polymerization are occurring, try running the reaction at a higher dilution.[2]
dot
Caption: A logical workflow for troubleshooting low conversion rates.
FAQ 3: I am seeing unexpected byproducts in my reaction. What could they be and how can I avoid them?
Common side reactions include:
-
Furoxan Formation: In [3+2] cycloaddition reactions using nitrile oxides, dimerization of the nitrile oxide can form furoxans. This can often be mitigated by performing the reaction at high dilution.[2]
-
Self-Condensation: Highly reactive products, particularly those with aldehyde or enamine functionalities, can self-condense or polymerize.[4] To minimize this, it is advisable to use the product immediately after preparation and to maintain low temperatures during workup and purification.[4]
-
Trans-esterification or Amidation: When using ester-containing substrates in alcoholic solvents, there is a risk of trans-esterification. Similarly, reactions with amines can lead to amidation of the ester. Using a bulky ester (e.g., tert-butyl ester) or running the reaction in the corresponding alcohol (e.g., tert-butanol for a tert-butyl ester) can prevent this.[1]
Data on Reaction Conditions and Yields
The following tables summarize quantitative data from various synthetic approaches to provide a baseline for comparison.
Table 1: Effect of Solvent and Heat Source on the Reaction of 5-tert-butyl-3-bromoisoxazoline with 4-methylpiperidine
| Entry | Solvent | Base | Heat Source | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-Butanol | K2CO3 | Microwave | 200 | 4 | 92 |
| 2 | n-Butanol | K2CO3 | Oil Bath | 120 | 64 | 85 |
Data adapted from a study on the synthesis of 3-aminoisoxazoles.[1]
Table 2: Influence of Substituents on Reaction Time and Yield
| Entry | R-group on Bromoisoxazoline | Heat Source | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 5-tert-butyl | Microwave | 200 | 4 | 92 |
| 2 | 5-phenyl | Microwave | 200 | 1 | 85 |
| 3 | 5-(4-methoxyphenyl) | Microwave | 200 | 1 | 89 |
| 4 | 5-(4-nitrophenyl) | Microwave | 160 | 0.33 | 86 |
This table illustrates how electron-withdrawing groups at the 5-position can accelerate the reaction rate.[1]
Key Experimental Protocols
Protocol 1: Synthesis of 3-Aminoisoxazoles from 3-Bromoisoxazolines
This two-step protocol involves the formation of a 3-aminoisoxazoline intermediate followed by oxidation.[1][5]
Step 1: Synthesis of 3-Aminoisoxazoline
-
To a solution of the 3-bromoisoxazoline (1 equivalent) in n-butanol, add the desired amine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Heat the mixture. For conventional heating, reflux at 120°C. For microwave heating, heat to 160-200°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude 3-aminoisoxazoline by column chromatography.
Step 2: Oxidation to 3-Aminoisoxazole
-
Dissolve the purified 3-aminoisoxazoline (1 equivalent) in a suitable solvent like dichloromethane.
-
Add imidazole (2 equivalents) followed by iodine (1.5 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final 3-aminoisoxazole product by column chromatography.
dot
Caption: Workflow for the two-step synthesis of 3-aminoisoxazoles.
Protocol 2: Synthesis via [3+2] Cycloaddition
This method involves the reaction of a nitrile oxide with an alkyne.[2]
-
Generate the nitrile oxide in situ from an appropriate precursor (e.g., a hydroximoyl chloride with a base like triethylamine, or a chloroxime).
-
In a separate flask, dissolve the alkyne (1 equivalent) in a suitable solvent such as ethyl acetate. To minimize furoxan formation, ensure a high dilution (e.g., substrate/solvent = 1/10 wt/v).[2]
-
Slowly add the nitrile oxide solution to the alkyne solution at 0°C to room temperature. The optimal temperature may depend on the substrates to control regioselectivity.[2]
-
Allow the reaction to stir until completion, monitoring by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup.
-
Dry the organic layer, concentrate, and purify the resulting 3-aminoisoxazole by column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Aminoisoxazole and 5-Aminoisoxazole Reactivity for the Modern Researcher
For Immediate Publication
[City, State] – [Date] – In the landscape of heterocyclic chemistry, aminoisoxazoles stand out as pivotal building blocks in the synthesis of a wide array of biologically active compounds and functional materials. Their utility in drug discovery and materials science is well-documented, with derivatives exhibiting applications ranging from herbicides and fungicides to potential anticancer agents.[1] Among the various isomers, 3-aminoisoxazole and 5-aminoisoxazole are of particular interest due to the distinct reactivity profiles conferred by the position of the amino group on the isoxazole ring. This guide provides a comprehensive comparative analysis of the reactivity of these two isomers, supported by experimental data and detailed protocols to aid researchers in their synthetic endeavors.
Executive Summary
This guide delves into the nuanced differences in the chemical reactivity of 3-aminoisoxazole and 5-aminoisoxazole. While both isomers feature a nucleophilic amino group, its placement relative to the heteroatoms in the isoxazole ring dictates the electronic distribution and, consequently, the preferred reaction pathways. 5-Aminoisoxazole exhibits a more versatile reactivity profile, with the potential for electrophilic substitution at the C-4 position, a pathway not typically observed for the 3-amino isomer.[1] Conversely, the amino group in 3-aminoisoxazole often demonstrates more straightforward nucleophilic behavior. These differences are critical for chemists designing synthetic routes involving these valuable scaffolds.
Comparative Reactivity Analysis
The reactivity of aminoisoxazoles is largely governed by the interplay of the electron-withdrawing nature of the isoxazole ring and the electron-donating character of the amino group. The position of this amino group is the primary determinant of the molecule's overall electronic properties and reactivity.
3-Aminoisoxazole: In this isomer, the amino group is adjacent to the ring nitrogen atom. This positioning leads to a high electron density on the exocyclic amino group, making it a potent nucleophile. Reactions of 3-aminoisoxazole predominantly occur at this amino group.
5-Aminoisoxazole: With the amino group positioned between the ring oxygen and a carbon atom, 5-aminoisoxazole displays a more complex reactivity pattern. While the amino group is still nucleophilic, the overall electron distribution also activates the C-4 position of the isoxazole ring towards electrophilic attack.[1] This dual reactivity makes it a versatile synthon for creating a diverse range of substituted isoxazoles.
The following diagram illustrates the principal sites of reactivity for both isomers.
Quantitative Reactivity Data
While a direct, side-by-side quantitative comparison of the reactivity of 3- and 5-aminoisoxazole under identical conditions is not extensively reported in the literature, we can compile representative data from various studies to infer their relative reactivity. The following table summarizes yields for analogous reactions, providing a glimpse into their synthetic utility.
| Reaction Type | Electrophile | 3-Aminoisoxazole Derivative | Yield (%) | 5-Aminoisoxazole Derivative | Yield (%) | Reference |
| N-Acylation | Benzoyl Chloride | N-(5-methylisoxazol-3-yl)benzamide | ~70-80 | N-(3-methylisoxazol-5-yl)benzamide | ~90 | [1] |
| N-Acylation | 4-Nitrobenzoyl Chloride | N-(3-aryl-4-(phenylsulfonyl)isoxazol-5-yl)-4-nitrobenzamide | High | Not directly compared | - | [1] |
| Azo Coupling | Diazonium Salts | Does not readily form diazonium salts | - | Forms diazenes | - | [1] |
| Michael Addition | α,β-Unsaturated Ketones | Not reported | - | Dihydroisoxazolo[5,4-b]pyridines | Yields vary | [1] |
Note: The yields are highly dependent on the specific substrates, reaction conditions, and substituents on the isoxazole ring. This table is intended to be illustrative rather than a direct measure of intrinsic reactivity.
Key Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key reactions of both isomers are provided below.
Protocol 1: N-Acylation of 3-Amino-5-methylisoxazole
This procedure describes a general method for the acylation of the amino group of a 3-aminoisoxazole derivative.
Materials:
-
3-Amino-5-methylisoxazole
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 3-amino-5-methylisoxazole (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the stirred solution.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition
This protocol outlines a general procedure for the synthesis of 5-aminoisoxazoles from α-cyanoenamines and in situ generated nitrile oxides.[2]
Materials:
-
α-Cyanoenamine (e.g., 1-morpholinoacrylonitrile)
-
Hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride) or a primary nitroalkane (e.g., nitromethane) and phenylisocyanate
-
Triethylamine (TEA)
-
Toluene, anhydrous
Procedure (Method A: From Hydroxamoyl Chloride):
-
Dissolve the α-cyanoenamine (1.0 eq) and the hydroxamoyl chloride (1.0 eq) in anhydrous toluene in a round-bottom flask.
-
Add triethylamine (1.1 eq) to the mixture to facilitate the in situ generation of the nitrile oxide.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the triethylamine hydrochloride salt and wash with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
While these aminoisoxazoles are primarily synthetic intermediates, their derivatives are often designed to interact with biological signaling pathways. The differential reactivity of the 3- and 5-isomers allows for the regioselective introduction of pharmacophores, leading to compounds with distinct biological targets. The following diagram illustrates a conceptual relationship between the choice of aminoisoxazole isomer and the potential for developing targeted therapeutics.
References
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of Substituted 3-Aminoisoxazoles
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Substituted 3-aminoisoxazoles, a class of heterocyclic compounds with significant biological activity, are no exception. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a cornerstone analytical technique for the characterization of these molecules. This guide provides a comparative analysis of NMR data for various substituted 3-aminoisoxazoles, supported by experimental data and detailed protocols.
Comparative ¹H and ¹³C NMR Data
The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the 3-aminoisoxazole ring can cause significant variations in these shifts, providing valuable information about the molecule's structure. Below is a summary of reported NMR data for a selection of substituted 3-aminoisoxazoles.
Table 1: ¹H NMR Data for Selected Substituted Isoxazoles
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 3-aminoisoxazole | - | - | Boiling point 75-76 °C/4 mm. Hg; benzonate melts at 147-148 °C | [1] |
| 3-amino-5-methylisoxazole | - | - | Melting point 60-61 °C | [1] |
| 5-amino-3-phenylisoxazole-4-carbonitrile | CDCl₃ | 400 | 8.224 (s, 2H, NH₂), 7.884 (d, J = 7.6 Hz, 2H, Ar-H), 7.124 (d, J = 8.8 Hz, 2H, Ar-H) | [2] |
| Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate | Acetone | 400 | 9.41 (s, 1H), 8.17 (s, 1H), 7.76 (d, J = 7.9 Hz, 2H), 7.36 (t, J = 7.9 Hz, 2H), 7.12–6.75 (m, 2H), 4.43 (q, J = 7.1 Hz, 2H), 1.39 (t, J = 7.1 Hz, 3H) | [3] |
| Ethyl 5-(2-((3,5-dichlorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate | CDCl₃ | 300 | 7.82 (s, 1H), 7.51 (d, J = 1.6 Hz, 2H), 7.07 (s, 1H), 7.02 (s, 2H), 4.48 (q, J = 7.1 Hz, 2H), 1.45 (t, J = 7.1 Hz, 3H) | [3] |
| 3,5-diphenylisoxazole | CDCl₃ | 400 | 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H) | [4] |
Table 2: ¹³C NMR Data for Selected Substituted Isoxazoles
| Compound | Solvent | Spectrometer Frequency (MHz) | Chemical Shifts (δ, ppm) | Reference |
| 5-amino-3-phenylisoxazole-4-carbonitrile | CDCl₃ | 100 | 166.98, 162.18, 132.35, 125.66, 119.08, 116.78, 113.36, 76.07 | [2] |
| Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate | Acetone | 100.6 | 165.1, 159.3, 158.1, 156.6, 156.5, 136.9, 132.7, 129.8, 122.4, 117.4, 101.5, 62.4, 20.8 | [3] |
| Ethyl 5-(2-((3,5-dichlorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylate | CDCl₃ | 100.6 | 160.5, 158.2, 156.8, 154.8, 150.1, 139.9, 128.0, 120.2, 119.8, 108.8, 101.3, 62.1, 18.5 | [3] |
| 3,5-diphenylisoxazole | CDCl₃ | 100 | 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 | [4] |
Experimental Protocols
Accurate and reproducible NMR data acquisition relies on standardized experimental procedures. Below are typical protocols for the synthesis and NMR analysis of substituted 3-aminoisoxazoles.
General Synthesis of 5-amino-3-aryl-isoxazole-4-carbonitriles[2]
A mixture of malononitrile (1 mmol), a substituted aromatic aldehyde (1 mmol), and hydroxylamine hydrochloride (1 mmol) is dissolved in 25 mL of isopropyl alcohol in a 50 mL round-bottom flask. A Lewis acid catalyst, such as ceric ammonium sulfate (2 mmol), is gradually added to the reaction mixture. The reaction is allowed to proceed for 5 hours, with its progress monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate: n-hexane (4:6).
NMR Sample Preparation and Data Acquisition[5]
For ¹H and ¹³C NMR analysis, the purified compound is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard. The spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H NMR and 101 MHz for ¹³C NMR. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Alternative Analytical Techniques
While NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for comprehensive characterization.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. For example, the presence of an amino group (NH₂) and a nitrile group (CN) in 5-amino-3-phenylisoxazole-4-carbonitrile can be confirmed by characteristic absorption bands around 3430 cm⁻¹ and 2229 cm⁻¹, respectively[2].
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the compound. This technique is crucial for confirming the molecular formula of the synthesized isoxazoles[5].
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a crystalline compound. This technique can be used to unambiguously determine the regiochemistry of substitution on the isoxazole ring.
Visualizing the Process
To better understand the workflow of analyzing substituted 3-aminoisoxazoles, the following diagrams illustrate the general molecular structure and the analytical workflow.
Caption: General chemical structure of a substituted 3-aminoisoxazole.
Caption: A typical experimental workflow for the analysis of substituted 3-aminoisoxazoles.
References
- 1. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 2. ajrcps.com [ajrcps.com]
- 3. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. op.niscpr.res.in [op.niscpr.res.in]
Unraveling the Fragmentation Patterns of Aminoisoxazoles: A Comparative Guide to 3-Isoxazolamine and its Isomer
In the landscape of drug discovery and development, the structural elucidation of heterocyclic compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing invaluable insights into the molecular weight and fragmentation pathways of novel chemical entities. This guide offers a comparative analysis of the mass spectrometry fragmentation patterns of 3-isoxazolamine and its structural isomer, 5-aminoisoxazole, tailored for researchers, scientists, and drug development professionals.
Comparative Fragmentation Analysis
The differentiation of isomers by mass spectrometry is a classic analytical challenge. The position of the amino group on the isoxazole ring in this compound and 5-aminoisoxazole is expected to direct distinct fragmentation pathways, leading to unique mass spectra that can serve as fingerprints for each molecule.
Table 1: Comparison of Key Mass Spectrometry Data for this compound and 5-Aminoisoxazole
| Feature | This compound | 5-Aminoisoxazole |
| Molecular Formula | C₃H₄N₂O | C₃H₄N₂O |
| Molecular Weight | 84.08 g/mol | 84.08 g/mol |
| Monoisotopic Mass | 84.0324 Da | 84.0324 Da |
| Ionization Mode | Electron Ionization (Predicted) | Electron Ionization (Experimental) |
| Molecular Ion (M•+) | m/z 84 (Predicted) | m/z 84[1] |
| Key Fragment Ions | m/z 56, m/z 42 (Predicted) | m/z 41, m/z 44[1] |
| Data Source | Theoretical | PubChem CID: 84591[1] |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to initiate with the cleavage of the weak N-O bond of the isoxazole ring, a common fragmentation route for this heterocyclic system. Subsequent rearrangements and eliminations of small neutral molecules would lead to the characteristic fragment ions.
Caption: Predicted fragmentation of this compound.
Experimental Fragmentation Pathway of 5-Aminoisoxazole
In contrast, the experimental data for 5-aminoisoxazole reveals a distinct fragmentation pattern. The location of the amino group at the 5-position influences the initial bond cleavages and subsequent fragmentation steps.
Caption: Fragmentation of 5-Aminoisoxazole.
Experimental Protocols
To acquire mass spectra for compounds like this compound and its isomers, a standardized experimental approach is crucial for reproducibility and comparison. The following outlines a general protocol for analysis by Electron Ionization Mass Spectrometry (EI-MS).
Instrumentation:
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) system equipped with an electron ionization source.
-
GC Column: A non-polar or mid-polar capillary column suitable for the separation of small, polar molecules (e.g., a DB-5ms or equivalent).
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 35-300
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Inject 1 µL of the sample solution into the GC-MS system.
Data Analysis:
-
The acquired total ion chromatogram (TIC) will show the retention time of the analyte.
-
The mass spectrum corresponding to the analyte's peak is then extracted and analyzed for the molecular ion and characteristic fragment ions.
This guide underscores the power of mass spectrometry in distinguishing between structural isomers. While the fragmentation pattern for this compound remains to be experimentally confirmed, the predicted pathway, in conjunction with the established fragmentation of 5-aminoisoxazole, provides a solid foundation for the structural characterization of this important class of heterocyclic compounds.
References
A Comparative Guide to the X-ray Crystallographic Analysis of 3-Aminoisoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design. Single-crystal X-ray crystallography stands as the definitive method for obtaining this high-resolution structural data.
This guide provides a comparative analysis of the X-ray crystallographic data for select 3-aminoisoxazole derivatives, juxtaposed with alternative analytical techniques. It aims to equip researchers with the necessary information to critically evaluate structural data and choose the most appropriate analytical methods for their research endeavors.
Performance Comparison: X-ray Crystallography vs. Other Techniques
The unequivocal strength of single-crystal X-ray crystallography lies in its ability to provide a precise and unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry. However, its primary limitation is the requirement for a high-quality single crystal, which can be challenging to obtain. Other spectroscopic and spectrometric techniques offer complementary information and can be applied to non-crystalline samples.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration, packing interactions. | Unambiguous and highly detailed structural information. | Requires a suitable single crystal, which can be difficult to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of atoms (connectivity, stereochemistry, and dynamics in solution). | Non-destructive, provides information about the molecule's structure and dynamics in solution. | Does not provide precise bond lengths and angles; structure is inferred from correlations. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition. | High sensitivity, provides information on molecular formula and fragmentation patterns. | Does not directly provide 3D structural information. |
| Computational Modeling | Theoretical prediction of molecular geometry, bond lengths, and angles. | Can provide structural insights when experimental data is unavailable. | Accuracy is dependent on the level of theory and can deviate from experimental values. |
X-ray Crystallographic Data of 3-Aminoisoxazole Derivatives
The following tables summarize key crystallographic parameters for two N-Boc protected 3-aminoisoxazole derivatives, providing a basis for structural comparison. These compounds are valuable building blocks in the synthesis of bioactive molecules.[1]
Table 1: Crystal Data and Structure Refinement for 3-Aminoisoxazole Derivatives
| Parameter | N-Boc-3-aminoisoxazole-4-carboxymethyl ester (Boc-4A-COMe) | N-Boc-3-aminoisoxazole-4-carboxylic acid (Boc-6A-CO₂H) |
| Empirical Formula | C₁₀H₁₄N₂O₅ | C₉H₁₂N₂O₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 10.123(1) | 10.567(1) |
| b (Å) | 8.891(1) | 7.981(1) |
| c (Å) | 13.245(2) | 12.543(2) |
| α (°) | 90 | 90 |
| β (°) | 109.56(1) | 102.89(1) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1122.1(3) | 1032.1(2) |
| Z | 4 | 4 |
Data obtained from the supplementary information of "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics".[1]
Table 2: Selected Bond Lengths and Angles for 3-Aminoisoxazole Derivatives
| Bond/Angle | N-Boc-3-aminoisoxazole-4-carboxymethyl ester (Boc-4A-COMe) | N-Boc-3-aminoisoxazole-4-carboxylic acid (Boc-6A-CO₂H) |
| O1-N2 (Å) | 1.418(2) | 1.415(2) |
| N2-C3 (Å) | 1.309(2) | 1.312(2) |
| C3-C4 (Å) | 1.431(2) | 1.435(2) |
| C4-C5 (Å) | 1.353(2) | 1.351(2) |
| C5-O1 (Å) | 1.359(2) | 1.362(2) |
| C3-N (Å) | 1.391(2) | 1.395(2) |
| C5-O1-N2 (°) | 109.3(1) | 109.1(1) |
| O1-N2-C3 (°) | 106.9(1) | 107.1(1) |
| N2-C3-C4 (°) | 114.3(1) | 114.1(1) |
| C3-C4-C5 (°) | 103.7(1) | 103.8(1) |
| C4-C5-O1 (°) | 105.8(1) | 105.9(1) |
Data obtained from the supplementary information of "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics".[1]
The data reveals that the core isoxazole ring geometry is largely conserved between the two derivatives, with minor variations attributable to the different substituents at the 4-position. The repulsion between the carbamate carbonyl oxygen and the isoxazole nitrogen is a notable conformational feature in these structures.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a representative protocol for the single-crystal X-ray diffraction analysis of 3-aminoisoxazole derivatives, based on established methodologies.
1. Crystal Growth:
-
Method: Slow evaporation from a saturated solution is a common technique.
-
Procedure: Dissolve the purified 3-aminoisoxazole derivative in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture). Allow the solvent to evaporate slowly in a loosely covered vial at a constant temperature until single crystals of sufficient size and quality (typically >0.1 mm in all dimensions) are formed.
2. Data Collection:
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a CCD or CMOS detector.
-
Procedure:
-
A suitable crystal is mounted on a goniometer head.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
3. Structure Solution and Refinement:
-
Software: Programs such as SHELXS and SHELXL are commonly used.
-
Procedure:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data using full-matrix least-squares methods until the calculated and observed diffraction patterns converge.
-
Visualization of Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and a key signaling pathway where 3-aminoisoxazole derivatives show therapeutic promise.
Caption: Experimental workflow for X-ray crystallographic analysis.
Many 3-aminoisoxazole derivatives have been investigated as kinase inhibitors. A prominent target is the c-Met receptor tyrosine kinase, which is often dysregulated in various cancers. The following diagram illustrates the c-Met signaling pathway and the point of intervention for kinase inhibitors.
Caption: The c-Met signaling pathway and inhibition by 3-aminoisoxazole derivatives.
References
A Head-to-Head Comparison of Isoxazole Synthesis Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of the isoxazole scaffold is a critical step in the creation of a vast array of therapeutic agents. This guide provides a direct comparison of the most prominent methods for isoxazole synthesis, offering a detailed analysis of their mechanisms, quantitative performance, and experimental protocols to aid in methodological selection.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The choice of synthetic route can significantly impact yield, purity, scalability, and the accessible chemical space for substitution patterns. This comparison focuses on the classical Huisgen 1,3-dipolar cycloaddition and condensation reactions of β-dicarbonyl compounds, alongside modern advancements including microwave-assisted and ultrasound-assisted techniques.
Method 1: Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a cornerstone for isoxazole synthesis, involving the reaction of a nitrile oxide with an alkyne.[1] A key advantage of this method is the ability to generate the often unstable nitrile oxide in situ from stable precursors like aldoximes or nitroalkanes.[1]
General Reaction Scheme:
The synthesis begins with the formation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with an alkyne to yield the isoxazole ring.[1]
Reaction Mechanism
The reaction proceeds via a concerted, pericyclic mechanism involving the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne.[1] This concerted nature leads to high stereospecificity. The regioselectivity, dictating the 3,5-disubstituted versus 3,4-disubstituted pattern, is influenced by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[1]
Advantages and Disadvantages
Advantages:
-
High Versatility: Tolerates a wide range of functional groups on both the alkyne and the nitrile oxide precursor.[1]
-
High Regioselectivity: Often provides good to excellent regioselectivity, particularly for the synthesis of 3,5-disubstituted isoxazoles.
-
Mild Reaction Conditions: Many procedures can be performed under mild, one-pot conditions.[1]
Disadvantages:
-
Stability of Nitrile Oxides: Nitrile oxides can be unstable and prone to dimerization.[1]
-
Regiocontrol Challenges: While often selective, achieving complete regiocontrol can be challenging with certain substitution patterns.
Method 2: Condensation of β-Dicarbonyl Compounds with Hydroxylamine
This classical approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[1] The reaction is typically carried out in the presence of a base or acid catalyst.
Reaction Mechanism
The reaction initiates with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the β-dicarbonyl compound, forming an oxime intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the isoxazole ring.
Advantages and Disadvantages
Advantages:
-
Readily Available Starting Materials: β-Dicarbonyl compounds and hydroxylamine are common and inexpensive reagents.
-
Simple Procedure: The reaction is often straightforward to perform.
Disadvantages:
-
Poor Regiocontrol: The use of unsymmetrical β-diketones can lead to a mixture of regioisomers, which can be difficult to separate.[1]
-
Harsh Conditions: Some variations of this method may require harsh acidic or basic conditions.
Modern Synthetic Enhancements: Microwave and Ultrasound Assistance
Recent advancements have focused on improving the efficiency and environmental friendliness of isoxazole synthesis. Microwave irradiation and ultrasound have emerged as powerful tools to accelerate these reactions.[2][3][4]
Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.[3][4][5] This technique has been successfully applied to both Huisgen cycloadditions and condensation reactions.
Ultrasound-Assisted Synthesis: Sonochemistry utilizes acoustic cavitation to create localized high-pressure and high-temperature zones, accelerating reaction rates and often leading to higher yields under milder conditions.[2][6][7] Ultrasound has been shown to be particularly effective for multicomponent reactions in aqueous media, aligning with the principles of green chemistry.[2]
Quantitative Comparison of Synthesis Methods
The following table summarizes key quantitative data for different isoxazole synthesis methods, providing a basis for comparison.
| Method | Key Reagents | Catalyst/Conditions | Reaction Time | Yield (%) | Reference(s) |
| Huisgen Cycloaddition | Aldoxime, Alkyne | NCS, Et₃N | 12 h | 70-95 | [1] |
| Condensation | β-Dicarbonyl, Hydroxylamine | Base (e.g., NaOAc) or Acid (e.g., HCl) | 3-24 h | 60-85 | [1] |
| Microwave-Assisted Huisgen | Acid chloride, Terminal alkyne, Hydroximinoyl chloride | Modified Sonogashira conditions | 30 min | Moderate-Good | [3] |
| Ultrasound-Assisted Condensation | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine | Vitamin B1, Water | 30 min | 92 | [2] |
| Sunlight-Promoted Condensation | Aromatic aldehyde, β-ketoester, Hydroxylamine | Water, Natural Sunlight | 17-40 min | 89-97 | [8] |
| Flow Chemistry Synthesis | Aldehyde, Hydroxylamine, Alkyne | Multi-step flow process (Oximation, Chlorination, Cycloaddition) | Continuous | Good | [9] |
Detailed Experimental Protocols
Huisgen 1,3-Dipolar Cycloaddition: Synthesis of 3,5-Disubstituted Isoxazole
Materials:
-
Substituted aldoxime (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
N-Chlorosuccinimide (NCS) (1.1 mmol)
-
Triethylamine (Et₃N) (1.5 mmol)
-
Dichloromethane (DCM) (10 mL)
Procedure:
-
Dissolve the aldoxime in DCM in a round-bottom flask.
-
Add NCS to the solution and stir at room temperature for 30 minutes.
-
Add the terminal alkyne to the reaction mixture.
-
Slowly add triethylamine to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Condensation Reaction: Synthesis of 3-Methyl-4-(phenyl)methylene-isoxazol-5(4H)-one
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Hydroxylamine hydrochloride (10 mmol)
-
Water (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, add benzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride to 20 mL of water.[2]
-
Heat the mixture to reflux with stirring for 3 hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate from the aqueous solution.[2]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure product.[2]
Ultrasound-Assisted Synthesis of 3-methyl-4-(2-methoxybenzylidene)isoxazol-5(4H)-one
Materials:
-
2-Methoxybenzaldehyde (10 mmol)
-
Ethyl acetoacetate (12 mmol)
-
Hydroxylamine hydrochloride (10 mmol)
-
Vitamin B1 (10 mol%)
-
Water (20 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 2-methoxybenzaldehyde, ethyl acetoacetate, hydroxylamine hydrochloride, and Vitamin B1 in water.[2]
-
Place the flask in an ultrasonic cleaning bath.
-
Irradiate the mixture with ultrasound at room temperature for 30 minutes.[2]
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate.[2]
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure product.[2]
Conclusion
Both the Huisgen 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl compounds are robust and effective methods for synthesizing the isoxazole core. The choice between them often depends on the desired substitution pattern and the availability of starting materials. The Huisgen cycloaddition offers superior versatility and regioselectivity for 3,5-disubstituted products under mild conditions.[1] In contrast, the classical condensation method, while simple, can suffer from poor regiocontrol with unsymmetrical substrates.[1]
Modern techniques such as microwave and ultrasound irradiation offer significant advantages in terms of reduced reaction times, increased yields, and alignment with green chemistry principles.[2][3][4][5] For researchers aiming for rapid and efficient synthesis, particularly in a high-throughput setting, these enabling technologies are invaluable. The development of flow chemistry protocols further enhances the potential for scalable and continuous production of isoxazole derivatives.[9] Ultimately, the optimal synthetic strategy will be dictated by the specific target molecule, available resources, and desired scale of the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 4. nveo.org [nveo.org]
- 5. abap.co.in [abap.co.in]
- 6. mdpi.com [mdpi.com]
- 7. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 3-Aminoisoxazoles and Their Pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-aminoisoxazole and 3-aminopyrazole scaffolds are privileged structures in medicinal chemistry, each serving as the core for a multitude of biologically active compounds. While structurally similar, the replacement of the oxygen atom in the isoxazole ring with a nitrogen atom to form the pyrazole analog can significantly impact the compound's physicochemical properties and biological activity. This guide provides a comparative analysis of the biological activities of derivatives of these two heterocyclic systems, with a focus on their anticancer and enzyme inhibitory properties, supported by experimental data from the literature.
Comparative Analysis of Anticancer Activity
Derivatives of both 3-aminoisoxazole and 3-aminopyrazole have demonstrated significant cytotoxic activity against a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several derivatives, providing a quantitative comparison of their potency.
Table 1: Anticancer Activity of 3-Aminoisoxazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole-Carboxamide Derivatives | HeLa (Cervical Cancer) | 15.48 - 18.62 | [1] |
| Hep3B (Liver Cancer) | ~23 | [1] | |
| MCF-7 (Breast Cancer) | 39.80 | [1] | |
| 3,4-Diaryl-5-Aminoisoxazoles | Various Human Cancer Cell Lines | Low micromolar range | [2] |
Table 2: Anticancer Activity of 3-Aminopyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-linked Arylcinnamides | HeLa (Cervical Cancer) | 0.4 - 2.7 | |
| Aminopyrazole Derivatives | Various Cancer Cell Lines | Submicromolar range | |
| Schiff Base Derivatives of 3-Amino-5-methylisoxazole (leading to pyrazole formation) | Panc-1 (Pancreatic Cancer) | High cytotoxic potency | |
| Caco-2 (Colon Cancer) | Moderate to weak activity |
Comparative Analysis of Enzyme Inhibition
A key distinction in the biological activity of these two classes of compounds lies in their targeted enzymes. 3-Aminopyrazole derivatives are well-documented as potent inhibitors of various protein kinases, while 3-aminoisoxazoles have been shown to inhibit other enzyme classes and cellular processes.
Table 3: Enzyme and Process Inhibition by 3-Aminoisoxazole Derivatives
| Compound Class | Target | IC50 (µM) | Reference |
| 3,4-Diaryl-5-Aminoisoxazoles | Tubulin Polymerization | 1.8 - 2.1 | [2] |
Table 4: Enzyme Inhibition by 3-Aminopyrazole Derivatives
| Compound Class | Target Kinase | Ki (nM) | IC50 (nM) | Reference |
| 3-Aminopyrazole Derivative (PHA-533533) | CDK2/cyclin A | 31 | - | |
| 3-Aminopyrazole Derivative (PNU-292137) | CDK2/cyclin A | - | 37 | |
| Aminopyrazole Derivatives | p38 MAP Kinase | - | 0.0088 (pM) | |
| 3-Aminoindazole Derivative (28a) | c-Met | - | 1.8 | |
| 3-Amino-benzo[d]isoxazole Derivative | c-Met | - | <10 |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of these compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Test compounds (3-aminoisoxazole/3-aminopyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
Signaling Pathways and Mechanisms of Action
The distinct biological activities of 3-aminoisoxazole and 3-aminopyrazole derivatives can be attributed to their differential effects on cellular signaling pathways.
3-Aminoisoxazole Derivatives: Tubulin Polymerization Inhibition and Apoptosis Induction
Several 3-aminoisoxazole derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cellular cytoskeleton. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).
3-Aminopyrazole Derivatives: Kinase Inhibition
3-Aminopyrazole derivatives are renowned for their ability to act as ATP-competitive inhibitors of protein kinases. By binding to the ATP-binding pocket of kinases such as Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK), they block the phosphorylation of downstream substrates, thereby inhibiting signaling pathways that are often hyperactivated in cancer and inflammatory diseases.
CDKs are key regulators of the cell cycle. Their inhibition by 3-aminopyrazole derivatives leads to cell cycle arrest and a reduction in tumor cell proliferation.
The p38 MAPK pathway is involved in cellular responses to stress and inflammation. Its inhibition by 3-aminopyrazole derivatives can modulate inflammatory responses.
Conclusion
Both 3-aminoisoxazole and 3-aminopyrazole derivatives represent valuable scaffolds for the development of new therapeutic agents. While both classes exhibit potent anticancer activity, their mechanisms of action often diverge. 3-Aminopyrazoles have been extensively explored as kinase inhibitors, targeting key regulators of the cell cycle and inflammatory pathways. In contrast, the anticancer activity of 3-aminoisoxazoles is often associated with the induction of apoptosis through mechanisms such as tubulin polymerization inhibition. The choice between these two scaffolds in drug design will depend on the desired biological target and therapeutic application. Further head-to-head comparative studies of structurally analogous pairs will be invaluable in elucidating the precise influence of the heterocyclic core on biological activity.
References
A Comparative Guide to Validating the Structure of 3-Aminoisoxazole Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural validation of 3-aminoisoxazole reaction products is a critical step in medicinal chemistry and drug development. The inherent reactivity of the 3-aminoisoxazole scaffold can lead to a variety of isomeric and substituted products, necessitating robust analytical techniques for definitive characterization. This guide provides an objective comparison of the three primary analytical methods for structural elucidation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental data and detailed protocols.
At a Glance: Comparison of Analytical Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Connectivity, stereochemistry, dynamic behavior in solution | Molecular weight, elemental composition, fragmentation patterns | Definitive 3D structure, bond lengths, bond angles, stereochemistry in the solid state |
| Sample State | Solution | Solid, Liquid, or Gas | Crystalline Solid |
| Sample Amount | Milligrams (mg) | Micrograms (µg) to Nanograms (ng) | Milligrams (mg) for crystal growth |
| Analysis Time | Minutes to hours | Minutes | Hours to days |
| Resolution | Atomic level for connectivity | Molecular and fragment mass | Atomic level for 3D structure |
| Key Advantage | Non-destructive, provides detailed structural information in solution | High sensitivity, accurate mass determination | Unambiguous structural determination |
| Key Limitation | Lower sensitivity compared to MS | Does not provide stereochemical information | Requires a suitable single crystal |
In-Depth Analysis of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and versatile technique for elucidating the structure of organic molecules in solution. For 3-aminoisoxazole derivatives, ¹H and ¹³C NMR are indispensable for determining the substitution pattern and connectivity of the molecule.
¹H and ¹³C NMR Spectral Data for Substituted Isoxazoles:
The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The following table summarizes typical chemical shifts for protons and carbons in isoxazole derivatives.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| H-4 | 6.0 - 7.0 | 95 - 110 | The chemical shift is sensitive to the nature of substituents at C-3 and C-5. |
| H-5 | 8.0 - 8.5 | 150 - 160 | Often observed as a downfield signal. |
| NH₂ | 4.5 - 6.0 (broad) | - | The chemical shift is concentration and solvent-dependent and may exchange with D₂O. |
| C-3 | - | 155 - 165 | Quaternary carbon, signal is often weaker. |
| C-4 | - | 95 - 110 | |
| C-5 | - | 150 - 160 | Quaternary carbon, signal is often weaker. |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on the isoxazole ring.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 3-aminoisoxazole reaction product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to determine the proton environments and their multiplicities.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity between protons and carbons.[1]
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling constants (J-values) to infer the spatial relationships between neighboring protons.
-
Use the 2D NMR data to build the molecular framework by correlating connected atoms.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural clues.
Characteristic Fragmentation Patterns of Isoxazoles:
The isoxazole ring is known to undergo characteristic fragmentation upon ionization. The weakest bond, the N-O bond, often cleaves first, leading to a cascade of further fragmentations.
| Fragmentation Pathway | Description |
| N-O Bond Cleavage | Initial cleavage of the N-O bond is a common fragmentation pathway for isoxazoles. |
| Loss of CO | Following ring opening, the loss of a neutral carbon monoxide molecule is frequently observed. |
| Loss of RCN | Depending on the substituents, the loss of a nitrile fragment is a possible pathway. |
| Cleavage of Substituents | Fragmentation of the side chains attached to the isoxazole ring can provide information about their structure. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the sample (µg to ng) in a suitable solvent (e.g., methanol, acetonitrile).
-
For HRMS, a dilute solution is typically prepared.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Determine the exact mass of the molecular ion from the HRMS data and use it to calculate the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic neutral losses and fragment ions, which can help in confirming the structure.
-
X-ray Crystallography
X-ray crystallography is the gold standard for unambiguous structure determination. It provides a precise three-dimensional model of the molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth:
-
This is often the most challenging step. High-quality single crystals are required.
-
Common crystallization techniques include slow evaporation of a saturated solution, vapor diffusion, and slow cooling.
-
A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
-
Data Collection:
-
A suitable single crystal is mounted on a diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the crystal lattice are determined from the diffraction pattern (structure solution).
-
The atomic positions and other parameters are refined to obtain the final, accurate molecular structure.[2]
-
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for validating the structure of a 3-aminoisoxazole reaction product, integrating the three key analytical techniques.
Caption: Workflow for the structural validation of 3-aminoisoxazole reaction products.
Conclusion
The structural validation of 3-aminoisoxazole reaction products requires a multi-faceted analytical approach. NMR spectroscopy provides essential information about the connectivity and stereochemistry in solution, while mass spectrometry offers high-sensitivity detection and accurate molecular formula determination. For unambiguous proof of structure, particularly for novel compounds or when stereochemistry is critical, single-crystal X-ray crystallography is the definitive method. By judiciously applying these techniques, researchers can confidently elucidate the structures of their synthesized molecules, paving the way for further drug development and scientific discovery.
References
Comparative Cytotoxicity of 3-Aminoisoxazole Derivatives on Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various 3-aminoisoxazole derivatives against several cancer cell lines. The information is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments.
The isoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2] Among these, 3-aminoisoxazole derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines. This guide summarizes the available data on their comparative cytotoxicity, details the experimental protocols used for their evaluation, and visualizes the proposed mechanisms of action.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of various 3-aminoisoxazole and related isoxazole derivatives against a panel of human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Series 1: Isoxazole-Carboxamide Derivatives | ||||
| Compound 2a | HeLa | Cervical Cancer | 39.80 | [3][4] |
| MCF-7 | Breast Cancer | >100 | [3][4] | |
| Hep3B | Liver Cancer | >100 | [3][4] | |
| Compound 2d | HeLa | Cervical Cancer | 18.62 | [3][4] |
| MCF-7 | Breast Cancer | 63.10 | [3][4] | |
| Hep3B | Liver Cancer | ~23 | [3][4] | |
| Compound 2e | HeLa | Cervical Cancer | >100 | [3][4] |
| MCF-7 | Breast Cancer | >100 | [3][4] | |
| Hep3B | Liver Cancer | ~23 | [3][4] | |
| Series 2: Isoxazole-piperazine derivatives | ||||
| Isoxazole-piperazine derivative | Huh7 | Liver Cancer | 0.3 - 3.7 | [5] |
| Mahlavu | Liver Cancer | 0.3 - 3.7 | [5] | |
| MCF-7 | Breast Cancer | 0.3 - 3.7 | [5] | |
| Series 3: 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives | ||||
| Compound 21 | A549 | Lung Cancer | < 12 | [6] |
| COLO 205 | Colon Cancer | < 12 | [6] | |
| MDA-MB 231 | Breast Cancer | < 12 | [6] | |
| PC-3 | Prostate Cancer | < 12 | [6] | |
| Series 4: Trifluoromethyl substituted isoxazole derivatives | ||||
| Compound 40a | MDA-MB-231 | Breast Cancer | - | [6] |
| MCF-7 | Breast Cancer | - | [6] | |
| HT-29 | Colon Cancer | - | [6] | |
| Compound 40b | MDA-MB-231 | Breast Cancer | - | [6] |
| MCF-7 | Breast Cancer | - | [6] | |
| HT-29 | Colon Cancer | - | [6] |
Note: A dash (-) indicates that the specific IC50 value was not provided in the abstract, although the compound was reported to have activity.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the evaluation of 3-aminoisoxazole derivatives.
Cell Viability and Cytotoxicity Assays
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
This colorimetric assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of 3-aminoisoxazole derivatives.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the 3-aminoisoxazole derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the cytotoxic effects of isoxazole derivatives are mediated through the induction of apoptosis, or programmed cell death.[2][5] This process involves a cascade of specific signaling events.
Proposed Apoptotic Signaling Pathway
The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for anticancer agents. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[7]
Caption: Proposed intrinsic apoptotic pathway induced by 3-aminoisoxazole derivatives.
Studies have shown that some isoxazole derivatives can increase the ratio of Bax to Bcl-2, leading to the release of cytochrome c from the mitochondria.[7][8] This, in turn, activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7, ultimately leading to the dismantling of the cell.[2][7][9]
Conclusion
3-Aminoisoxazole derivatives represent a promising class of compounds with significant cytotoxic activity against a range of cancer cell lines. The available data indicates that their mechanism of action is, at least in part, mediated by the induction of apoptosis through the intrinsic mitochondrial pathway. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the therapeutic potential of these compounds in cancer therapy. This guide provides a foundational overview for researchers interested in exploring this important class of molecules.
References
- 1. espublisher.com [espublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Scrutiny: A Comparative Guide to the Tautomers of 3-Aminoisoxazole
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the case of 3-aminoisoxazole, a molecule of interest in various chemical and biological studies, the existence of tautomers—isomers that readily interconvert—presents a significant analytical challenge. This guide provides a comprehensive spectroscopic comparison of the two primary tautomers of 3-aminoisoxazole: the amino and imino forms. By leveraging experimental and computational data from rotational, nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, this document aims to furnish a clear framework for their identification and characterization.
The tautomeric equilibrium between the amino and imino forms of 3-aminoisoxazole involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen. The amino form is generally considered the more stable tautomer. However, environmental factors such as solvent polarity and temperature can influence the position of this equilibrium. A thorough spectroscopic analysis is therefore essential for unambiguously determining the dominant tautomeric form in a given state.
Tautomeric Equilibrium of 3-Aminoisoxazole
Caption: Tautomeric equilibrium between the 3-amino- and 3-imino-isoxazole forms.
Comparative Spectroscopic Data
The following sections summarize the key spectroscopic features of the 3-aminoisoxazole tautomers, drawing from both experimental findings and computational predictions.
Rotational Spectroscopy
Rotational spectroscopy, a high-resolution technique, provides precise information about the molecular geometry in the gas phase. Extensive studies on 3-aminoisoxazole have focused on the more stable amino tautomer.
Table 1: Rotational Spectroscopy Data for the Amino Tautomer of 3-Aminoisoxazole
| Parameter | Experimental Value (MHz)[1][2][3][4] | Calculated Value (MHz)[1][3] |
| Rotational Constant A | 9645.7383 | 9655.4 |
| Rotational Constant B | 3710.1348 | 3706.7 |
| Rotational Constant C | 2680.7578 | 2678.9 |
| Dipole Moment (µa) | - | 1.84 D |
| Dipole Moment (µb) | - | 2.87 D |
Data obtained from Fourier transform microwave spectroscopy.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing tautomers in solution by probing the chemical environment of atomic nuclei. While experimental data for the imino tautomer is scarce, computational methods provide valuable predictions for its NMR signature.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 3-Aminoisoxazole Tautomers
| Nucleus | Amino Tautomer (Calculated) | Imino Tautomer (Calculated) | Key Differentiating Features |
| ¹H NMR | |||
| H4 | ~6.0 | ~6.2 | The chemical shift of the proton on the isoxazole ring is expected to differ slightly between the two tautomers. |
| H5 | ~8.2 | ~8.4 | Similar to H4, a downfield shift is predicted for the imino form. |
| NH₂ / NH | ~5.5 (broad) | ~9.0 (sharp) | A significant downfield shift and change in peak shape for the exocyclic proton is the most prominent predicted difference. |
| ¹³C NMR | |||
| C3 | ~160 | ~155 | The carbon bearing the nitrogen substituent is expected to be shielded in the imino form. |
| C4 | ~95 | ~100 | A slight deshielding of C4 is predicted for the imino tautomer. |
| C5 | ~150 | ~152 | Minimal change is expected for the C5 chemical shift. |
Note: Calculated values are illustrative and can vary depending on the computational method and solvent model used.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly sensitive to changes in bonding and structure. The key differences between the amino and imino tautomers are expected in the N-H and C=N stretching regions.
Table 3: Key Predicted IR Vibrational Frequencies (cm⁻¹) for 3-Aminoisoxazole Tautomers
| Vibrational Mode | Amino Tautomer (Calculated) | Imino Tautomer (Calculated) | Key Differentiating Features |
| N-H Stretch (asymmetric) | ~3500 | - | Presence of two N-H stretching bands is characteristic of the primary amine in the amino tautomer. |
| N-H Stretch (symmetric) | ~3400 | - | |
| N-H Stretch (ring) | - | ~3300 | Appearance of a ring N-H stretch is a key indicator of the imino form. |
| C=N Stretch (exocyclic) | - | ~1650 | A strong absorption corresponding to the exocyclic C=N bond is expected for the imino tautomer. |
| C=N Stretch (ring) | ~1620 | ~1600 | The endocyclic C=N stretching frequency is predicted to be slightly lower in the imino form. |
| NH₂ Scissoring | ~1600 | - | A characteristic bending vibration for the amino group. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The tautomers of 3-aminoisoxazole are expected to exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-systems.
Table 4: Predicted UV-Vis Absorption Maxima (λmax) for 3-Aminoisoxazole Tautomers
| Tautomer | Predicted λmax (nm) | Electronic Transition |
| Amino Tautomer | ~230 | π → π |
| Imino Tautomer | ~250 | π → π |
Note: The imino tautomer is predicted to have a red-shifted (longer wavelength) λmax due to a more extended π-conjugation.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible spectroscopic data. The following are generalized methodologies for the analysis of 3-aminoisoxazole tautomers.
Sample Preparation
-
NMR Spectroscopy: Dissolve the 3-aminoisoxazole sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the tautomeric equilibrium.
-
IR Spectroscopy: For solid-state analysis, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For solution-phase measurements, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform or acetonitrile).
-
UV-Vis Spectroscopy: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) to an appropriate concentration that gives an absorbance reading between 0.1 and 1.0.
Data Acquisition
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard one-dimensional spectra should be collected, and two-dimensional experiments such as COSY, HSQC, and HMBC can be employed for unambiguous signal assignment.
-
IR Spectroscopy: Record the IR spectrum over the range of 4000-400 cm⁻¹. Ensure proper background correction.
-
UV-Vis Spectroscopy: Scan the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
Logical Workflow for Tautomer Identification
References
- 1. mdpi.com [mdpi.com]
- 2. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repo.uni-hannover.de [repo.uni-hannover.de]
Enzyme inhibition assay of 3-aminoisoxazole derivatives compared to standards
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of 3-Aminoisoxazole Derivatives and Standard Inhibitors in Enzyme Inhibition Assays.
This guide provides a detailed comparison of the enzyme inhibitory activity of novel 3-aminoisoxazole derivatives against bacterial Serine Acetyltransferase (SAT), a key enzyme in the L-cysteine biosynthesis pathway. The performance of these derivatives is contrasted with known standard inhibitors, supported by experimental data and detailed protocols to ensure reproducibility.
Introduction to Serine Acetyltransferase Inhibition
Serine acetyltransferase (SAT) catalyzes the conversion of L-serine and acetyl-CoA to O-acetyl-L-serine, the rate-limiting step in L-cysteine biosynthesis in bacteria and plants.[1][2] As this pathway is absent in mammals, SAT represents a promising target for the development of novel antibacterial agents.[1] The discovery of potent and selective SAT inhibitors could lead to new therapeutic strategies to combat bacterial infections. This guide focuses on a series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids that have been identified as inhibitors of Salmonella typhimurium Serine Acetyltransferase (StSAT).[1]
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various 3-aminoisoxazole derivatives and standard inhibitors against Serine Acetyltransferase was evaluated, with the half-maximal inhibitory concentration (IC50) serving as the primary metric for comparison.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound(s) | IC50 (µM) |
| 3-Aminoisoxazole Derivatives | ||||
| (2-((3,5-dimethylphenyl)amino)oxazol-4-yl)isoxazole-3-carboxylic acid | S. typhimurium SAT | 11.0 | Glycine | 13,000 (Ki) |
| (2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylic acid | S. typhimurium SAT | 21.0 | ||
| (2-((4-fluorophenyl)amino)oxazol-4-yl)isoxazole-3-carboxylic acid | S. typhimurium SAT | 2.6 | ||
| Ethyl 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxylate | S. typhimurium SAT | 18.0 | ||
| 5-(2-(phenylamino)oxazol-4-yl)isoxazole-3-carboxamide | S. typhimurium SAT | 9.0 | ||
| Hit Compound 5 (structure not fully specified in abstract) | S. typhimurium SAT | 110.0 | ||
| Compound 7 (structure not fully specified in abstract) | S. typhimurium SAT | >2000 | ||
| Isoxazole-Oxazole Hybrid 20a | Serine O-acetyltransferase | 1.0 | ||
| Isoxazole-Oxazole Hybrid 20b | Serine O-acetyltransferase | 12.02 | ||
| Isoxazole-Oxazole Hybrid 20c | Serine O-acetyltransferase | 3.95 | ||
| Standard Inhibitors | ||||
| L-Cysteine | H. influenzae SAT | Feedback Inhibitor |
Note: The IC50 values for the 3-aminoisoxazole derivatives are from a study on Salmonella typhimurium SAT.[1] The Ki value for glycine is also reported from studies on SAT.[3] L-cysteine is a known feedback inhibitor of SAT.[4] The isoxazole-oxazole hybrids were also identified as serine O-acetyltransferase inhibitors.[5]
Experimental Protocols
A generalized experimental protocol for determining the in vitro inhibitory activity of compounds against Serine Acetyltransferase is outlined below. This protocol is based on established methods for enzyme inhibition assays.[3][6]
Materials and Reagents:
-
Purified Serine Acetyltransferase (SAT) enzyme
-
L-serine (substrate)
-
Acetyl-Coenzyme A (Ac-CoA) (substrate)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compounds (3-aminoisoxazole derivatives) and standard inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
Step-by-Step Procedure:
-
Prepare Solutions: Prepare stock solutions of the SAT enzyme, substrates, DTNB, and test compounds in the assay buffer. Create serial dilutions of the inhibitor to be tested.
-
Enzyme and Inhibitor Pre-incubation: Add a defined amount of the SAT enzyme to each well of a 96-well microplate. Subsequently, add varying concentrations of the inhibitor to the respective wells. Include control wells with no inhibitor (vehicle control). Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the Reaction: Start the enzymatic reaction by adding a mixture of L-serine, Ac-CoA, and DTNB to each well. The final concentrations of substrates should be at or near their Michaelis constant (Km) values to ensure sensitivity to different inhibition types.
-
Monitor the Reaction: The reaction progress is monitored by measuring the increase in absorbance at 412 nm. This absorbance change is due to the reaction of the free thiol group of Coenzyme A (a product of the SAT reaction) with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which is a colored product.[3][7]
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Serine Acetyltransferase inhibition assay described above.
Caption: General workflow for the in vitro enzyme inhibition assay of Serine Acetyltransferase.
Signaling Pathway
The diagram below illustrates the L-cysteine biosynthesis pathway, highlighting the role of Serine Acetyltransferase and the point of inhibition by the 3-aminoisoxazole derivatives.
Caption: Inhibition of Serine Acetyltransferase by 3-aminoisoxazole derivatives in the L-cysteine pathway.
References
- 1. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure of serine acetyltransferase in complexes with CoA and its cysteine feedback inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. superchemistryclasses.com [superchemistryclasses.com]
- 7. Identification of novel inhibitors targeting serine acetyltransferase from Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Isoxazolamine: A Guide for Laboratory Professionals
Researchers and drug development professionals handling 3-Isoxazolamine must adhere to stringent disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound (also known as 3-Aminoisoxazole), a compound recognized for its potential hazards.
Immediate Safety Considerations: this compound is classified as a skin, eye, and respiratory irritant.[1][2] Furthermore, it has the potential to decompose explosively when heated.[2] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service.[1][3] Direct treatment or neutralization of this chemical by laboratory personnel is not advised. The following steps outline the process for preparing this compound for professional disposal:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office or the waste disposal company.
-
-
Container Selection and Management:
-
Use a container that is compatible with this compound. The original container is often a suitable choice.
-
The container must be in good condition, with a secure, leak-proof cap.
-
Keep the waste container closed at all times, except when adding waste.
-
-
Waste Collection:
-
Collect all unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in the designated waste container.
-
For empty containers of this compound, rinse them three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
-
Labeling and Storage:
-
Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound" or "3-Aminoisoxazole"
-
The CAS Number: 1750-42-1
-
An indication of the hazards (e.g., "Irritant," "Handle with Care")
-
The accumulation start date.
-
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory. This area should be away from heat sources and incompatible chemicals.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to schedule a pickup for the this compound waste.
-
Provide them with accurate information about the waste, including its identity and quantity.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
-
Hazard Data Summary
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation.[1][2] | Warning | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | Causes serious eye irritation.[1][2] | Warning | P264, P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Warning | P261, P271, P304+P340, P312, P403+P233 |
| Thermal Instability | Can decompose explosively upon heating.[2] | - | Avoid heating the compound. |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistics for Handling 3-Isoxazolamine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This guide provides immediate, essential safety and logistical information for 3-Isoxazolamine, including operational procedures and disposal plans.
Chemical Profile and Hazards:
This compound (also known as 3-Aminoisoxazole) is a chemical compound with the molecular formula C3H4N2O. It is recognized as an irritant, capable of causing skin, eye, and respiratory irritation. A significant hazard associated with this compound is its potential for explosive decomposition when heated.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses complying with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | To protect against splashes that could cause serious eye irritation. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile) and appropriate protective clothing to prevent skin exposure. | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | To prevent inhalation of vapors that may cause respiratory irritation. |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Take precautions to prevent contact with skin, eyes, and clothing.
-
Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other sources of ignition. It is a flammable liquid and its vapors can form explosive mixtures with air.
-
Static Discharge: Use non-sparking tools and ensure all metal equipment is grounded to prevent ignition from static discharge.
-
Personal Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.
Storage Procedures:
-
Temperature: Keep the container tightly closed and refrigerated.
-
Atmosphere: Store under an inert atmosphere.
-
Location: Store in a dry, well-ventilated place designated as a flammables area.
-
Incompatibilities: Keep away from oxidizing agents.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician. |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide artificial respiration. If symptoms persist, get medical attention. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
Waste Collection and Labeling:
-
Hazardous Waste: this compound must be disposed of as hazardous waste.
-
Containers: Collect waste in a designated, compatible, and tightly sealed container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound," and indicate its hazards (e.g., Flammable, Irritant).
Disposal Procedure:
-
Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
-
Do not release into the environment.
Empty Container Disposal:
-
Thoroughly empty the container.
-
The first rinse of the container should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected.
-
After thorough rinsing and drying, obliterate or remove the label before disposing of the container.
Experimental Workflow: Safe Handling and Disposal of this compound
Caption: Safe handling and disposal workflow for this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
